Alusil ET
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
Al2H2Na2O7Si |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
dialuminum;disodium;oxygen(2-);silicon(4+);hydrate |
InChI |
InChI=1S/2Al.2Na.H2O.6O.Si/h;;;;1H2;;;;;;;/q2*+3;2*+1;;6*-2;+4 |
InChI Key |
JYIMWRSJCRRYNK-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4] |
Related CAS |
12042-41-0 (aluminum.H4-o4-si.hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Synthetic Amorphous Sodium Aluminosilicate as a Titanium Dioxide Extender
Audience: Researchers, scientists, and professionals in the paint and coatings industry.
Disclaimer: "Alusil ET" is a trade name for a specific brand of hydrated amorphous synthetic sodium aluminosilicate (B74896). As detailed proprietary information regarding its specific synthesis and characterization is not publicly available, this guide will focus on the general synthesis and characterization of synthetic amorphous sodium aluminosilicate used as a titanium dioxide (TiO₂) extender, with representative data from commercially available products.
Introduction
Synthetic amorphous sodium aluminosilicate is a multifunctional filler and extender used extensively in the paint and coatings industry. It is an amorphous, finely divided white powder produced by chemical precipitation. These products are valued for their ability to partially replace titanium dioxide, a primary white pigment, thereby reducing formulation costs while maintaining or even enhancing key paint properties.[1] Key advantages of using sodium aluminosilicate as a TiO₂ extender include improved whiteness and hiding power (opacity), better sheen control, and enhanced stability of the paint during storage.[1][2]
The mechanism behind its effectiveness lies in its small particle size, which allows it to fill the spaces between the larger TiO₂ particles. This "spacing" effect leads to a more efficient scattering of light, thus increasing the opacity and whiteness of the paint film.[1]
Synthesis
The industrial synthesis of synthetic amorphous sodium aluminosilicate typically involves a controlled precipitation reaction in an aqueous medium. The primary reactants are a sodium silicate (B1173343) solution and a solution of an aluminum salt, such as sodium aluminate or aluminum sulfate.[3][4]
The key steps of the synthesis process are outlined below and illustrated in the accompanying workflow diagram. Critical parameters that are controlled during precipitation include the chemical composition and concentration of the reactants, temperature, pH, the rate and sequence of reactant addition, and the intensity of mixing.[4]
Generalized Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of synthetic amorphous sodium aluminosilicate.
Caption: Generalized workflow for the synthesis of sodium aluminosilicate.
Characterization
The physical and chemical properties of synthetic amorphous sodium aluminosilicate are critical to its performance as a TiO₂ extender. These properties are carefully controlled during the manufacturing process and are characterized using a variety of analytical techniques.
Physical and Chemical Properties
The following tables summarize typical physical and chemical properties of a commercially available synthetic amorphous sodium aluminosilicate used as a TiO₂ extender.
Table 1: Typical Physical Properties
| Property | Value | Unit |
| Physical Form | Fine White Powder | - |
| Median Particle Size (D50) | 4.5 - 6.5 | µm |
| DBP Oil Absorption | 130 - 180 | ml/100g |
| pH (5% slurry) | 9.0 - 12.0 | - |
Data sourced from a technical data sheet for GELSIL AS-150.[5]
Table 2: Typical Chemical Composition
| Component | Value | Unit |
| Silicon Dioxide (SiO₂) | 82 | % |
| Aluminum Oxide (Al₂O₃) | 9.5 | % |
| Sodium Oxide (Na₂O) | 8 | % |
Composition based on product calcined for two hours at 1005 °C.[6] Another source quotes a typical molecular formula as 14SiO₂·Al₂O₃·Na₂O·3H₂O.[7]
Experimental Protocols
The following are generalized experimental protocols for the characterization of synthetic amorphous sodium aluminosilicate and its performance in paint formulations, based on industry-standard test methods.
Material Characterization
-
Particle Size Distribution:
-
Method: Laser Diffraction (based on ISO 13320).
-
Procedure: A representative sample of the powder is dispersed in a suitable liquid medium (e.g., water with a surfactant) to form a stable suspension. The suspension is then circulated through a laser diffraction instrument. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution. The D50 value, representing the median particle size, is reported.
-
-
Scanning Electron Microscopy (SEM):
-
Method: SEM provides high-resolution imaging of the particle morphology.
-
Procedure: A small amount of the powder is mounted on a sample stub using conductive adhesive tape. The sample is then sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging. The coated sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface to generate images. This allows for the visual inspection of particle shape, size, and aggregation.[8]
-
-
X-ray Diffraction (XRD):
-
Method: XRD is used to determine the crystalline or amorphous nature of the material.
-
Procedure: A powdered sample is packed into a sample holder and placed in an X-ray diffractometer. The sample is irradiated with monochromatic X-rays at various angles, and the intensity of the diffracted X-rays is measured. Amorphous materials, like synthetic sodium aluminosilicate, will produce a broad, diffuse scattering pattern rather than sharp Bragg peaks characteristic of crystalline materials.
-
-
Chemical Composition (X-ray Fluorescence - XRF):
-
Method: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.
-
Procedure: The powder sample is pressed into a pellet or fused into a glass bead. The sample is then irradiated with high-energy X-rays, causing the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy and intensity of these emitted X-rays are measured to identify and quantify the elements present (e.g., Si, Al, Na).
-
Performance in Paint Formulations
The performance of sodium aluminosilicate as a TiO₂ extender is evaluated by incorporating it into a paint formulation and testing various properties of the resulting paint and the dried paint film.
-
Hiding Power (Contrast Ratio):
-
Method: Based on ASTM D2805.
-
Procedure: The paint is applied at a uniform thickness to a black and white chart. After the paint has dried, the reflectance of the paint film over the black area (Y_black) and the white area (Y_white) is measured using a spectrophotometer. The contrast ratio is calculated as (Y_black / Y_white). A higher contrast ratio indicates better hiding power.
-
-
Gloss:
-
Procedure: The paint is applied to a smooth, flat, non-porous substrate and allowed to dry. A gloss meter is used to measure the specular reflectance of the paint film at specific angles (typically 20°, 60°, and 85°). The choice of angle depends on the expected gloss level of the paint (e.g., 60° for semi-gloss, 85° for matte finishes).
-
Viscosity:
-
Method: Based on ASTM D562 (Stormer-type Viscometer).[13][14][15][16][17]
-
Procedure: The viscosity of the liquid paint is measured in Krebs Units (KU). The paint sample is placed in a standardized container, and a spindle is rotated in the paint at a constant speed. The instrument measures the torque required to maintain this speed, which is then converted to a KU value. This is important for assessing the application properties of the paint.
-
-
Density:
-
Scrub Resistance:
-
Procedure: A film of the paint is applied to a flat panel and allowed to cure. The panel is then placed in a scrub test machine, where a brush or sponge with an abrasive medium is moved back and forth across the surface under a specified load. The number of cycles required to wear through the paint film is recorded. A higher number of cycles indicates better scrub resistance.
Conclusion
Synthetic amorphous sodium aluminosilicate is a critical functional filler in the paint and coatings industry. Its synthesis via a controlled precipitation process allows for the production of a material with specific physical and chemical properties that make it an effective extender for titanium dioxide. Through careful characterization of the powder itself and its performance in paint formulations using standardized test methods, manufacturers can optimize their products for both cost and performance, achieving desired levels of opacity, gloss, and durability.
References
- 1. mlagroup.com [mlagroup.com]
- 2. madhusilica.com [madhusilica.com]
- 3. products.evonik.com [products.evonik.com]
- 4. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]
- 5. Sodium Aluminum Silicate GELSIL AS-150: Chem On Singapore [chem-on.com.sg]
- 6. chem-on.com.sg [chem-on.com.sg]
- 7. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Preparation and Characterization of Sodium Aluminum Silicate-Polymer Composites and Effects of Surface Roughness and Scratch Directions on Their Flexural Strengths [frontiersin.org]
- 9. International standard ISO 2813:2014 [boutique.afnor.org]
- 10. BS EN ISO 2813:2014 Paints and varnishes. Determination of gloss value at 20 degrees, 60 degrees and 85 degrees [en-standard.eu]
- 11. bbsq.bs [bbsq.bs]
- 12. lr-test.com [lr-test.com]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D562-10(2018) Standard Test Method for Consistency of Paints Measuring Krebs Unit (KU) Viscosity Using a Stormer-Type Viscometer [kssn.net]
- 15. store.astm.org [store.astm.org]
- 16. scribd.com [scribd.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. store.astm.org [store.astm.org]
- 21. dlvn.vn [dlvn.vn]
- 22. industrialphysics.com [industrialphysics.com]
- 23. 1stsourceresearch.com [1stsourceresearch.com]
- 24. pcimag.com [pcimag.com]
Alusil ET: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alusil ET, a trade name for synthetic amorphous sodium aluminosilicate (B74896), is a versatile material with applications ranging from industrial processes to food additives. This technical guide provides an in-depth analysis of its core chemical properties and structural characteristics. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and processing workflows.
Chemical and Physical Properties
This compound is a fine, white, odorless powder, synthetically produced and existing in an amorphous state.[1] It is practically insoluble in water and organic solvents.[1] Its chemical composition can be variable, but a typical formulation is represented as Na₂O·Al₂O₃·(SiO₂)ₓ·(H₂O)ₙ. One supplier provides a representative formula of 14SiO₂·Al₂O₃·Na₂O·3H₂O.[2] It is known for its high oil absorption capacity and basic pH, which contribute to its utility as an anti-caking agent and flow aid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound (amorphous sodium aluminosilicate). Please note that these values can vary depending on the specific manufacturing process and the intended application.
| Property | Value | References |
| Molecular Formula | Variable; typically Na₂O·Al₂O₃·(SiO₂)ₓ·(H₂O)ₙ | [2] |
| Molecular Weight | 242.04 g/mol (for Al₂H₂Na₂O₇Si) | [3] |
| Appearance | Fine, white, amorphous powder | [1][3] |
| Density | Tamped density: 200-250 g/L | [1] |
| pH (5% slurry) | 9.5 - 11.5 | [1] |
| Loss on Drying (105 °C, 2h) | 5% - 7% | [1] |
| Loss on Ignition (1000 °C, 2h) | 8% maximum | [1] |
| DBP Absorption | 160 - 180 g/100g | [1] |
| Refractive Index | Varies with Al₂O₃/Na₂O ratio | [4][5] |
| Thermal Conductivity | 1.431 to 1.857 W/m/K (for N-A-S-H gel) | [6] |
| Solubility | Practically insoluble in water and organic solvents. Partially soluble in strong acids and alkalis at 80-100 °C. | [1] |
| Compositional Range (dried basis) | ||
| SiO₂ | 66.0% - 76.0% | [1] |
| Al₂O₃ | 9.0% - 13.0% | [1] |
| Na₂O | 4.0% - 7.0% | [1] |
Structure
This compound is an amorphous material, meaning it lacks the long-range ordered crystalline structure found in minerals like zeolites.[7] However, on a short-range scale, its structure is characterized by a network of interconnected silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra. The negative charge created by the substitution of Si⁴⁺ with Al³⁺ in the tetrahedral framework is balanced by sodium cations (Na⁺).
Molecular dynamics simulations and spectroscopic studies have provided insights into this amorphous structure.[4] These studies suggest that the aluminum ions are predominantly four-fold coordinated with oxygen.[4] The arrangement of these tetrahedra and the distribution of sodium ions are random, which is characteristic of a glass. The ratio of silicon to aluminum and the sodium content significantly influence the material's physical properties, such as its density and refractive index.[4]
Experimental Protocols
Synthesis of Amorphous Sodium Aluminosilicate
A common method for the synthesis of amorphous sodium aluminosilicate involves the controlled precipitation reaction between an aqueous sodium silicate (B1173343) solution and an aqueous sodium aluminate solution.[8]
Materials:
-
Sodium silicate solution (e.g., Na₂O·3.3SiO₂)
-
Sodium aluminate solution (e.g., NaAlO₂)
-
Deionized water
-
Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
Procedure:
-
Prepare separate dilute aqueous solutions of sodium silicate and sodium aluminate. The concentrations should be carefully controlled to achieve the desired final product composition.
-
Heat the sodium silicate solution to a temperature between 25 °C and 70 °C.[9]
-
Slowly add the sodium aluminate solution to the heated sodium silicate solution with vigorous stirring. The rate of addition and stirring intensity are critical parameters to control particle size and morphology.[9]
-
Maintain the pH of the reaction mixture above 10.5 throughout the precipitation process.[9] Adjust with NaOH or HCl if necessary.
-
Continue stirring for a defined period after the addition is complete to allow for the aging of the precipitate.
-
Separate the resulting amorphous sodium aluminosilicate precipitate from the mother liquor by filtration.
-
Wash the filter cake thoroughly with deionized water to remove any unreacted precursors and soluble salts.
-
Dry the washed product at 110 °C to obtain a fine, white powder.[9]
Characterization Methods
Objective: To confirm the amorphous nature of the synthesized sodium aluminosilicate.
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Prepare a powder sample of the synthesized material.
-
Mount the sample on a zero-background sample holder.
-
Set the instrument to scan over a 2θ range of 5° to 80°.[10]
-
The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.
-
Analyze the resulting diffractogram. An amorphous material will exhibit a broad, diffuse scattering halo rather than sharp Bragg peaks characteristic of crystalline materials.[11][12]
Objective: To investigate the morphology and particle size of the amorphous sodium aluminosilicate.
Instrument: A standard scanning electron microscope.
Procedure:
-
Mount a small amount of the powder sample onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Insert the stub into the SEM chamber and evacuate to high vacuum.
-
Acquire secondary electron images at various magnifications to observe the particle shape, size distribution, and surface texture.[13]
Objective: To determine the particle size distribution of the amorphous sodium aluminosilicate powder.
Instrument: A laser diffraction particle size analyzer.
Procedure:
-
Disperse a small amount of the powder sample in a suitable dispersant (e.g., deionized water with a surfactant) to create a stable suspension.
-
Introduce the suspension into the particle size analyzer.
-
The instrument will measure the angular distribution of scattered light from the particles and use this data to calculate the particle size distribution.
-
Report the results as a volume or number-based distribution, including parameters such as the mean particle size (D50) and the width of the distribution.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of amorphous sodium aluminosilicate.
Caption: Workflow for the synthesis and characterization of this compound.
Conceptual Structure of Amorphous Sodium Aluminosilicate
This diagram provides a simplified 2D representation of the amorphous network structure of sodium aluminosilicate.
Caption: 2D representation of the amorphous sodium aluminosilicate network.
References
- 1. Aluminum sodium silicate or Sodium aluminosilicate Manufacturers [mubychem.com]
- 2. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 3. Sodium aluminosilicate | Al2H2Na2O7Si | CID 72941443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. aimspress.com [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]
- 9. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Sol-Gel Synthesis Mechanism for Amorphous Aluminosilicates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sol-gel synthesis mechanism for amorphous aluminosilicates. It delves into the core chemical reactions, influencing factors, and detailed experimental protocols, presenting quantitative data in a structured format for easy comparison. The included visualizations of the process workflows aim to enhance the understanding of this versatile synthesis method.
Introduction to Sol-Gel Synthesis of Amorphous Aluminosilicates
The sol-gel process is a versatile method for producing solid materials from small molecules, offering a route to synthesize amorphous aluminosilicates with high purity and homogeneity at relatively low temperatures.[1][2] This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process is particularly valuable for creating materials with tailored porosity and surface chemistry, which are critical properties for applications in catalysis, drug delivery, and as dental materials.[1][2]
Amorphous aluminosilicates are characterized by a disordered arrangement of silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄ or AlO₆) tetrahedra and octahedra, linked through shared oxygen atoms. The sol-gel method allows for the formation of a homogeneous network of Si-O-Al bonds, which is crucial for the material's acidic and structural properties.[3]
The Core Mechanism: Hydrolysis and Condensation
The sol-gel synthesis of amorphous aluminosilicates is fundamentally a two-step process involving the hydrolysis and subsequent condensation of molecular precursors, typically silicon and aluminum alkoxides.
Hydrolysis
In the initial step, the metal alkoxide precursors react with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).
For Silicon Alkoxides (e.g., Tetraethyl Orthosilicate (B98303) - TEOS): Si(OR)₄ + H₂O → (OR)₃Si-OH + ROH
This reaction can proceed until all four alkoxy groups are replaced, forming silicic acid, Si(OH)₄. The rate of hydrolysis is highly dependent on factors such as pH, the water-to-alkoxide ratio, and the solvent used.
For Aluminum Alkoxides (e.g., Aluminum Isopropoxide): Al(OR)₃ + H₂O → (OR)₂Al-OH + ROH
Aluminum alkoxides are generally much more reactive towards hydrolysis than silicon alkoxides. This difference in reactivity is a critical challenge in synthesizing homogeneous aluminosilicates, as the rapid hydrolysis of the aluminum precursor can lead to the formation of separate alumina phases. To achieve a uniform distribution of silicon and aluminum in the final material, it is often necessary to control the hydrolysis rate of the aluminum precursor, for instance by pre-hydrolyzing the silicon alkoxide.
Condensation
Following hydrolysis, the newly formed hydroxyl groups undergo condensation reactions to form a three-dimensional network of Si-O-Si, Al-O-Al, and the desired Si-O-Al bonds. This process results in the formation of either water or an alcohol as a byproduct.
Water Condensation: ≡M-OH + HO-M≡ → ≡M-O-M≡ + H₂O
Alcohol Condensation: ≡M-OR + HO-M≡ → ≡M-O-M≡ + ROH
(where M can be Si or Al)
The condensation reactions lead to the formation of a sol, which consists of colloidal particles suspended in the solvent. As the condensation process continues, these particles link together to form a continuous network that spans the entire volume of the liquid, resulting in the formation of a gel.
Key Factors Influencing the Synthesis and Final Properties
The properties of the resulting amorphous aluminosilicate, such as surface area, pore size, and acidity, are critically influenced by several parameters during the synthesis process.
-
pH: The pH of the reaction mixture is a dominant factor.
-
Acidic conditions (pH < 7): Promote slower condensation rates, leading to the formation of more linear, weakly branched polymer chains. This typically results in materials with smaller pores.
-
Basic conditions (pH > 7): Lead to faster condensation rates and the formation of more highly branched, colloidal particles. This often produces materials with larger pores.
-
-
Water-to-Alkoxide Ratio (R): The amount of water present affects the extent of hydrolysis. A higher R value generally leads to more complete hydrolysis before condensation begins.
-
Precursors: The choice of silicon and aluminum precursors is crucial. Alkoxides like tetraethyl orthosilicate (TEOS) and aluminum isopropoxide are common.[4] Inorganic salts such as aluminum nitrate (B79036) can also be used as a more cost-effective alternative for the alumina source.[3]
-
Solvent: The solvent not only dissolves the precursors but also influences the hydrolysis and condensation rates. Alcohols are the most common solvents.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.
-
Aging and Drying: After gelation, the gel is typically aged in its mother liquor. This process allows for further condensation and strengthening of the gel network (syneresis). The subsequent drying step to remove the solvent is critical in determining the final porosity. Supercritical drying can be used to produce aerogels with very high porosity by avoiding the collapse of the gel network caused by capillary forces during conventional evaporation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the sol-gel synthesis of amorphous aluminosilicates, highlighting the influence of different synthesis parameters on the final material properties.
| Precursor System | Si/Al Molar Ratio | pH | Calcination Temp. (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| TEOS / Aluminum Nitrate | 3:1 | 3-4.5 | 500 | 450 | 0.45 | 4.0 | [3] |
| TEOS / Aluminum Nitrate | 3:2 | 3-4.5 | 500 | 420 | 0.52 | 5.0 | [3] |
| TEOS / Aluminum Isopropoxide | 10 | 4 | 600 | 350 | 0.60 | 6.8 | [4] |
| Sodium Silicate / Sodium Aluminate | 1.79 | Alkaline | 35 | - | - | - | [5] |
| TEOS / Aluminum sec-butoxide | - | - | 600 | - | - | - | [6] |
| Synthesis Parameter | Variation | Resulting Property Change | Reference |
| pH | Acidic to Basic | Increase in pore size | [7] |
| Water:Alkoxide Ratio | Increasing | More complete hydrolysis, can affect porosity | [8] |
| Calcination Temperature | Increasing | Decrease in surface area, potential crystallization | [9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the sol-gel synthesis of amorphous aluminosilicates using common precursor systems.
Protocol 1: Synthesis using TEOS and Aluminum Nitrate
This protocol describes a common method utilizing an inorganic aluminum salt.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Deionized water
-
Nitric acid (for pH adjustment)
-
Ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
Preparation of Solution A (Silicon Precursor): In a flask, mix TEOS with ethanol in a 1:4 volume ratio. Stir the solution vigorously.
-
Hydrolysis of Silicon Precursor: While stirring, add a solution of deionized water and nitric acid (to achieve a pH of 2-3) dropwise to Solution A. The molar ratio of TEOS:H₂O should be approximately 1:4. Continue stirring for at least 1 hour to allow for pre-hydrolysis of the TEOS.
-
Preparation of Solution B (Aluminum Precursor): In a separate beaker, dissolve aluminum nitrate nonahydrate in deionized water.
-
Mixing and Gelation: Slowly add Solution B to the pre-hydrolyzed Solution A under vigorous stirring. Adjust the pH of the mixture to the desired level (e.g., 4-5 for smaller pores, 8-9 for larger pores) using nitric acid or ammonia solution. Continue stirring until a homogeneous sol is formed.
-
Gelation: Cover the container and leave the sol undisturbed at room temperature or a slightly elevated temperature (e.g., 40-60°C) until gelation occurs. This can take several hours to days.
-
Aging: Age the wet gel in its mother liquor for 24-48 hours at the same temperature as gelation.
-
Drying: Carefully decant the supernatant liquid. Dry the gel, for example, in an oven at 80-120°C for 12-24 hours to obtain a xerogel.
-
Calcination: Calcine the dried gel in a furnace by slowly ramping the temperature to 500-600°C and holding for several hours to remove residual organics and hydroxyl groups.
Protocol 2: Synthesis using Alkoxide Precursors
This protocol uses both silicon and aluminum alkoxides.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Aluminum isopropoxide or Aluminum sec-butoxide
-
Ethanol or other alcohol solvent
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
Preparation of Solution A (Silicon Precursor): Dissolve TEOS in the chosen alcohol solvent.
-
Partial Hydrolysis: Add a substoichiometric amount of acidified or basified water to Solution A under vigorous stirring to initiate partial hydrolysis.
-
Preparation of Solution B (Aluminum Precursor): In a separate flask, dissolve the aluminum alkoxide in the same alcohol solvent. Due to its high reactivity, this step should be performed under an inert atmosphere if possible.
-
Mixing: Slowly add Solution B to Solution A with continuous, vigorous stirring. The order of addition can be critical and may need to be optimized.
-
Hydrolysis and Condensation: Add the remaining amount of water (acidified or basified) dropwise to the mixed solution to promote co-hydrolysis and condensation.
-
Gelation, Aging, Drying, and Calcination: Follow steps 5-8 from Protocol 1.
Visualizing the Sol-Gel Process
The following diagrams, generated using the DOT language, illustrate the key stages and relationships in the sol-gel synthesis of amorphous aluminosilicates.
Caption: Overall workflow of the sol-gel synthesis of amorphous aluminosilicates.
References
- 1. researchgate.net [researchgate.net]
- 2. Sol-gel methods for synthesis of aluminosilicates for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 5. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrothermal Synthesis of Sodium Aluminosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrothermal synthesis of sodium aluminosilicates, a class of materials with significant applications in catalysis, ion exchange, and as drug delivery vehicles. The document details the core principles, experimental protocols, and the influence of key synthesis parameters on the final product characteristics. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Core Principles of Hydrothermal Synthesis
Hydrothermal synthesis is a widely employed method for crystallizing sodium aluminosilicates, often in the form of zeolites, from aqueous solutions at elevated temperatures and pressures. The process leverages the increased solubility of aluminate and silicate (B1173343) precursors under these conditions to facilitate the formation of a crystalline framework. The fundamental stages of this process can be outlined as follows:
-
Gel Formation: The process begins with the mixing of sodium silicate and sodium aluminate solutions, which results in the formation of an amorphous aluminosilicate (B74896) gel.[1]
-
Aging: This optional but often crucial step involves holding the gel at a lower temperature for a specific period. Aging allows for the reorganization of the gel structure and the formation of nuclei, which are essential for subsequent crystal growth.[1][2]
-
Crystallization: The aged gel is then subjected to hydrothermal treatment in a sealed autoclave. At elevated temperatures, the amorphous gel dissolves and recrystallizes into a stable crystalline sodium aluminosilicate phase.[1] The specific zeolite structure that forms is highly dependent on the synthesis conditions.
-
Product Recovery: After crystallization, the solid product is separated from the mother liquor by filtration, washed to remove any unreacted precursors and excess alkali, and then dried.
The overall mechanism involves the dissolution of amorphous aluminosilicate, releasing silicate and aluminate species into the solution, which then polymerize to form a gel that serves as the precursor for zeolite crystallization.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of sodium aluminosilicates with desired properties. Below are representative protocols for the synthesis of common sodium aluminosilicate zeolites.
Synthesis of Zeolite A
Zeolite A is a synthetic zeolite with a well-defined microporous structure, widely used as a molecular sieve and in detergents.
Protocol:
-
Precursor Solution Preparation:
-
Sodium Silicate Solution: Dissolve a calculated amount of sodium silicate (e.g., Na₂SiO₃·9H₂O) in deionized water with stirring.
-
Sodium Aluminate Solution: Dissolve a specific quantity of sodium aluminate (NaAlO₂) in deionized water. Gentle heating can be applied to aid dissolution.[1]
-
-
Gel Formation: Slowly add the sodium aluminate solution to the sodium silicate solution under vigorous stirring to form a homogeneous gel.[1]
-
Aging: Age the resulting gel at room temperature for a period ranging from 30 minutes to 24 hours.[1]
-
Crystallization: Transfer the aged gel into a Teflon-lined stainless-steel autoclave and heat it in an oven at a crystallization temperature of 80-100°C for 4-8 hours.[1]
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product, wash it with deionized water until the pH of the filtrate is neutral, and dry the final Zeolite A product.
Synthesis of Zeolite X from Fly Ash
Fly ash, an industrial byproduct, can be utilized as a low-cost source of silica (B1680970) and alumina (B75360) for zeolite synthesis.
Protocol:
-
Stock Solution Preparation: Extract silicon and aluminum species from bituminous fly ash by treating it with a 3 M NaOH solution.[4]
-
Si/Al Ratio Adjustment: Adjust the Si/Al molar ratio of the stock solution to a desired value (e.g., 3) by adding a solution of NaAlO₃ dissolved in KOH.[4]
-
Aging: Age the resulting mixture at room temperature for 24 hours.[4]
-
Hydrothermal Synthesis: Subject the aged gel to hydrothermal treatment at 75°C for 24 hours in a sealed reactor.[4]
-
Product Recovery: Separate the solid zeolite product by filtration, wash thoroughly with deionized water, and dry.
Synthesis of Sodalite from Fly Ash
Sodalite is another common zeolite that can be synthesized from fly ash through a one-step hydrothermal method.[5][6][7]
Protocol:
-
Pre-treatment of Fly Ash: Dry the fly ash at 105°C for 24 hours.[5]
-
Hydrothermal Reaction:
-
Prepare a 4 mol/L NaOH aqueous solution.
-
Add 10 g of the dried fly ash to the NaOH solution with a liquid-to-solid ratio of 5:1.
-
Stir the mixture at a uniform speed of 120–140 rpm at 80°C for 6 hours.
-
Increase the temperature to 90°C and stir vigorously to promote the formation of sodalite.[6]
-
-
Product Recovery: After cooling, filter the synthesized product and wash it with water until the pH of the supernatant is approximately 9. Dry the final sodalite product in an oven at 105°C for 24 hours.[6]
Data Presentation: Synthesis Parameters and Resulting Properties
The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of sodium aluminosilicates, highlighting the influence of different synthesis parameters.
Table 1: Synthesis Parameters for Zeolite A
| Si/Al Molar Ratio | Na₂O/SiO₂ Molar Ratio | H₂O/Na₂O Molar Ratio | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Phase | Reference |
| 1 | 2.5 | 35 | 100 | 4 | 4A Zeolite | [8] |
| 2 | 2.5 | 35 | 100 | 4 | 4A Zeolite | [8] |
| 2.2 | 2.5 | 35 | 100 | 4 | 4A Zeolite | [8] |
| 2.04 | 0.44 | - | - | 3 | Zeolite A (90% crystallinity) |
Table 2: Synthesis Parameters for Zeolite X
| Si/Al Molar Ratio | n(Na₂O/SiO₂) | n(H₂O/SiO₂) | Aging Time (h) | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Phase | Reference |
| 3 | - | - | 24 | 75 | 24 | Zeolite X (98.7% crystallinity), Surface Area: 527.59 m²/g | [4] |
| 1.13 | 1.4 | 40 | 0.5 | 110 | 5 | Zeolite X, Surface Area: 453 m²/g | [9][10] |
| 0.25-0.29 | 1.2-1.4 | 34-55 | 6 | 95-100 | 6 | Zeolite X | [11] |
| 0.33 | 1.1-1.2 | 33-48 | 12 | 95 | 7 | Zeolite X | [11] |
Table 3: Synthesis Parameters for Sodalite
| Precursor | NaOH Concentration (M) | Temperature (°C) | Time (h) | Resulting Phase | Reference |
| Kaolinite, NaCl | 4 | 80 | - | Sodalite | [12] |
| Fly Ash | 4 | 80 (6h) then 90 | - | Sodalite-type N-A-S-H | [6] |
| Kaolin | 2-3 | 100 | 12-16 | Sodalite | [13] |
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key aspects of the hydrothermal synthesis of sodium aluminosilicate.
Caption: A generalized workflow for the hydrothermal synthesis of sodium aluminosilicate.
Caption: The transformation from amorphous gel to crystalline zeolite during hydrothermal synthesis.
Caption: The relationship between synthesis parameters and the final properties of the sodium aluminosilicate.
Conclusion
The hydrothermal synthesis of sodium aluminosilicates is a versatile and widely studied method that allows for the production of a variety of crystalline materials with tailored properties. By carefully controlling synthesis parameters such as the Si/Al ratio, alkalinity, temperature, and time, it is possible to direct the formation of specific zeolite phases with desired crystallinity, crystal size, and porosity. This guide provides a foundational understanding and practical protocols for researchers and scientists in the field, serving as a valuable resource for the development of sodium aluminosilicate materials for diverse applications, including advanced drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water | MDPI [mdpi.com]
- 7. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deswater.com [deswater.com]
- 9. mdpi.com [mdpi.com]
- 10. One-Step Hydrothermal Synthesis of Zeolite X Powder from Natural Low-Grade Diatomite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-step hydrothermal synthesis and conversion mechanism of zeolite X from stellerite zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to Alusil ET (Amorphous Sodium Aluminosilicate, CAS No. 1344-00-9) for Researchers and Drug Development Professionals
Introduction
Alusil ET, chemically identified as synthetic amorphous sodium aluminosilicate (B74896) (CAS No. 1344-00-9), is a versatile inorganic polymer with a range of applications in industrial and pharmaceutical formulations.[1][2] Unlike its crystalline counterparts, such as zeolites, this compound possesses an amorphous, three-dimensional structure composed of silica (B1680970) and alumina (B75360) tetrahedra. This structure imparts unique physicochemical properties, making it a subject of interest for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to the pharmaceutical sciences.
Core Physicochemical Properties
The properties of synthetic amorphous sodium aluminosilicate can vary depending on the manufacturing process. However, a general range of properties can be summarized as follows:
Table 1: General Physicochemical Properties of Amorphous Sodium Aluminosilicate (CAS No. 1344-00-9)
| Property | Value |
| Appearance | Fine, white, amorphous powder or beads[3] |
| Molecular Formula | Variable, often represented as Na₂O·Al₂O₃·(SiO₂)ₓ·(H₂O)ᵧ |
| CAS Number | 1344-00-9 |
| Synonyms | Sodium silicoaluminate, Aluminum sodium silicate (B1173343), this compound[1][2] |
| Density | Approximately 2.0 - 2.6 g/cm³ |
| Refractive Index | Approximately 1.46 - 1.54[3] |
| Solubility | Insoluble in water and organic solvents; partially soluble in strong acids and bases[4] |
| pH (of a 20% slurry) | 6.5 - 10.5[3] |
| Melting Point | >1000 °C[3] |
Table 2: Typical Compositional Ranges
| Component | Percentage by Weight (based on calcined substance) |
| **Silicon Dioxide (SiO₂) ** | 66.0% - 88.0%[5] |
| Aluminum Oxide (Al₂O₃) | 5.0% - 15.0%[5] |
| Sodium Oxide (Na₂O) | 5.0% - 8.5%[5] |
Experimental Protocols
Synthesis of Amorphous Sodium Aluminosilicate
The following is a representative experimental protocol for the synthesis of amorphous sodium aluminosilicate, based on common precipitation methods described in the literature.[3][6][7]
Materials:
-
Sodium Silicate Solution (e.g., water glass)
-
Sodium Aluminate Solution
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
-
Stainless steel or glass reactor with stirring mechanism
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a dilute aqueous solution of sodium silicate.
-
Prepare a dilute aqueous solution of sodium aluminate. The concentrations of these solutions are critical variables that will affect the final properties of the product.
-
-
Precipitation:
-
In a reactor, gradually add the sodium silicate solution to the sodium aluminate solution (or vice versa, as the order of addition can influence properties) under vigorous stirring.
-
Maintain a constant temperature, typically between 25°C and 95°C.
-
Continuously monitor and adjust the pH of the reaction mixture by adding hydrochloric acid to maintain a desired pH, which is often in the neutral to slightly alkaline range.
-
-
Aging:
-
After the addition of reactants is complete, continue stirring the resulting slurry for a period of time (e.g., 30-60 minutes) to allow for the aging of the precipitate.
-
-
Filtration and Washing:
-
Filter the precipitated sodium aluminosilicate from the reaction mixture.
-
Wash the filter cake with deionized water to remove any unreacted starting materials and soluble salts.
-
-
Drying:
-
Dry the washed product in an oven at a temperature typically between 100°C and 150°C until a constant weight is achieved.
-
-
Milling (Optional):
-
The dried product can be milled to achieve a desired particle size distribution.
-
Characterization Protocols
1. X-ray Diffraction (XRD) for Amorphous Structure Confirmation:
-
Instrument: Powder X-ray diffractometer.
-
Sample Preparation: A small amount of the dried powder is gently pressed into a sample holder.
-
Analysis: The sample is scanned over a 2θ range (e.g., 5° to 80°) using Cu Kα radiation. The absence of sharp, defined peaks and the presence of a broad hump in the diffractogram confirms the amorphous nature of the material.
2. Scanning Electron Microscopy (SEM) for Morphology Analysis:
-
Instrument: Scanning Electron Microscope.
-
Sample Preparation: The powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Analysis: The sample is imaged at various magnifications to observe the particle shape, size, and surface texture.
3. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity:
-
Instrument: Gas sorption analyzer.
-
Sample Preparation: The sample is degassed under vacuum at an elevated temperature (e.g., 150-300°C) to remove adsorbed moisture and other volatile impurities.
-
Analysis: Nitrogen adsorption-desorption isotherms are measured at liquid nitrogen temperature (77 K). The BET equation is applied to the adsorption data to calculate the specific surface area. The pore size distribution and pore volume can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.
Applications in Drug Development
The high surface area, porosity, and adsorption capacity of amorphous sodium aluminosilicate make it a promising excipient in pharmaceutical formulations.
Drug Carrier for Modified Release
Amorphous aluminosilicates can be used as carriers to adsorb drug molecules and subsequently release them in a controlled manner.[8][9] The loading of a drug onto the silicate matrix can be achieved through methods such as soaking the silicate in a concentrated drug solution. The release kinetics can be influenced by the porous structure of the silicate, the physicochemical properties of the drug, and the dissolution medium.[9]
Table 3: Adsorption Capacities of Aluminosilicates for Various Molecules
| Adsorbate | Adsorbent Type | Adsorption Capacity | Reference |
| Aflatoxin B1 | Hydrated Sodium Calcium Aluminosilicate | High (up to 100% binding in vitro) | [10][11] |
| Bovine Serum Albumin (BSA) | Porous Aluminosilicates | 25 - 53 mg/g | [12] |
| Cesium | Zeolite/Geopolymer Composites | High | [13] |
Biocompatibility and Biological Interactions
Studies on amorphous silica and aluminosilicates have generally indicated good biocompatibility. For instance, amorphous alumina has been shown to be cytocompatible with human fibroblasts and osteoblasts.[14] However, the interaction of fine silicate particles with biological systems can be complex. Some amorphous silicas have been shown to activate the complement system to a lesser extent than their crystalline counterparts.[15] As with any excipient, thorough toxicological evaluation is necessary for any new formulation. It is generally considered safe for use in food and pharmaceutical applications as an anti-caking agent or carrier.[2]
Conclusion
This compound (amorphous sodium aluminosilicate, CAS No. 1344-00-9) is a material with a valuable combination of properties for pharmaceutical research and development. Its high surface area, porosity, and adsorption capabilities make it a promising candidate for use as a drug carrier for modified-release formulations. Its amorphous nature and general biocompatibility are advantageous for its use as a pharmaceutical excipient. Further research into the functionalization of its surface and the precise control of its porous structure could lead to the development of novel drug delivery systems with enhanced performance.
References
- 1. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 2. Aluminium Sodium Silicate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 3. Sodium aluminium silicate [sitem.herts.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. prepchem.com [prepchem.com]
- 7. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]
- 8. Drug delivery devices based on mesoporous silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo efficacy of a hydrated sodium calcium aluminosilicate to bind and reduce aflatoxin residues in tissues of broiler chicks fed aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. Cytocompatibility of two coating materials, amorphous alumina and silicon carbide, using human differentiated cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variability of biological effects of silicas: different degrees of activation of the fifth component of complement by amorphous silicas - PubMed [pubmed.ncbi.nlm.nih.gov]
Demystifying "Alusil ET" and the Creation of Porous Structures in Aluminum and Aluminosilicates: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
An initial review of the material "Alusil ET" reveals it to be a trade name for a hydrated amorphous synthetic sodium aluminosilicate (B74896).[1][2][3][4] Its primary application is as an extender for titanium dioxide in emulsion paints.[1][2][3] The available literature does not indicate its use or the formation of porous structures from this specific material for research, scientific, or drug development applications. It is distinct from "Alusil," a hypereutectic aluminum-silicon alloy used in engine blocks.[5]
Given the audience and the technical requirements of this guide, it is likely that the intended subject is the broader and more scientifically relevant field of porous aluminum and aluminosilicate structures. These materials are of significant interest in research and development for applications ranging from biomedical implants and drug delivery to catalysis and filtration. This guide will, therefore, focus on the formation of porous structures in these materials, providing a comprehensive overview of the key manufacturing techniques, experimental protocols, and resulting material properties.
I. Formation of Porous Aluminum Structures
Porous aluminum and its alloys are widely investigated for their lightweight structure, good mechanical properties, and high thermal conductivity. The creation of a porous architecture in these materials can be achieved through several methods, with the space-holder technique being one of the most common and versatile in a research setting.
The Space-Holder Technique
The space-holder technique involves mixing a removable space-holding material with metal powders. The mixture is compacted and heated to remove the space holder, leaving behind a porous structure which is then sintered to achieve its final strength.[6][7]
Experimental Protocol: Fabricating Porous Aluminum via the Space-Holder Method
-
Mixing: Aluminum powder is mixed with a chosen space-holder material. Common space holders include sodium chloride, urea, or carbamide.[8][9] The volume percentage of the space holder will directly influence the final porosity of the aluminum structure.[8]
-
Compaction: The powder mixture is uniaxially or isostatically pressed in a die at a specific pressure (e.g., 200-350 MPa) to create a "green" compact.[9]
-
Space-Holder Removal (Leaching): The green compact is immersed in a solvent to dissolve the space holder. For water-soluble space holders like NaCl or urea, distilled water is used, often heated (e.g., to 70°C) to accelerate the process.[10]
-
Sintering: The resulting porous aluminum compact is sintered in a controlled atmosphere (e.g., argon or vacuum) at a temperature below the melting point of aluminum (typically 600-650°C) for a specified duration (e.g., 2-4 hours).[9] This process bonds the aluminum particles together, providing mechanical strength to the porous structure.
Logical Workflow for the Space-Holder Technique
Caption: Workflow of the space-holder technique for porous aluminum.
Properties of Porous Aluminum
The properties of porous aluminum are highly dependent on the manufacturing parameters. The volume fraction, size, and shape of the space holder are key determinants of the final porosity and pore morphology.
| Property | Typical Value Range | Influencing Factors | Reference |
| Porosity | 22% - 71% | Space holder volume fraction and type | [8] |
| Compressive Yield Strength | 23.5 - 49.5 MPa | Porosity, sintering conditions | [8] |
| Elastic Modulus | 0.26 - 1.59 GPa | Porosity, pore structure | [8] |
II. Formation of Porous Aluminosilicate Structures
Porous aluminosilicates, including zeolites and amorphous mesoporous structures, are critical materials in catalysis, adsorption, and separation processes. Their formation involves the synthesis of a network of silica (B1680970) and alumina (B75360) tetrahedra, often using templating agents to direct the pore structure.
Sol-Gel Synthesis of Mesoporous Aluminosilicates
The sol-gel method is a versatile technique for synthesizing porous aluminosilicates at relatively low temperatures. It involves the hydrolysis and condensation of molecular precursors (alkoxides) to form a "sol" that subsequently gels to form a solid network.
Experimental Protocol: Two-Step Sol-Gel Synthesis of Porous Aluminosilicates
-
Sol Preparation: An aluminum precursor (e.g., aluminum isopropoxide) is dissolved in a solvent. A silicon precursor (e.g., sodium silicate (B1173343) solution) is prepared separately.
-
Hydrolysis and Condensation: The silicon precursor is added to the aluminum sol, often in the presence of a catalyst (e.g., ammonia), to initiate hydrolysis and co-condensation, forming Al-O-Si bonds.[11]
-
Aging: The resulting gel is aged for a period to strengthen the network structure.
-
Drying: The solvent is removed from the gel, typically through controlled heating or supercritical drying, to produce a porous solid.
-
Calcination: The dried gel is heated at high temperatures to remove organic residues and stabilize the porous structure.
Signaling Pathway for Sol-Gel Synthesis
Caption: Key stages in the sol-gel synthesis of porous aluminosilicates.
Characterization of Porous Aluminosilicates
The porous structure of aluminosilicates is typically characterized by techniques that can measure pore size, volume, and surface area.
| Characterization Technique | Information Obtained |
| Nitrogen Adsorption-Desorption | BET surface area, pore volume, pore size distribution |
| Mercury Porosimetry | Macropore size distribution, bulk density, porosity |
| Scanning Electron Microscopy (SEM) | Particle morphology, surface structure |
| X-ray Diffraction (XRD) | Crystalline phase (amorphous or crystalline) |
A study on the synthesis of mesoporous aluminum silicate showed that a two-step sol-gel method could produce powders with a specific surface area of 158 m²/g.[11] The particle morphology was observed to be an aggregation of many small particles, creating a mesoporous surface.[11]
III. Conclusion
While "this compound" is a non-porous material used in the paint industry, the broader categories of porous aluminum and aluminosilicates offer a rich field of study with significant applications in science and technology. The formation of porous structures in these materials is achieved through well-established techniques such as the space-holder method for aluminum and sol-gel synthesis for aluminosilicates. The precise control of processing parameters in these methods allows for the tailoring of pore structure and, consequently, the material's properties to suit specific applications in research and development. The experimental protocols and characterization data presented in this guide provide a foundational understanding for professionals working with these advanced porous materials.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound - ChemSmog [chem-smog.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Alusil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijarse.com [ijarse.com]
- 10. ukm.my [ukm.my]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Acidic and Basic Sites in Amorphous Aluminosilicates: A Profile on Alusil ET
Disclaimer: This document provides a comprehensive overview of the acidic and basic sites characteristic of amorphous aluminosilicates. While "Alusil ET" is identified as a hydrated amorphous synthetic sodium aluminosilicate (B74896), specific quantitative data and experimental protocols for this proprietary material are not publicly available in scientific literature. Therefore, this guide outlines the fundamental principles and standard methodologies used to characterize materials of this type, providing researchers with the necessary framework for analysis.
Introduction to this compound and Surface Chemistry
This compound is a trade name for a synthetic, amorphous, hydrated sodium aluminosilicate. Materials of this class are widely utilized in various industries as fillers, catalyst supports, and adsorbents due to their unique surface properties, including the presence of both acidic and basic sites. The nature, strength, and concentration of these sites are critical parameters that dictate the material's performance in applications such as catalysis and drug delivery.
The surface chemistry of amorphous aluminosilicates is complex, arising from the disordered arrangement of silica (B1680970) ([SiO₄]) and alumina (B75360) ([AlO₄]⁻, [AlO₅], [AlO₆]) polyhedra. This arrangement leads to the formation of various types of hydroxyl groups and charge imbalances, which are the primary sources of Brønsted and Lewis acidity, as well as basicity.
The Genesis of Acidic and Basic Sites
The acidic and basic properties of amorphous aluminosilicates are a direct consequence of their chemical composition and structure. The incorporation of aluminum into a silica framework is the primary origin of acidity.
-
Brønsted Acid Sites: These sites are proton donors. In aluminosilicates, they are typically associated with bridging hydroxyl groups (Si-OH-Al). The substitution of a Si⁴⁺ ion with an Al³⁺ ion in the silicate (B1173343) framework creates a charge deficit, which is often compensated by a proton, forming a Brønsted acid site. The strength of these sites can vary depending on the local geometric and electronic environment.[1][2]
-
Lewis Acid Sites: These sites are electron-pair acceptors. They are typically associated with coordinatively unsaturated aluminum atoms (e.g., tri-coordinated Al³⁺) on the surface or within the amorphous matrix. These sites can arise from dehydroxylation of the surface or from structural defects.
-
Basic Sites: Basic sites in aluminosilicates are typically associated with oxygen atoms. The basicity of an oxygen atom is influenced by the atoms to which it is bonded. Oxygen atoms in Si-O-Al linkages are generally considered weakly basic. Surface hydroxyl groups can also exhibit basic character.
Caption: Origin of acidic and basic sites in amorphous aluminosilicates.
Quantitative Analysis of Acidic and Basic Sites
The following tables summarize the type of quantitative data obtained from the experimental protocols described in Section 4.0. The values presented are representative of amorphous aluminosilicates and should not be considered as specifications for this compound.
Table 1: Quantification of Acidic Sites
| Parameter | Method | Typical Unit | Description |
| Total Acid Site Density | NH₃-TPD | mmol/g | Total concentration of both Brønsted and Lewis acid sites. |
| Brønsted Acid Site Density | Pyridine-FTIR | µmol/g | Concentration of proton-donating sites, quantified from the integrated area of the pyridinium (B92312) ion band. |
| Lewis Acid Site Density | Pyridine-FTIR | µmol/g | Concentration of electron-accepting sites, quantified from the band of pyridine (B92270) coordinated to Lewis sites. |
| Acid Strength Distribution | NH₃-TPD, Potentiometric Titration | Desorption Temp (°C), pKa | Indicates the strength of the acid sites (weak, medium, strong) based on probe molecule desorption temperature or pKa values. |
Table 2: Quantification of Basic Sites
| Parameter | Method | Typical Unit | Description |
| Total Basic Site Density | CO₂-TPD | mmol/g | Total concentration of basic sites. |
| Basic Strength Distribution | CO₂-TPD | Desorption Temp (°C) | Indicates the strength of the basic sites based on CO₂ desorption temperature. |
Experimental Protocols
A multi-technique approach is essential for a thorough characterization of the acidic and basic sites on amorphous aluminosilicates.
Caption: Experimental workflow for characterizing surface sites.
FTIR spectroscopy is a powerful technique for distinguishing between Brønsted and Lewis acid sites.
-
Protocol for Acidity Measurement (Pyridine Probe):
-
A self-supporting wafer of the aluminosilicate sample is placed in an IR cell with CaF₂ windows.
-
The sample is pre-treated (activated) under vacuum at an elevated temperature (e.g., 400 °C) for several hours to remove adsorbed water and impurities.
-
A background spectrum of the activated sample is recorded at a specific temperature (e.g., 150 °C).
-
Pyridine vapor is introduced into the cell at a controlled pressure and allowed to adsorb onto the sample.
-
The sample is then evacuated at increasing temperatures (e.g., 150 °C, 250 °C, 350 °C) to remove physisorbed and weakly bound pyridine.
-
Spectra are recorded after each evacuation step.
-
Data Analysis: The concentration of Brønsted and Lewis acid sites is calculated from the integrated absorbance of the characteristic bands at ~1545 cm⁻¹ (pyridinium ion on Brønsted sites) and ~1450 cm⁻¹ (pyridine coordinated to Lewis sites), respectively, using the Beer-Lambert law and known extinction coefficients.
-
TPD is used to determine the total number and strength distribution of acid or basic sites.
-
Protocol for Acidity Measurement (NH₃-TPD):
-
A known mass of the sample is placed in a quartz reactor and pre-treated in an inert gas flow (e.g., He or Ar) at a high temperature to clean the surface.
-
The sample is cooled to a suitable adsorption temperature (e.g., 100 °C).
-
A flow of ammonia (B1221849) (NH₃) gas (typically diluted in an inert carrier) is passed over the sample until saturation is reached.
-
The sample is then flushed with an inert gas to remove physisorbed NH₃.
-
The temperature of the sample is ramped linearly over time, and the concentration of desorbed NH₃ in the effluent gas is monitored by a thermal conductivity detector (TCD) or a mass spectrometer.
-
Data Analysis: The total amount of desorbed NH₃, obtained by integrating the area under the desorption peak(s), corresponds to the total number of acid sites. The temperature at which desorption peaks occur provides a qualitative measure of the acid strength distribution (higher temperature corresponds to stronger sites).
-
-
Protocol for Basicity Measurement (CO₂-TPD):
-
The protocol is analogous to NH₃-TPD, but with carbon dioxide (CO₂) used as the acidic probe molecule to titrate the basic sites.
-
This method determines the concentration of surface acidic or basic sites in an aqueous suspension.
-
Protocol for Acidity Measurement:
-
A specific amount of the aluminosilicate powder is suspended in a solution of an electrolyte (e.g., 0.1 M NaCl).
-
The suspension is stirred and allowed to equilibrate.
-
The suspension is then titrated with a standardized basic solution (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is constructed.
-
Data Analysis: The equivalence point(s) in the titration curve, often determined using the Gran plot method, correspond to the total amount of accessible acid sites. The initial pH of the suspension can give an indication of the overall surface acidity.[3]
-
Conclusion
The acidic and basic sites on the surface of amorphous aluminosilicates like this compound are fundamental to their functionality. A comprehensive characterization of these sites requires a combination of techniques, primarily FTIR spectroscopy of probe molecules and temperature-programmed desorption. While specific data for this compound is not available in the public domain, the protocols and data analysis frameworks described in this guide are standard in the field of materials science and catalysis. Researchers and professionals can apply these methodologies to evaluate the surface chemistry of this compound or any similar amorphous aluminosilicate material, enabling a deeper understanding of its properties and optimizing its performance in various applications.
References
Alusil ET as a Titanium Dioxide Extender: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Alusil ET, a hydrated amorphous synthetic sodium alumino silicate (B1173343), and its application as a titanium dioxide (TiO2) extender in research and development, particularly within the coatings and materials science sectors. This document is intended for researchers, scientists, and formulation chemists.
Introduction to this compound
This compound is a fine, lightweight, white powder produced by PQ Corporation, identified as a hydrated amorphous synthetic sodium alumino silicate.[1][2] It is primarily utilized as a functional extender for titanium dioxide in emulsion paints and other coating systems.[1][2][3][4] Unlike common fillers, which may diminish the optical properties of a coating, this compound is designed to enhance the performance of TiO2, allowing for a partial replacement of this costly primary pigment without a significant loss in opacity and other key paint properties. Some sources suggest that synthetic aluminum silicates can facilitate a partial replacement of TiO2 by up to 50%.
The core function of this compound revolves around the principle of optimizing the light-scattering efficiency of titanium dioxide particles. By ensuring optimal spacing between TiO2 particles, it mitigates the effects of pigment crowding, which can lead to a loss of hiding power.
Mechanism of Action: TiO2 Spacing
The primary mechanism by which this compound extends titanium dioxide is through the "spacing effect". Titanium dioxide particles achieve their maximum light-scattering efficiency, and therefore opacity, when they are optimally dispersed within a binder system. When TiO2 particles are too close to each other (a phenomenon known as "crowding"), their efficiency is reduced.
This compound, with its fine particle size, acts as a spacer, physically separating the larger TiO2 particles. This improved dispersion allows each TiO2 particle to scatter light more effectively, thus enhancing the overall opacity of the paint film. This mechanism allows for a reduction in the total amount of TiO2 required to achieve a desired level of hiding power, offering significant cost savings.
Quantitative Performance Data
A 1970 patent provides quantitative data on the performance of a synthetic sodium alumino silicate as a TiO2 extender in both polyvinyl acetate (B1210297) (PVAc) emulsion and alkyd flat paints.[5] The findings demonstrate that replacing a portion of TiO2 with the extender can maintain or even improve hiding power while reducing material costs.[5]
Table 1: Performance in Polyvinyl Acetate (PVAc) Emulsion Paint [5]
| Parameter | Control (No Replacement) | 10% TiO2 Replacement | 20% TiO2 Replacement | 30% TiO2 Replacement | 40% TiO2 Replacement |
| Contrast Ratio | 0.957 | 0.965 | 0.988 | 0.988 | 0.975 |
| Viscosity (KU, initial) | 88 | 85 | 82 | 79 | 76 |
| Freeze-Thaw Stability | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) |
Table 2: Performance in Alkyd Resin Flat Paint [5]
| Parameter | Control (No Replacement) | 10% TiO2 Replacement | 20% TiO2 Replacement | 30% TiO2 Replacement | 40% TiO2 Replacement |
| Contrast Ratio | 0.938 | 0.945 | 0.950 | 0.940 | 0.930 |
| Gloss (60°) | 2.0 | 2.5 | 3.0 | 3.5 | 4.0 |
| Viscosity (KU, initial) | 75 | 77 | 80 | 83 | 85 |
Note: Data is derived from U.S. Patent 3,509,082. The specific sodium alumino silicate used had an effective aggregate size of 0.2 microns.[5]
Physicochemical Properties
While a detailed technical data sheet for this compound was not publicly available, the properties of a similar amorphous sodium aluminum silicate extender, QUAVA AS 991, are presented below for reference.[6]
Table 3: Typical Properties of a Sodium Aluminum Silicate Extender [6]
| Property | Typical Value |
| Appearance | Loose white powder |
| Average Particle Size | 5.5 µm |
| pH (5% in water) | 9.7 - 10.8 |
| Density | 2.1 g/cm³ |
| Refractive Index | 1.46 |
| Whiteness | ≥ 97% |
| Moisture Loss at 105°C | 6 - 9% |
Experimental Protocols
The following section outlines generalized experimental protocols for evaluating the performance of this compound as a TiO2 extender, based on industry-standard testing methods.
Paint Formulation and Preparation
A master batch of paint should be prepared, with a control formulation containing 100% of the desired TiO2 level. Subsequent formulations should be prepared with incremental replacements of TiO2 with this compound (e.g., 10%, 20%, 30% by weight).
Example Formulation (based on PVAc Emulsion Paint from Patent) [5]
| Ingredient | Function | Parts by Weight |
| Titanium Dioxide (Rutile) | Primary Pigment | Variable |
| This compound | Extender | Variable |
| Kaolin Clay | Filler | 200 |
| Whiting (Calcium Carbonate) | Filler | 100 |
| PVAc Emulsion (55%) | Binder | 175 |
| Water, Dispersants, Defoamers, etc. | Additives | As required |
The pigments and extenders are typically dispersed in a portion of the water and additives using a high-speed disperser to achieve a fine grind before being let down with the binder and remaining components.
Performance Testing
1. Hiding Power (Contrast Ratio)
-
Standard: ISO 6504-3 or ASTM D2805
-
Method:
-
Apply a uniform wet film of the paint sample onto a black and white contrast card (e.g., Leneta card).
-
Allow the film to dry completely under controlled temperature and humidity.
-
Using a spectrophotometer or colorimeter, measure the Y reflectance value over the black (YB) and white (YW) areas of the card.
-
The contrast ratio is calculated as (YB / YW). A value of 0.98 or higher is typically considered complete hiding.
-
2. Gloss Measurement
-
Standard: ISO 2813 or ASTM D523
-
Method:
-
Apply a uniform film of paint to a smooth, non-porous substrate (e.g., a glass plate).
-
Allow the film to cure completely.
-
Using a gloss meter, measure the specular gloss at the appropriate angle (e.g., 60° for semi-gloss, 85° for matte finishes).
-
3. Scrub Resistance
-
Standard: EN 13300 or ASTM D2486
-
Method:
-
Apply a uniform paint film to a plastic foil or panel and allow it to cure for a specified period (e.g., 28 days).
-
Mount the panel in a scrub testing machine.
-
Subject the paint film to a specified number of scrub cycles with a standardized brush or sponge and abrasive medium.
-
The resistance is determined by the weight loss of the paint film or the number of cycles required to cause failure (wear-through).
-
4. Viscosity
-
Method:
-
Use a rotational viscometer (e.g., Stormer or Brookfield) to measure the viscosity of the liquid paint.
-
Record the viscosity in Krebs Units (KU) or centipoise (cP) at a controlled temperature.
-
Conclusion for Research Applications
This compound presents a viable option for researchers and formulators looking to reduce the titanium dioxide content in emulsion paints and coatings. Its primary function as a TiO2 spacer can lead to maintained or even enhanced opacity at lower primary pigment concentrations, resulting in significant cost efficiencies. For drug development professionals exploring novel delivery systems or coatings for medical devices, the inert and amorphous nature of sodium alumino silicate could be of interest, although its primary application remains in industrial coatings. Rigorous experimental evaluation, following standardized protocols, is essential to determine the optimal level of replacement for any given coating system, balancing optical performance, durability, and rheological properties.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. US3509082A - Titanium dioxide pigmented paints extended with synthetic sodium alumino silicate pigment - Google Patents [patents.google.com]
- 6. Water Based Aluminium Silicate As Titanium Dioxide Extender [maha.asia]
A Technical Guide to the Physical Properties of Hydrated Sodium Aluminosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrated sodium aluminosilicate (B74896) is a compound containing sodium, aluminum, silicon, and oxygen, with variable amounts of water held within its structure.[1] It exists in both amorphous and crystalline forms, the latter being widely known as zeolites.[1] These materials are characterized by a three-dimensional framework of silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra.[2] The substitution of Si⁴⁺ by Al³⁺ in the framework creates a net negative charge, which is balanced by cations, typically sodium ions (Na⁺), located within the pores and channels of the structure.
The unique physical properties of hydrated sodium aluminosilicate, such as its high surface area, controlled porosity, and ion-exchange capabilities, make it a material of significant interest in various scientific and industrial fields. In the pharmaceutical industry, it serves diverse functions, including as an anticaking agent, a carrier for active ingredients, a moisture adsorbent (desiccant), and a platform for controlled-release drug delivery systems.[1][2][3][4] This guide provides an in-depth overview of the core physical properties of hydrated sodium aluminosilicate, detailed experimental protocols for their characterization, and their implications for drug development.
Structure and Composition
The fundamental building blocks of sodium aluminosilicates are SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms. This arrangement forms a robust, porous, three-dimensional network. In crystalline forms (zeolites), this network is highly ordered, creating channels and cavities of uniform size.[1] Amorphous forms possess a similar localized tetrahedral structure but lack long-range order.[2]
The chemical composition is not fixed and can vary significantly, leading to a wide range of properties.[1] It is often represented by the molar ratios of its constituent oxides, such as Na₂O·Al₂O₃·xSiO₂·yH₂O.[1] The Si/Al ratio is a critical parameter that influences the material's charge density, ion-exchange capacity, and chemical stability.[5] Sodium ions and water molecules reside within the structural voids and are crucial for maintaining charge neutrality and structural integrity.
Core Physical Properties
The functional performance of hydrated sodium aluminosilicate is dictated by its physical properties. The following tables summarize key quantitative data for this class of materials. Note that specific values can vary widely depending on the synthesis method, Si/Al ratio, and degree of hydration.
Table 1: General and Structural Properties
| Property | Typical Value/Description | References |
| Appearance | Fine, white, odorless amorphous powder or beads. | [6] |
| Molecular Formula | Variable (e.g., Na₂O·Al₂O₃·SiO₂·xH₂O) | [1] |
| Structure | Amorphous or crystalline (zeolitic) framework of SiO₄ and AlO₄ tetrahedra. | [2] |
| Solubility | Insoluble in water and organic solvents; partially soluble in strong acids and alkali hydroxides. | [6] |
Table 2: Quantitative Physical Characteristics
| Property | Typical Value Range | References |
| Density | 1.9 - 2.24 g/cm³ | |
| Bulk Density | 0.38 - 0.48 g/cm³ | |
| pH (Aqueous Slurry) | 6.5 - 11.5 | [6] |
| Melting Point | >1600 °C (for crystalline forms) | |
| Specific Surface Area (BET) | 50 - >800 m²/g | [7] |
| Pore Diameter | 0.26 - 38 nm (2.6 - 380 Å) | |
| Cation Exchange Capacity (CEC) | 58 - >310 mg CaCO₃/g | [8] |
| Loss on Ignition (1000 °C) | 5.0% - 13.0% |
Applications in Drug Development
The physical properties of hydrated sodium aluminosilicate directly translate to its utility in pharmaceutical formulations.
-
Excipient (Anticaking Agent): Its high surface area and porosity allow it to adsorb moisture and coat particles, preventing clumping in powdered formulations and improving flowability.[4]
-
Adsorbent and Stabilizer: It is used as a molecular sieve in packaging to act as a desiccant, protecting moisture-sensitive drugs from degradation.[1][4] Furthermore, its ability to bind to certain molecules makes it an effective agent for adsorbing mycotoxins, such as aflatoxins, in the gastrointestinal tract, thereby reducing their bioavailability.
-
Drug Delivery Vehicle: The porous structure can be loaded with active pharmaceutical ingredients (APIs).[3] The release of the entrapped drug can be modulated by the pore size, surface chemistry, and the physicochemical properties of the drug, making it a candidate for extended-release delivery systems.[3] The high adsorption capacity also allows for the conversion of liquid drug formulations (e.g., nanoemulsions) into solid dosage forms, enhancing stability and handling.[9]
Experimental Protocols
Accurate characterization of physical properties is essential for quality control and application development. Below are detailed methodologies for key experiments.
Structural Analysis: Powder X-ray Diffraction (PXRD)
-
Objective: To determine the crystallinity (amorphous or crystalline nature) and identify crystalline phases.
-
Methodology:
-
Sample Preparation: A small amount of the dry powder (~200 mg) is gently packed into a sample holder. The surface is flattened, often with a glass slide, to ensure it is flush with the holder's surface.[10]
-
Instrument Setup: The analysis is performed using a diffractometer with Cu Kα radiation (λ ≈ 1.54 Å).[11] Data is typically collected over a 2θ range of 5° to 70°.[11]
-
Data Acquisition: The instrument scans the specified angular range, measuring the intensity of diffracted X-rays at each angle.
-
Analysis: The resulting diffractogram is analyzed. Amorphous materials will show a broad, diffuse hump, while crystalline materials will exhibit sharp, well-defined peaks.[11] These peaks can be compared to reference databases (e.g., PDF) to identify the specific zeolite structure.
-
Surface Area and Porosity: Nitrogen Adsorption-Desorption (BET & BJH Analysis)
-
Objective: To measure the specific surface area, pore volume, and pore size distribution.
-
Methodology:
-
Sample Preparation (Degassing): A known mass of the sample is heated under vacuum (e.g., at 150 °C for several hours) to remove adsorbed moisture and other volatile impurities from the surface.
-
Isotherm Measurement: The analysis is conducted at 77 K (liquid nitrogen temperature). Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed onto the material's surface is measured at various relative pressures (P/P₀). A desorption isotherm is subsequently measured by systematically reducing the pressure.
-
Data Analysis:
-
BET (Brunauer-Emmett-Teller) Method: The specific surface area is calculated from the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.3.[12] For microporous materials like zeolites, specific criteria (Rouquerol criteria) must be applied to select the appropriate pressure range to ensure accuracy.[12][13]
-
BJH (Barrett-Joyner-Halenda) Method: The pore size distribution and total pore volume are calculated from the desorption branch of the isotherm.
-
-
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Objective: To evaluate thermal stability and quantify the water content.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample is placed in a high-purity alumina or platinum crucible.
-
Instrument Setup: The analysis is performed in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air). The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 35 °C to 1000 °C).[14]
-
Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve shows mass loss at different temperatures. For hydrated sodium aluminosilicate, an initial weight loss below ~200 °C corresponds to the removal of physisorbed and bound water (dehydration).[15] Further mass loss at higher temperatures can indicate dehydroxylation or decomposition of other components. The total mass loss is used to calculate the Loss on Ignition (LOI).
-
Cation Exchange Capacity (CEC)
-
Objective: To quantify the material's ability to exchange its mobile cations (Na⁺) with other cations from a solution.
-
Methodology:
-
Sample Preparation: A known mass of the dried sample is prepared.[8]
-
Ion Exchange: The sample is immersed in a standard electrolyte solution with a known concentration of a replacement cation (e.g., ammonium (B1175870) acetate (B1210297) or potassium chloride) and agitated for a set time to reach equilibrium.[8][16] This allows the sodium ions in the aluminosilicate to be exchanged with the cations from the solution.
-
Separation and Analysis: The solid material is separated from the solution by filtration.[8] The concentration of the exchanged ion (now in the filtrate) or the remaining ion in the solution is measured.
-
Quantification: Techniques such as titration, Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma (ICP) are used to determine the ion concentrations.[6][8]
-
Calculation: The CEC is calculated based on the change in ion concentration in the solution and the mass of the sample, typically expressed in milliequivalents per gram (meq/g) or mg CaCO₃/g.[8]
-
References
- 1. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 2. Aluminium Sodium Silicate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Sodium aluminosilicate | 1344-00-9 | >98% [smolecule.com]
- 5. Thermodynamic properties of sodium aluminosilicate hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. fao.org [fao.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Zeolite ion exchange capacity testing procedures and performance metrics-China Helvo Chemical Co, Ltd [helvo.com.cn]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Thermodynamic properties of sodium aluminosilicate hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]
- 12. microtrac.com [microtrac.com]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Characterization of Aluminosilicates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminosilicates are a broad class of minerals composed of aluminum, silicon, and oxygen, with counter-ions to balance the charge. Their diverse structures and properties, such as high surface area, ion-exchange capacity, and catalytic activity, make them crucial materials in various scientific and industrial fields, including drug delivery, catalysis, and environmental remediation. This document provides detailed application notes and experimental protocols for the comprehensive characterization of aluminosilicate (B74896) materials.
A logical workflow for the characterization of aluminosilicates is essential for a thorough understanding of their structure-property relationships. The following diagram illustrates a typical experimental workflow.
Caption: A typical experimental workflow for aluminosilicate characterization.
Elemental Composition: X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[1] It is particularly useful for quantifying the major elements in aluminosilicates, such as Si, Al, and other cations.
Quantitative Data
| Material | SiO₂ (wt%) | Al₂O₃ (wt%) | Fe₂O₃ (wt%) | CaO (wt%) | K₂O (wt%) | Na₂O (wt%) | MgO (wt%) | TiO₂ (wt%) |
| Kaolin | 45-48 | 37-40 | 0.1-1.5 | <0.1 | 0.1-1.5 | <0.1 | <0.1 | 0.5-1.5 |
| Montmorillonite | 62.9 | 19.6 | 3.35 | 1.68 | 0.53 | 1.53 | 3.05 | 0.09 |
| Zeolite Y | 60-65 | 20-25 | <0.1 | <0.1 | <0.1 | 10-15 | <0.1 | <0.1 |
| Fly Ash | 45-55 | 20-30 | 5-15 | 1-5 | 1-3 | 0.5-2 | 1-3 | 1-2 |
| Metakaolin | 52.52 | 44.34 | 0.25 | 0.05 | - | 0.20 | - | 1.36 |
Experimental Protocol
-
Sample Preparation:
-
For accurate quantitative analysis, prepare fused beads to eliminate particle size and mineralogical effects.[1][2][3]
-
Mix 0.5 g of the finely ground aluminosilicate sample with 5.0 g of a lithium borate (B1201080) flux (e.g., a mixture of lithium tetraborate (B1243019) and lithium metaborate).
-
Add a non-wetting agent (e.g., a few drops of a lithium bromide solution) to prevent the melt from sticking to the crucible.
-
Fuse the mixture in a platinum crucible at 1000-1100 °C until a homogeneous molten glass is formed.
-
Pour the melt into a platinum mold and cool to form a glass disc.
-
-
Instrumentation and Measurement:
-
Use a wavelength-dispersive or energy-dispersive XRF spectrometer.
-
Place the fused bead in the sample holder and load it into the spectrometer.
-
Evacuate the sample chamber or flush with helium for the analysis of light elements.
-
Excite the sample with an X-ray source (e.g., Rh or Cr tube).
-
Measure the intensity of the characteristic fluorescent X-rays emitted by each element.
-
-
Data Analysis:
-
Use a calibration curve established with certified reference materials of similar matrices to convert the measured intensities into elemental concentrations.
-
Apply matrix correction algorithms to account for inter-element effects.
-
Crystallographic Analysis: X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining crystallographic parameters in aluminosilicates.[4][5][6] Quantitative phase analysis can be performed using methods like Rietveld refinement.[7][8][9]
Quantitative Data
| Mineral | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Quartz | Trigonal | P3₂21 | 4.913 | 4.913 | 5.405 | 90 |
| Cristobalite | Tetragonal | P4₁2₁2 | 4.978 | 4.978 | 6.948 | 90 |
| Mullite | Orthorhombic | Pbam | 7.546 | 7.689 | 2.884 | 90 |
| Kaolinite (B1170537) | Triclinic | P1 | 5.154 | 8.942 | 7.391 | 104.7 |
| Montmorillonite | Monoclinic | C2/m | 5.17 | 8.96 | 15.0 | 99.9 |
| Zeolite A (LTA) | Cubic | Pm-3m | 12.32 | 12.32 | 12.32 | 90 |
Experimental Protocol
-
Sample Preparation:
-
Grind the aluminosilicate sample to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.
-
Pack the powder into a sample holder, ensuring a flat and smooth surface.
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., ICDD PDF).
-
Quantitative Analysis (Rietveld Refinement):
-
Use specialized software (e.g., GSAS, TOPAS, FullProf).
-
Input the initial structural models for the identified phases.
-
Refine the scale factor, background, unit cell parameters, peak profile parameters, and atomic positions to minimize the difference between the observed and calculated diffraction patterns.[8] The weight fraction of each phase is proportional to its refined scale factor.
-
-
Morphological and Microanalytical Characterization: SEM-EDX
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and texture of aluminosilicates.[12] When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it allows for semi-quantitative elemental analysis of microscopic features.[13]
Quantitative Data (Example EDX Analysis of a Zeolite Crystal)
| Element | Weight % | Atomic % |
| O | 49.8 | 60.1 |
| Na | 8.5 | 7.1 |
| Al | 12.1 | 8.6 |
| Si | 29.6 | 24.2 |
| Total | 100.0 | 100.0 |
Experimental Protocol
-
Sample Preparation:
-
Mount the aluminosilicate powder or a solid piece onto an aluminum stub using conductive carbon tape or adhesive.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Instrumentation and Measurement (SEM):
-
Place the stub in the SEM chamber and evacuate to high vacuum.
-
Set the accelerating voltage (e.g., 5-20 kV).
-
Adjust the beam current, spot size, and working distance to optimize image resolution and depth of field.
-
Acquire secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast.
-
-
Instrumentation and Measurement (EDX):
-
Select the area or point of interest for elemental analysis.
-
Acquire the EDX spectrum for a sufficient time to obtain good signal-to-noise ratio.
-
Generate elemental maps to visualize the spatial distribution of elements.
-
-
Data Analysis:
-
The EDX software will automatically identify and quantify the elements present based on the energies and intensities of the characteristic X-rays.
-
Perform standardless or standard-based quantification. For more accurate results, use standards with known compositions and similar matrices.
-
Nanostructural Analysis: Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is used to investigate the internal structure, crystallinity, and morphology of aluminosilicates at the nanoscale.[8] High-resolution TEM (HRTEM) can visualize the crystal lattice.
Experimental Protocol
-
Sample Preparation:
-
Disperse the powdered aluminosilicate in a suitable solvent (e.g., ethanol, isopropanol) and sonicate to break up agglomerates.[14]
-
Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate.[14]
-
For bulk samples, mechanical thinning followed by ion milling may be required to achieve electron transparency.
-
-
Instrumentation and Measurement:
-
Load the TEM grid into the sample holder and insert it into the microscope.
-
Operate at a high accelerating voltage (e.g., 200 keV).[15]
-
Acquire bright-field and dark-field images to observe morphology and diffraction contrast.
-
Obtain selected area electron diffraction (SAED) patterns to determine the crystallinity and crystallographic orientation.
-
Use HRTEM to visualize lattice fringes.
-
-
Data Analysis:
-
Measure particle size, pore dimensions, and lattice spacings from the acquired images and diffraction patterns.
-
Index the SAED patterns to identify the crystal structure.
-
Local Structural Environment: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹H, ²⁹Si, and ²⁷Al Magic Angle Spinning (MAS) NMR, provides detailed information about the local coordination and connectivity of atoms in the aluminosilicate framework.[16][17][18]
Quantitative Data
²⁹Si MAS NMR Chemical Shifts
| Qⁿ(mAl) Species | Description | Chemical Shift Range (ppm) |
| Q⁴(0Al) | Si(OSi)₄ | -102 to -116 |
| Q⁴(1Al) | Si(OSi)₃(OAl) | -97 to -111 |
| Q⁴(2Al) | Si(OSi)₂(OAl)₂ | -92 to -106 |
| Q⁴(3Al) | Si(OSi)(OAl)₃ | -87 to -101 |
| Q⁴(4Al) | Si(OAl)₄ | -82 to -96 |
| Q³(0Al) | Si(OSi)₃(OH) | -90 to -100 |
| Q²(0Al) | Si(OSi)₂(OH)₂ | -80 to -90 |
Reference: Tetramethylsilane (TMS)
²⁷Al MAS NMR Chemical Shifts [19]
| Coordination | Environment | Chemical Shift Range (ppm) |
| Tetrahedral (Al IV) | Framework Al | 50 to 65 |
| Pentahedral (Al V) | Extra-framework Al | 30 to 40 |
| Octahedral (Al VI) | Extra-framework Al | 0 to 10 |
Reference: Aqueous [Al(H₂O)₆]³⁺[2]
Experimental Protocol
-
Sample Preparation:
-
Pack the finely powdered and dried aluminosilicate sample into a zirconia rotor (e.g., 3.2 mm or 4 mm diameter).[2]
-
-
Instrumentation and Measurement:
-
Use a high-field solid-state NMR spectrometer.
-
Spin the sample at the magic angle (54.74°) at a high spinning rate (e.g., 10-20 kHz) to average out anisotropic interactions.[2]
-
For ²⁹Si NMR: Use single-pulse excitation with high-power proton decoupling or cross-polarization (CP) from ¹H to enhance the signal of silicon atoms near protons.
-
For ²⁷Al NMR: Use a short pulse angle (e.g., < 30°) to ensure quantitative excitation of the central transition.[2]
-
-
Data Analysis:
-
Reference the chemical shifts to the appropriate standards.
-
Deconvolute the spectra into individual Gaussian or Lorentzian peaks to quantify the relative abundance of different Si and Al species.[20]
-
Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups and characterize the bonding environment in aluminosilicates.[21][22][23][24]
Quantitative Data (Typical FTIR Band Assignments)
| Wavenumber (cm⁻¹) | Assignment |
| 3700-3400 | O-H stretching (hydroxyl groups, adsorbed water)[25] |
| 1630-1650 | H-O-H bending (adsorbed water)[24] |
| 1200-950 | Asymmetric stretching of T-O-T (T = Si or Al)[21][26] |
| 950-850 | Si-O stretching in Si-O-Al linkages |
| 800-650 | Symmetric stretching of T-O-T |
| 650-500 | T-O bending vibrations |
| 500-420 | Bending vibrations of Si-O and Al-O[21] |
Experimental Protocol
-
Sample Preparation:
-
Prepare a KBr pellet by mixing ~1 mg of the finely ground sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc.[27]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Identify the absorption bands and assign them to specific vibrational modes based on established literature values.
-
Thermal Stability: Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, dehydroxylation, and decomposition.[5] DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions and thermal events.[3][28]
Quantitative Data (Example TGA/DSC Data for Zeolite A)
| Temperature Range (°C) | Mass Loss (%) (TGA) | DSC Event | Interpretation |
| 25-250 | 15-20 | Endotherm | Desorption of physisorbed water |
| 250-500 | 2-5 | Broad Endotherm | Removal of coordinated water |
| >800 | - | Exotherm | Structural collapse/recrystallization |
Experimental Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the aluminosilicate sample into an alumina (B75360) or platinum crucible.
-
-
Instrumentation and Measurement:
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]
-
-
Data Analysis:
-
Analyze the TGA curve to determine the temperatures and magnitudes of mass loss events.
-
Analyze the DSC curve to identify the temperatures and enthalpies of endothermic and exothermic transitions.
-
Surface Area and Porosity: BET Analysis
The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area and porosity of materials by measuring the physical adsorption of a gas (typically nitrogen) at cryogenic temperatures.[29][30]
Quantitative Data
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) |
| Kaolinite | 10-20 | 0.05-0.10 | 100-200 |
| Montmorillonite | 30-80 | 0.10-0.25 | 50-150 |
| Zeolite A | 400-500 | 0.20-0.30 | <20 (microporous) |
| Zeolite Y | 700-900 | 0.30-0.45 | <20 (microporous) |
| Mesoporous Silica | 800-1200 | 0.80-1.20 | 20-100 (mesoporous) |
Experimental Protocol
-
Sample Preparation:
-
Degas the sample under vacuum at an elevated temperature (e.g., 150-300 °C) for several hours to remove adsorbed moisture and other contaminants.[29]
-
-
Instrumentation and Measurement:
-
Use a surface area and porosity analyzer.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure.
-
Construct an adsorption-desorption isotherm by plotting the amount of gas adsorbed versus the relative pressure (P/P₀).
-
-
Data Analysis:
-
BET Surface Area: Apply the BET equation to the adsorption data in the relative pressure range of 0.05 to 0.35.
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.
-
Pore Size Distribution: Use methods such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores to calculate the pore size distribution from the desorption branch of the isotherm.[29]
-
Cation Exchange Capacity (CEC)
Cation Exchange Capacity (CEC) is a measure of the total negative charge on the aluminosilicate surface that is available to bind positively charged ions.[31] It is a crucial parameter for applications involving ion exchange.
Quantitative Data
| Material | CEC (meq/100g) |
| Kaolinite | 3-15 |
| Illite | 10-40 |
| Montmorillonite | 80-150 |
| Vermiculite | 100-200 |
| Clinoptilolite (Zeolite) | 180-220 |
| Chabazite (Zeolite) | 250-350 |
Experimental Protocol (Ammonium Acetate (B1210297) Method)
-
Saturation:
-
Weigh approximately 5 g of the aluminosilicate sample into a centrifuge tube.
-
Add 30 mL of 1 M sodium acetate solution (pH 8.2), shake for 5 minutes, and centrifuge. Discard the supernatant. Repeat this step three more times to replace all exchangeable cations with Na⁺.
-
-
Removal of Excess Salt:
-
Wash the sample with 30 mL of 95% ethanol, shake, centrifuge, and discard the supernatant. Repeat until the electrical conductivity of the supernatant is low, indicating the removal of excess sodium acetate.
-
-
Extraction:
-
Add 30 mL of 1 M ammonium (B1175870) acetate solution to the tube, shake for 5 minutes, and centrifuge. Collect the supernatant in a 100 mL volumetric flask.
-
Repeat the extraction two more times, collecting the supernatant in the same volumetric flask.
-
Bring the flask to volume with the ammonium acetate solution.
-
-
Measurement:
-
Determine the concentration of Na⁺ in the extracted solution using Flame Photometry, Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculation:
-
Calculate the CEC in meq/100g using the following formula: CEC (meq/100g) = (Concentration of Na⁺ in ppm × Volume of extract in L) / (Atomic weight of Na × Sample weight in g) × 100
-
Logical Relationships in Aluminosilicate Characterization
The selection and sequence of analytical techniques are often interdependent. The following diagram illustrates some of these logical relationships.
Caption: Interdependencies between analytical techniques for aluminosilicates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. High-energy X-ray diffraction from aluminosilicate liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solid-state NMR identification and quantification of newly formed aluminosilicate phases in weathered kaolinite systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. 29Si NMR study of structural ordering in aluminosilicate geopolymer gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. parklab.engineering.columbia.edu [parklab.engineering.columbia.edu]
- 27. electronicsandbooks.com [electronicsandbooks.com]
- 28. researchgate.net [researchgate.net]
- 29. Specific Surface Area and Porosity Measurements of Aluminosilicate Adsorbents – Oriental Journal of Chemistry [orientjchem.org]
- 30. researchgate.net [researchgate.net]
- 31. Cation Exchange Capacity | ZeoliteMin [zeolitemin.com]
Application Notes and Protocols: Alusil ET as a Support for Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alusil ET
This compound is a trade name for a hydrated amorphous synthetic sodium aluminosilicate (B74896).[1][2][3][4][5][6] While commercially utilized as a titanium dioxide extender in emulsion paints, a semi-reinforcing rubber filler, and an anti-caking agent, its chemical composition suggests potential as a support for metal catalysts.[1][2] Amorphous aluminosilicates are known in catalysis for providing a combination of surface area, acidity, and thermal stability, making them suitable for dispersing and stabilizing catalytically active metal nanoparticles.[3][5][7]
The properties of this compound as a sodium aluminosilicate indicate that it possesses a framework of silica (B1680970) and alumina (B75360) tetrahedra with charge-balancing sodium cations.[8] The amorphous nature implies a disordered pore structure and a broad distribution of acid and base sites.[9][10] The presence of sodium ions may influence the surface chemistry and the metal-support interactions. These characteristics make this compound an intriguing, yet underexplored, material for catalytic applications.
These application notes provide a framework for researchers interested in exploring the use of this compound as a support for heterogeneous metal catalysts. The following protocols are based on established methodologies for the synthesis, characterization, and testing of catalysts on similar amorphous aluminosilicate supports.[2][7][11]
Data Presentation: Anticipated Properties of Metal Catalysts on this compound
| Property | Typical Range | Characterization Technique |
| BET Surface Area (m²/g) | 150 - 400 | N₂ Physisorption |
| Total Pore Volume (cm³/g) | 0.5 - 1.2 | N₂ Physisorption |
| Average Pore Diameter (nm) | 5 - 20 | N₂ Physisorption (BJH method) |
| Metal Loading (wt%) | 0.5 - 5.0 | Inductively Coupled Plasma (ICP) |
| Metal Particle Size (nm) | 2 - 15 | Transmission Electron Microscopy (TEM) |
| Acid Site Density (mmol/g) | 0.1 - 1.5 | Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD) |
Experimental Protocols
Protocol 1: Preparation of a Platinum Catalyst on this compound (Pt/Alusil ET) via Incipient Wetness Impregnation
This protocol describes the synthesis of a platinum catalyst on this compound, a common method for preparing supported metal catalysts.
Materials:
-
This compound powder
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Deionized water
-
Drying oven
-
Tube furnace with temperature controller
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Procedure:
-
Pre-treatment of the Support: Dry the this compound powder in an oven at 120°C for 12 hours to remove physisorbed water.
-
Preparation of the Impregnation Solution: Calculate the amount of H₂PtCl₆·6H₂O required to achieve the desired platinum loading (e.g., 1 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the pre-treated this compound. The pore volume can be determined beforehand by N₂ physisorption or estimated.
-
Impregnation: Add the impregnation solution dropwise to the dried this compound powder while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.
-
Drying: Dry the impregnated material in an oven at 120°C for 12 hours.
-
Calcination: Place the dried powder in a ceramic boat and transfer it to a tube furnace. Calcine the material under a flow of dry air or nitrogen. Ramp the temperature at 5°C/min to 400°C and hold for 4 hours. This step decomposes the platinum precursor.
-
Reduction: After calcination and cooling to room temperature under nitrogen, switch the gas flow to a mixture of 5% H₂ in N₂. Ramp the temperature at 2°C/min to 450°C and hold for 4 hours to reduce the platinum oxide to metallic platinum.
-
Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow. The catalyst is now ready for characterization and use. For storage, keep it in a desiccator under an inert atmosphere.
Protocol 2: Characterization of the Pt/Alusil ET Catalyst
A thorough characterization is essential to understand the physicochemical properties of the prepared catalyst.
1. Textural Properties (BET Surface Area and Porosimetry):
-
Technique: Nitrogen physisorption at 77 K.
-
Procedure: Degas the catalyst sample under vacuum at 200°C for 4 hours prior to analysis. The surface area is calculated using the Brunauer-Emmett-Teller (BET) method, and the pore size distribution is determined using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
2. Metal Dispersion and Particle Size:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure: Disperse a small amount of the catalyst powder in ethanol (B145695) via sonication. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate. Acquire images at various magnifications to observe the platinum nanoparticles on the this compound support. Measure the size of a statistically significant number of particles to determine the average particle size and distribution.
3. Crystalline Structure:
-
Technique: X-ray Diffraction (XRD).
-
Procedure: Analyze the powdered catalyst sample using a diffractometer with Cu Kα radiation. The broad peak from the amorphous this compound support is expected. Peaks corresponding to metallic platinum (e.g., at 2θ ≈ 39.8°, 46.2°, and 67.5°) can confirm the crystalline nature of the nanoparticles and their average size can be estimated using the Scherrer equation.
4. Acidity:
-
Technique: Ammonia Temperature-Programmed Desorption (NH₃-TPD).
-
Procedure: Pre-treat the catalyst sample in a flow of helium at 500°C. Cool to 100°C and saturate with a flow of ammonia gas. Purge with helium to remove physisorbed ammonia. Heat the sample at a constant rate (e.g., 10°C/min) and monitor the desorption of ammonia with a thermal conductivity detector. The amount of desorbed ammonia and the desorption temperature provide information on the total number and strength of acid sites.
Mandatory Visualizations
Caption: Workflow for the synthesis of Pt/Alusil ET catalyst.
References
- 1. Thermodynamic properties of sodium aluminosilicate hydrate (N–A–S–H) - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02202D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of amorphous aluminosilicates with tunable aluminum coordination for enhanced cracking performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly stable amorphous silica-alumina catalysts for continuous bio-derived mesitylene production under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fao.org [fao.org]
- 7. US4299732A - Process for the production of amorphous aluminosilicates and their use as catalysts - Google Patents [patents.google.com]
- 8. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-step Synthesis of Amorphous Silica Aluminum Support Materials with Controllable Acidity and Porosity and Catalytic Performance of Their Pd-based Catalysts [cjcu.jlu.edu.cn]
Application Note: Characterization of Alusil ET using FTIR and XRD Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alusil ET is a hydrated amorphous synthetic sodium aluminosilicate (B74896).[1][2][3][4] It finds application as a titanium dioxide extender in emulsion paints, a semi-reinforcing rubber filler, and an anti-caking agent.[1] In the context of pharmaceutical and drug development, amorphous aluminosilicates are explored for applications such as drug delivery systems due to their porous nature and high surface area.[5] A thorough characterization of the material's structure and composition is crucial for its application. This document outlines the protocols for the analysis of this compound using Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD), two fundamental techniques for material characterization.
Data Presentation
FTIR Spectral Data
FTIR spectroscopy is a powerful technique to identify the functional groups and molecular structure of a material. For a hydrated amorphous sodium aluminosilicate like this compound, the FTIR spectrum is expected to show broad absorption bands characteristic of Si-O, Al-O, and O-H bonds. The amorphous nature of the material leads to a broadening of these peaks compared to crystalline aluminosilicates.
| Wavenumber (cm⁻¹) | Assignment | Expected Observation for this compound |
| ~3450 | O-H stretching vibrations of adsorbed water and silanol (B1196071) groups (Si-OH) | A broad and intense band indicating the hydrated nature of the material. |
| ~1630 | H-O-H bending vibrations of adsorbed water | A distinct peak, confirming the presence of water molecules. |
| ~1050 | Asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds | A very strong and broad band, which is the main feature of the silicate (B1173343) network. The position and broadness can give insights into the degree of structural disorder. |
| ~795 | Symmetric stretching vibrations of Si-O-Si bonds | A weaker band, often appearing as a shoulder on the main Si-O-Si asymmetric stretch. |
| ~550 | Bending vibrations of O-Si-O and O-Al-O bonds | A broad band related to the deformation of the aluminosilicate framework. |
| ~460 | Rocking vibrations of Si-O-Si bonds | A prominent band, characteristic of the silicate network. |
XRD Analysis Data
X-ray diffraction is the primary technique for determining the crystalline structure of materials. For this compound, which is described as an amorphous solid, the XRD pattern will not exhibit sharp, well-defined Bragg peaks that are characteristic of crystalline materials. Instead, a broad, diffuse scattering halo is expected.
| Parameter | Crystalline Material | Amorphous this compound |
| Diffraction Pattern | Series of sharp, intense peaks at specific 2θ angles. | A broad, diffuse hump or halo over a wide 2θ range. |
| Peak Position (2θ) | Corresponds to specific lattice plane spacings (d-spacing) according to Bragg's Law. | No specific peak positions, the center of the halo can give an indication of the average interatomic distances. |
| Peak Intensity | Proportional to the number of diffracting crystallites in a specific orientation. | The intensity of the halo is related to the scattering from the disordered atomic arrangement. |
| Peak Width (FWHM) | Narrow peaks indicate large crystallite size and low strain. | The broadness of the halo is indicative of the lack of long-range order. |
Experimental Protocols
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound to identify its functional groups and confirm its aluminosilicate nature.
Materials and Equipment:
-
This compound powder sample
-
Fourier Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS)
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press and die
-
Spatula and mortar and pestle
-
Potassium Bromide (KBr), spectroscopy grade (if using pellet method)
-
Ethanol (B145695) for cleaning
Procedure (ATR Method):
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Install the ATR accessory.
-
-
Background Collection:
-
Clean the ATR crystal surface with ethanol and a soft tissue.
-
Record a background spectrum. This will subtract the absorbance of the ATR crystal and the atmosphere.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
Perform baseline correction and peak labeling as needed.
-
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the this compound powder and the spectroscopy grade KBr to remove any moisture.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr.
-
Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to a KBr pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect the spectrum as described in the ATR method (steps 4 and 5), using an empty sample holder or a pure KBr pellet for the background.
-
XRD Protocol
Objective: To determine the crystallinity of this compound.
Materials and Equipment:
-
This compound powder sample
-
X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (e.g., zero-background silicon wafer or a standard powder sample holder)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to ensure random orientation of particles.
-
-
Instrument Setup:
-
Turn on the X-ray diffractometer and allow the X-ray source to stabilize.
-
Set the desired operating parameters (e.g., voltage and current, typically 40 kV and 40 mA).
-
-
Sample Mounting:
-
Carefully load the this compound powder into the sample holder.
-
Gently press the powder to create a flat, smooth surface that is level with the top of the sample holder. Avoid excessive pressure which can induce preferred orientation.
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the scanning parameters. A typical scan range for amorphous materials is from 10° to 80° in 2θ with a step size of 0.02° and a scan speed of 1-2°/min.
-
Initiate the XRD scan.
-
-
Data Processing:
-
The resulting diffractogram will show intensity versus 2θ.
-
Analyze the diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).
-
If necessary, perform background subtraction.
-
Mandatory Visualization
Caption: Experimental workflows for FTIR and XRD analysis of this compound.
Caption: Logical relationship of FTIR and XRD data for this compound characterization.
References
Application Notes and Protocols for Solid-State NMR Spectroscopy of Aluminosilicates
For Researchers, Scientists, and Drug Development Professionals
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic structure of amorphous and crystalline aluminosilicates. This technique provides detailed information on the coordination environment, connectivity, and ordering of silicon (Si) and aluminum (Al) atoms within the material's framework. These insights are crucial for understanding the properties and performance of aluminosilicates in various applications, including catalysis, drug delivery, and construction materials.
This document provides detailed application notes and experimental protocols for the solid-state NMR analysis of aluminosilicates, focusing on the two most informative nuclei: 29Si and 27Al.
Application Notes
Solid-state NMR of aluminosilicates can elucidate several key structural features:
-
Coordination of Aluminum: 27Al NMR can distinguish between tetrahedrally (AlO4), pentahedrally (AlO5), and octahedrally (AlO6) coordinated aluminum atoms. This is critical as the coordination state of aluminum influences the material's acidity and catalytic activity. Tetrahedral aluminum introduces a net negative charge in the framework, which is balanced by cations, creating Brønsted acid sites.
-
Silicon Connectivity (Qn distribution): 29Si NMR spectroscopy identifies the connectivity of silicon atoms through the notation Qn(mAl), where 'n' is the number of bridging oxygen atoms connecting to other silicon or aluminum tetrahedra, and 'm' is the number of neighboring aluminum atoms. This provides a quantitative measure of the degree of condensation and the extent of Si-O-Al linkages in the aluminosilicate (B74896) network.
-
Si/Al Ratio and Ordering: By quantifying the different silicon and aluminum species, solid-state NMR can determine the bulk Si/Al ratio of the material. Furthermore, the distribution of Qn(mAl) units provides insights into the ordering of silicon and aluminum atoms in the framework, indicating whether the distribution is random or follows specific ordering rules like Loewenstein's rule of aluminum avoidance (avoidance of Al-O-Al linkages).
-
Phase Identification and Quantification: Solid-state NMR can identify and quantify different crystalline and amorphous phases within a sample. For example, in the study of weathered kaolinite (B1170537), NMR was used to detect and quantify the formation of new aluminosilicate phases like sodalite and cancrinite.[1][2]
Quantitative Data Summary
The chemical shifts observed in solid-state NMR spectra of aluminosilicates are sensitive to the local chemical environment of the nucleus. The following tables summarize typical chemical shift ranges for 29Si and 27Al in aluminosilicates.
Table 1: Typical 29Si Chemical Shift Ranges for Qn(mAl) Units in Aluminosilicates
| Silicon Species (Qn(mAl)) | Description | Typical Chemical Shift Range (ppm) |
| Q4(4Al) | Si(OAl)4 | -80 to -87 |
| Q4(3Al) | Si(OAl)3(OSi) | -85 to -93 |
| Q4(2Al) | Si(OAl)2(OSi)2 | -92 to -100 |
| Q4(1Al) | Si(OAl)(OSi)3 | -98 to -106 |
| Q4(0Al) | Si(OSi)4 | -105 to -115 |
| Q3(mAl) | Silanol groups or terminal Si at surfaces | -90 to -105 |
Table 2: Typical 27Al Chemical Shift Ranges for Different Coordination Environments in Aluminosilicates
| Aluminum Species | Coordination Number | Typical Chemical Shift Range (ppm) |
| Al(OSi)4 | 4 (Tetrahedral) | 50 to 80 |
| AlO5 | 5 (Pentahedral) | 25 to 40 |
| AlO6 | 6 (Octahedral) | -10 to 20 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for 29Si and a 1.0 M aqueous solution of Al(NO3)3 for 27Al.
Experimental Protocols
The following are generalized protocols for acquiring 29Si and 27Al solid-state NMR spectra of aluminosilicate samples. The specific parameters may need to be optimized for the particular sample and spectrometer.
Protocol 1: 29Si Magic Angle Spinning (MAS) NMR
This protocol is designed to acquire a quantitative 29Si spectrum.
1. Sample Preparation:
- Grind the aluminosilicate sample to a fine, homogeneous powder to ensure efficient spinning and minimize particle size effects.
- Dry the sample thoroughly to remove adsorbed water, which can interfere with the measurement.
- Pack the powdered sample into a zirconia rotor (typically 4 mm or 7 mm diameter).
2. Spectrometer Setup:
- Insert the rotor into the MAS probe.
- Tune and match the probe to the 29Si frequency.
- Set the magic angle (54.74°) precisely to minimize line broadening from chemical shift anisotropy.
3. Acquisition Parameters:
- Pulse Sequence: Single-pulse excitation (e.g., a 90° pulse).
- MAS Frequency: A high spinning speed (e.g., 7-14 kHz) is generally desirable to move spinning sidebands away from the isotropic peaks.
- Pulse Width: Calibrate the 90° pulse width for 29Si.
- Recycle Delay: The recycle delay should be at least 5 times the longest 29Si spin-lattice relaxation time (T1) to ensure full relaxation and quantitative results. For aluminosilicates, T1 values can be long, so this may require long experimental times.
- 1H Decoupling: Use high-power proton decoupling (e.g., SPINAL-64) during acquisition to remove broadening from dipolar couplings to protons, if present.
- Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply an exponential line broadening factor to improve the signal-to-noise ratio.
- Fourier transform the free induction decay (FID).
- Phase correct the spectrum.
- Reference the chemical shift scale to a suitable standard (e.g., TMS).
- Deconvolute the spectrum using Gaussian or Lorentzian line shapes to quantify the different Qn(mAl) sites.[3][4]
Protocol 2: 27Al Magic Angle Spinning (MAS) NMR
This protocol is for acquiring a standard 27Al MAS spectrum. Due to the quadrupolar nature of the 27Al nucleus, quantitative analysis can be more complex than for 29Si.
1. Sample Preparation:
- Follow the same procedure as for 29Si MAS NMR.
2. Spectrometer Setup:
- Tune and match the probe to the 27Al frequency.
- Set the magic angle carefully.
3. Acquisition Parameters:
- Pulse Sequence: A small flip angle pulse (e.g., 30° or less) is often used for the central transition to excite the signal more quantitatively across the different aluminum sites.
- MAS Frequency: High spinning speeds (e.g., >10 kHz) are crucial to average the second-order quadrupolar broadening.
- Recycle Delay: 27Al T1 values are typically much shorter than for 29Si, so shorter recycle delays (e.g., 1-5 s) can be used.
- 1H Decoupling: Apply high-power proton decoupling if protons are present in the sample.
- Number of Scans: Accumulate enough scans for a good signal-to-noise ratio.
4. Data Processing:
- Process the data similarly to the 29Si spectrum.
- Reference the chemical shift scale to a 1.0 M aqueous solution of Al(NO3)3.
- Deconvolution of 27Al spectra can be challenging due to the asymmetric line shapes from second-order quadrupolar effects. Specialized fitting routines may be necessary.
Visualizations
Experimental Workflow for Solid-State NMR of Aluminosilicates
Caption: A generalized workflow for solid-state NMR analysis of aluminosilicates.
Relationship between NMR Data and Aluminosilicate Structure
Caption: Correlation between solid-state NMR data and aluminosilicate structural parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-state NMR identification and quantification of newly formed aluminosilicate phases in weathered kaolinite systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 29Si NMR study of structural ordering in aluminosilicate geopolymer gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Specific Surface Area and Porosity of Porous Aluminosilicates using BET Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porous aluminosilicates are a class of materials, including zeolites and mesoporous silica-aluminas, that are of significant interest in various scientific and industrial fields such as catalysis, adsorption, and drug delivery. Their efficacy in these applications is largely dictated by their textural properties, namely their specific surface area and pore characteristics. The Brunauer-Emmett-Teller (BET) theory provides the basis for the most widely used technique for the precise measurement of the specific surface area of solid materials.[1][2][3] This is achieved through the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.[3] This application note provides a detailed protocol for conducting BET surface area analysis of porous aluminosilicates, along with guidelines for data interpretation and presentation.
Principle of the BET Method
The BET theory is an extension of the Langmuir theory of monolayer adsorption and describes the multilayer adsorption of gas molecules onto a solid surface.[4] The fundamental assumptions of the BET theory are:
-
Gas molecules physically adsorb on a solid in infinite layers.
-
There is no interaction between the different adsorption layers.
-
The Langmuir theory can be applied to each individual layer.[4]
By measuring the amount of gas adsorbed at various relative pressures, the BET equation is used to calculate the volume of gas required to form a monolayer on the surface of the material. From this monolayer capacity, the total surface area can be determined.
Experimental Protocol
A meticulous experimental procedure is crucial for obtaining accurate and reproducible BET data. The following protocol outlines the key steps for the analysis of porous aluminosilicates.
1. Sample Preparation
-
Ensure the porous aluminosilicate (B74896) sample is in a fine powder form. If necessary, gently grind the sample to break up any large agglomerates.
-
Accurately weigh a sufficient amount of the sample into a sample tube. The required sample mass depends on the expected surface area; for materials with high surface area, a smaller mass is needed. A total surface area between 40 m² and 120 m² in the sample tube is recommended for optimal results.[5]
2. Degassing (Outgassing)
Degassing is a critical step to remove any physisorbed contaminants, such as water and adsorbed gases, from the surface of the sample prior to analysis.[6][7] Inadequate degassing will lead to an underestimation of the specific surface area.
-
Place the sample tube with the weighed sample onto the degassing port of the surface area analyzer.
-
Heat the sample under a vacuum or a continuous flow of an inert gas (e.g., nitrogen or helium).[8]
-
Degassing Conditions: For porous aluminosilicates, typical degassing temperatures range from 200 °C to 350 °C.[6][9][10] A common practice is to degas at 300 °C for at least 3 hours.[10] However, the optimal conditions should be determined based on the thermal stability of the specific aluminosilicate material to avoid any structural changes.[6][8] A thermogravimetric analysis (TGA) can be performed beforehand to determine the temperature at which the material starts to decompose.[11]
-
Continue degassing until a stable vacuum is achieved, indicating the complete removal of adsorbates.
3. Nitrogen Adsorption Analysis
-
After degassing and cooling the sample to room temperature, transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar containing liquid nitrogen (at approximately 77 K).
-
The analysis is then performed by introducing controlled doses of nitrogen gas into the sample tube and measuring the pressure equilibration.
-
A multipoint BET analysis is typically conducted by collecting adsorption data at a minimum of 5 points in the relative pressure (P/P₀) range of 0.05 to 0.35.[3]
-
For a complete textural analysis, a full adsorption-desorption isotherm is measured over a wide range of relative pressures (from near 0 to 1.0).
Data Presentation
The quantitative data obtained from the BET and subsequent analyses should be summarized in a clear and structured table for easy comparison.
| Sample ID | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Aluminosilicate-A | 450.7 | 620.3 | 0.38 | 3.4 |
| Aluminosilicate-B | 680.2 | 890.5 | 0.55 | 3.2 |
| Aluminosilicate-C | 325.1 | 450.8 | 0.29 | 3.6 |
Data Interpretation
The shape of the nitrogen adsorption-desorption isotherm provides valuable qualitative information about the porous structure of the aluminosilicate. According to the IUPAC classification, different isotherm types correspond to different pore structures.[4] For instance, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials (pore diameters between 2 and 50 nm).[1][12]
The BET surface area is the most commonly reported parameter and represents the total specific surface area of the material. The Langmuir surface area is another calculated value, which is typically higher than the BET surface area. The total pore volume is a measure of the total void space within the material. The average pore diameter can be estimated from the surface area and pore volume. For a more detailed analysis of the pore size distribution, the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm.[13][14]
Experimental Workflow Diagram
Caption: Experimental workflow for BET surface area analysis of porous aluminosilicates.
BET surface area analysis is an indispensable technique for the characterization of porous aluminosilicates. By following a standardized and carefully executed protocol, researchers can obtain reliable and reproducible data on the specific surface area and pore characteristics of their materials. This information is crucial for understanding material performance and for the rational design of new materials for applications in catalysis, drug delivery, and beyond.
References
- 1. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 2. microanalysis.com.au [microanalysis.com.au]
- 3. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 4. analyzetest.com [analyzetest.com]
- 5. borch.wptest.agsci.colostate.edu [borch.wptest.agsci.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Specific Surface Area and Porosity Measurements of Aluminosilicate Adsorbents – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Thermogravimetric Analysis of Alusil ET
AN-TGA-024
Abstract
This application note details the protocol for conducting thermogravimetric analysis (TGA) on Alusil ET, a hydrated amorphous synthetic sodium aluminosilicate (B74896).[1][2][3] The thermal stability of this compound is a critical parameter for its application as a titanium dioxide extender in emulsion paints, influencing storage, processing, and final product performance. This document provides a comprehensive experimental workflow, standardized TGA protocol, and representative data on the thermal decomposition profile of this compound. The analysis identifies key stages of weight loss corresponding to the removal of free and bound water, as well as dehydroxylation of the aluminosilicate structure.
Introduction
This compound is a fine, light powder characterized as a hydrated amorphous synthetic sodium aluminosilicate.[1] It is primarily utilized in the paint and coatings industry as an extender for titanium dioxide in emulsion paints.[1][2] The composition of this compound, being an aluminosilicate, suggests a structure comprising aluminum, silicon, and oxygen.[4] The "hydrated" nature of this material indicates the presence of water molecules, which can be adsorbed on the surface or incorporated within its amorphous structure.
Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability of such materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrated materials like this compound, TGA can quantify the water content and determine the temperatures at which dehydration and dehydroxylation occur. This information is vital for defining temperature limits during manufacturing processes and for understanding the material's behavior in its final application.
This application note serves as a practical guide for researchers and scientists performing TGA on this compound, providing a detailed protocol and expected results.
Experimental Protocol
A meticulous experimental setup is crucial for obtaining reproducible TGA data. The following protocol outlines the steps for analyzing this compound powder.
2.1. Instrument and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating up to 1000 °C with a sensitivity of at least 0.1 µg.
-
Crucibles: Platinum or ceramic (alumina) crucibles are recommended for high-temperature analysis.
-
Analytical Balance: A balance with a readability of 0.01 mg for accurate sample weighing.
-
Gases: High-purity nitrogen (99.999%) for creating an inert atmosphere and compressed air for oxidative studies.
2.2. Sample Preparation
-
Ensure the this compound sample is homogenous. If necessary, gently mix the powder before sampling.
-
Tare a clean, empty TGA crucible on the analytical balance.
-
Accurately weigh 5–10 mg of the this compound powder directly into the crucible.
-
Record the exact sample mass.
-
Gently tap the crucible to ensure an even distribution of the powder at the bottom.
2.3. TGA Instrument Parameters The following parameters are recommended for a standard thermal decomposition study of this compound:
| Parameter | Value |
| Temperature Program | |
| Initial Temperature | 30 °C |
| Isothermal at 30 °C | 5 minutes (to allow for stabilization) |
| Heating Rate | 10 °C/min |
| Final Temperature | 1000 °C |
| Atmosphere | |
| Purge Gas | Nitrogen |
| Gas Flow Rate | 50 mL/min |
| Data Acquisition | |
| Data Collection Rate | 1 point/°C |
2.4. Experimental Procedure
-
Load the prepared sample crucible into the TGA instrument.
-
Place an empty, tared crucible on the reference balance (if using a simultaneous TGA/DSC instrument).
-
Start the TGA method with the parameters outlined in Table 2.3.
-
The instrument will automatically execute the temperature program and record the sample weight as a function of temperature.
-
Once the run is complete, allow the instrument to cool down before removing the sample.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the temperatures of thermal events and the corresponding mass losses.
Results and Discussion
The thermal decomposition of hydrated aluminosilicates like this compound typically occurs in distinct stages. The TGA curve (Figure 1, hypothetical) shows the percentage weight loss on the y-axis versus the temperature on the x-axis. The DTG curve, which is the first derivative of the TGA curve, helps to identify the temperatures at which the rate of weight loss is at its maximum.
3.1. TGA/DTG Curve Analysis A typical thermal profile for this compound is expected to exhibit two main regions of weight loss:
-
Dehydration (Below 200°C): The initial weight loss, occurring at temperatures up to approximately 200°C, is attributed to the removal of physically adsorbed or loosely bound water from the surface of the powder. This is a characteristic feature of hydrated materials.
-
Dehydroxylation (200°C - 800°C): A broader and more gradual weight loss is observed at higher temperatures. This stage corresponds to the condensation of adjacent hydroxyl (–OH) groups within the aluminosilicate structure, leading to the formation of water molecules that are subsequently released. This process results in the formation of more stable oxide structures. The thermal stability in this region is indicative of the strength of the Si-O-Al framework.
Above 800°C, the material is generally expected to be thermally stable, with minimal further weight loss, leaving a residual mass of the anhydrous sodium aluminosilicate.
3.2. Quantitative Data Summary The quantitative data extracted from the TGA and DTG curves are summarized in the table below. These values are representative of the expected thermal behavior of a hydrated sodium aluminosilicate.
| Thermal Event | Temperature Range (°C) | Peak Temperature (DTG) (°C) | Weight Loss (%) | Description |
| Dehydration | 30 - 200 | ~110 | ~5 - 10 | Loss of physisorbed and loosely bound water. |
| Dehydroxylation | 200 - 800 | ~450 | ~10 - 15 | Condensation of structural hydroxyl groups. |
| Total Weight Loss | 30 - 1000 | - | ~15 - 25 | Total mass loss during heating. |
| Residual Mass | at 1000°C | - | ~75 - 85 | Anhydrous sodium aluminosilicate. |
Table 1: Summary of TGA data for this compound.
Workflow Diagram
The logical flow of the thermogravimetric analysis of this compound, from sample preparation to data interpretation, is illustrated in the diagram below.
Caption: Experimental workflow for TGA of this compound.
Conclusion
This application note provides a detailed protocol for the thermogravimetric analysis of this compound. The TGA technique effectively characterizes the thermal stability and composition of this hydrated amorphous sodium aluminosilicate. The representative data indicate a multi-stage decomposition process, beginning with the loss of adsorbed water, followed by dehydroxylation at higher temperatures. The quantitative results derived from this analysis are crucial for quality control, optimizing manufacturing processes, and predicting the performance of this compound in its end-use applications. This standardized protocol ensures reliable and reproducible thermal analysis for researchers and industry professionals working with this compound and similar materials.
References
Application of Amorphous Sodium Aluminosilicate (ASA) in Fine Chemical Synthesis
Amorphous silica-alumina (ASA) is a versatile solid acid catalyst characterized by a combination of Brønsted and Lewis acid sites, high surface area, and tunable porosity. These properties make it an attractive and environmentally benign alternative to traditional homogeneous catalysts in a variety of organic transformations relevant to the fine chemical and pharmaceutical industries.
Catalyst Synthesis and Characterization
Amorphous silica-alumina catalysts can be synthesized through various methods, with hydrothermal and sol-gel routes being the most common. The physicochemical properties of the resulting material, such as surface area, pore volume, and acidity, are highly dependent on the synthesis parameters.
1.1. Experimental Protocol: Hydrothermal Synthesis of Amorphous Silica-Alumina
This protocol describes a static hydrothermal method for the synthesis of amorphous silica-alumina.[1][2]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrapropylammonium hydroxide (TPAOH)
-
Sodium aluminate (NaAlO₂)
-
Distilled water
-
0.5 M Ammonium chloride (NH₄Cl) solution
Procedure:
-
Prepare an aqueous solution by dissolving sodium hydroxide and TPAOH in distilled water with stirring.
-
Once fully dissolved, add sodium aluminate to the solution, followed by the addition of silica sol under vigorous stirring at 25 °C. The typical initial gel molar ratio is 1.0 Al₂O₃ / 50 SiO₂ / 5.1 NaOH / 10.7 TPAOH / 2000 H₂O.[1][2]
-
Continue stirring the resulting gel overnight to ensure homogeneity.
-
Transfer the gel to a stainless-steel autoclave with a Teflon liner.
-
Heat the autoclave at 115 °C for a specified duration (e.g., 20-48 hours) for static crystallization. The duration will influence the final properties of the amorphous material.[1][2]
-
After cooling, filter the solid product and wash it thoroughly with distilled water.
-
Dry the washed solid overnight at 100 °C.
-
Calcine the dried powder in a muffle furnace at 550 °C for 5 hours.
-
To obtain the protonated form (H-ASA), perform an ion exchange with a 0.5 M NH₄Cl solution, followed by drying and a final calcination at 550 °C for 3 hours.[1][2]
1.2. Experimental Protocol: Sol-Gel Synthesis of Amorphous Silica-Alumina
This protocol outlines a sol-gel method for preparing amorphous silica-alumina.[3]
Materials:
-
Tetraethoxysilane (TEOS)
-
Aluminum isopropoxide (Al(O-i-Pr)₃)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) for pH adjustment
Procedure:
-
Prepare a silica sol by mixing TEOS, ethanol, and water (e.g., in a 1:1:2 volume ratio) in an acidic medium (pH 1.5, adjusted with HCl). Stir the solution for 1 hour at room temperature.[3]
-
Prepare an alumina (B75360) sol by dissolving aluminum isopropoxide in distilled water (pH 1.5), preheated to approximately 90 °C, and stir for 1 hour.[3]
-
Mix the silica and alumina sols to obtain the desired Si/Al ratio and continue stirring.
-
Allow the sol to age at 50 °C for 3 days until a gel is formed.
-
Wash the gel sequentially with ethanol, acetone (B3395972), and diethyl ether.
-
Dry the washed gel under vacuum at 25 °C for 1 hour, followed by 4 hours at 120 °C to obtain a xerogel.
-
Crush the xerogel into a fine powder and calcine in air at 500 °C for 5 hours.
1.3. Physicochemical Characterization
The synthesized amorphous silica-alumina catalysts are typically characterized by a suite of analytical techniques to determine their key properties.
| Property | Analytical Technique | Typical Values/Observations |
| Surface Area & Porosity | Nitrogen Physisorption (BET method) | High surface area (e.g., 374–594 m²/g).[4] Mesoporous structure with tunable pore diameters. |
| Crystallinity | X-ray Diffraction (XRD) | A broad hump in the 2θ range of 15-30°, characteristic of amorphous materials.[2] |
| Acidity (Total) | Ammonia Temperature-Programmed Desorption (NH₃-TPD) | Provides information on the total number and strength of acid sites.[1] |
| Brønsted & Lewis Acidity | Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-FTIR) | Distinguishes and quantifies Brønsted (peak around 1548 cm⁻¹) and Lewis (peak around 1450 cm⁻¹) acid sites.[1] |
Diagram of Catalyst Synthesis Workflow
Caption: General workflows for the synthesis of amorphous silica-alumina catalysts.
Application in Fine Chemical Synthesis
Self-Condensation of Acetone to Mesitylene (B46885)
The acid-catalyzed self-condensation of acetone is a key reaction for the production of mesitylene (1,3,5-trimethylbenzene), a valuable solvent and chemical intermediate. Amorphous silica-alumina serves as an efficient and stable catalyst for this transformation, particularly in continuous-flow systems.[5][6]
2.1.1. Experimental Protocol: Continuous-Flow Synthesis of Mesitylene
This protocol describes the continuous-flow self-condensation of acetone using a fixed-bed reactor packed with an amorphous silica-alumina catalyst.[5]
Apparatus:
-
High-pressure liquid chromatography (HPLC) pump
-
Fixed-bed reactor (stainless steel tube)
-
Tube furnace with temperature controller
-
Back-pressure regulator
-
Product collection vessel
-
Online gas chromatograph (GC) for analysis
Procedure:
-
Prepare the amorphous silica-alumina catalyst and sieve to a particle size of 100-200 microns.
-
Pack a fixed-bed reactor with a known amount of the catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 260 °C) under an inert gas flow.
-
Introduce neat acetone into the reactor using an HPLC pump at a specific weight hourly space velocity (WHSV).
-
Maintain the system pressure using a back-pressure regulator (e.g., 75 bar) to ensure liquid or supercritical conditions.[5]
-
Collect the product stream after cooling and depressurization.
-
Analyze the product mixture using an online GC to determine the conversion of acetone and the selectivity to mesitylene and other products.
Quantitative Data:
| Catalyst | Si/Al Ratio | Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | Acetone Conversion (%) | Mesitylene Selectivity (%) | Reference |
| Siralox 30 | (30 wt% SiO₂) | 260 | 75 | 7.8 | ~42 | ~25 | [5] |
| Tantalum Phosphate | - | >400 | Atmospheric | - | High | - | [6][7] |
Diagram of Reaction Pathway
Caption: Simplified reaction network for the self-condensation of acetone.
Aldol Condensation of Cyclopentanone (B42830)
The aldol condensation of cyclic ketones like cyclopentanone is an important C-C bond-forming reaction to produce precursors for fragrances, flavors, and advanced biofuels. Amorphous aluminosilicates can effectively catalyze this reaction, often under solvent-free conditions.[8][9]
2.2.1. Experimental Protocol: Solvent-Free Aldol Condensation of Cyclopentanone
This protocol details the batch reaction for the aldol condensation of cyclopentanone using a modified natural aluminosilicate (B74896) catalyst.[9]
Materials:
-
Cyclopentanone
-
Amorphous aluminosilicate catalyst (e.g., SO₃H-modified attapulgite)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
Procedure:
-
Add a specific amount of the amorphous aluminosilicate catalyst (e.g., catalyst/cyclopentanone mass ratio of 0.15) and cyclopentanone to a round-bottom flask.[5]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a preheated hotplate.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring (e.g., 200 rpm) for a specified duration (e.g., 4 hours).[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
-
Analyze the product mixture by GC or GC-MS to determine the conversion of cyclopentanone and the selectivity to the dimer and trimer products.
Quantitative Data:
| Catalyst | Temperature (°C) | Time (h) | Cyclopentanone Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Reference |
| SO₃H-APG | 150 | 4 | 85.53 | 69.04 | 28.41 | [9] |
| Amorphous Aluminosilicate | 130 | 2 | 31 | 91 (for cross-condensation product) | - | [8][10] |
Diagram of Aldol Condensation
Caption: Mechanism of the ASA-catalyzed aldol condensation of cyclopentanone.
Friedel-Crafts Acylation of Benzene (B151609)
Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the preparation of aromatic ketones, which are important intermediates in the production of pharmaceuticals and other fine chemicals. Amorphous silica-alumina can be employed as a reusable solid acid catalyst, replacing traditional and often hazardous Lewis acids like AlCl₃.[11][12]
2.3.1. Experimental Protocol: Friedel-Crafts Acylation of Benzene with Acetic Anhydride (B1165640)
This protocol provides a general procedure for the liquid-phase Friedel-Crafts acylation of benzene with acetic anhydride using an amorphous silica-alumina catalyst.
Materials:
-
Benzene
-
Acetic anhydride
-
Amorphous silica-alumina catalyst
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
Procedure:
-
Activate the amorphous silica-alumina catalyst by heating under vacuum to remove adsorbed water.
-
Add the activated catalyst and benzene to a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring.
-
Add acetic anhydride dropwise from the dropping funnel to the refluxing mixture over a period of time.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and separate the catalyst by filtration.
-
Wash the catalyst with a suitable solvent (e.g., benzene or another inert solvent) and dry for reuse.
-
Work up the filtrate by washing with a dilute sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product (acetophenone) by distillation or column chromatography.
Quantitative Data:
While specific yield data for the acylation of benzene with acetic anhydride using amorphous silica-alumina is not detailed in the provided search results, related studies using other solid acid catalysts and acylation agents provide a basis for expected performance. For instance, various metal oxides and ionic liquids have been shown to catalyze Friedel-Crafts acylations with good to excellent yields.[11][13][14]
Diagram of Experimental Setup
Caption: A typical laboratory setup for a Friedel-Crafts acylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Application of Amorphous Silica–Aluminas Support for Fischer–Tropsch Wax Hydrocracking Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic vs. Nonhydrolytic Sol-Gel in Preparation of Mixed Oxide Silica–Alumina Catalysts for Esterification | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly stable amorphous silica-alumina catalysts for continuous bio-derived mesitylene production under solvent-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04116B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 14. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Cracking of Hydrocarbons
A Clarification on "Alusil ET"
Initial research indicates that "Alusil" is a trade name for materials such as an aluminum-silicon alloy used in engine blocks or aluminum silicate (B1173343) used as an extender in paints and coatings.[1][2][3][4][5][6][7] The term "this compound" as a catalyst for the catalytic cracking of hydrocarbons is not found in the reviewed literature. The catalysts predominantly used and extensively studied for this application are zeolites, alumina, silica-alumina, and other acidic solid materials.[8][9][10][11]
Therefore, this document provides a detailed application note and protocol for the catalytic cracking of hydrocarbons using a representative aluminosilicate (B74896) catalyst, which is a common and effective catalyst for this process.
Introduction to Catalytic Cracking
Catalytic cracking is a fundamental process in petroleum refining used to convert high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oils into more valuable, lower-boiling products such as gasoline, olefinic gases, and other light products. The process is typically carried out at high temperatures and moderate pressures in the presence of a solid acid catalyst.[10] Zeolite-based catalysts are widely used due to their high activity, selectivity, and stability.[11]
The overall reaction involves the breaking of carbon-carbon bonds in large hydrocarbon molecules to form smaller, more useful ones. The mechanism proceeds through the formation of carbocation intermediates on the acidic sites of the catalyst.
Quantitative Data Presentation
The following table summarizes typical product yields from the catalytic cracking of a vacuum gas oil (VGO) feedstock over a standard zeolite-based catalyst. The data is representative and can vary significantly with feedstock composition, catalyst type, and reaction conditions.
| Product | Yield (wt%) |
| Dry Gas (H₂, C₁, C₂) | 5 - 10 |
| Liquefied Petroleum Gas (LPG - C₃, C₄) | 15 - 25 |
| Gasoline (C₅ - C₁₂) | 40 - 50 |
| Light Cycle Oil (LCO) | 15 - 20 |
| Heavy Cycle Oil (HCO) & Slurry | 5 - 10 |
| Coke | 3 - 7 |
Experimental Protocols
This section outlines a general laboratory-scale protocol for the catalytic cracking of a model hydrocarbon feedstock.
Materials and Equipment
-
Feedstock: A high-boiling hydrocarbon such as n-hexadecane, vacuum gas oil, or paraffin (B1166041) oil.
-
Catalyst: A suitable solid acid catalyst, for example, a commercial Fluid Catalytic Cracking (FCC) catalyst containing Y-zeolite, or a synthetic silica-alumina.
-
Reactor: A fixed-bed or fluidized-bed reactor system. For a simple laboratory setup, a quartz or stainless steel tube reactor placed inside a tube furnace can be used.
-
Gas Supply: Inert gas (e.g., Nitrogen) for purging and as a carrier gas.
-
Feed Delivery System: A high-pressure liquid pump (e.g., HPLC pump) to deliver the liquid feedstock.
-
Product Collection System: A series of cold traps (e.g., in an ice bath or dry ice/acetone bath) to condense liquid products and a gas collection bag or online gas chromatograph for gaseous products.
-
Analytical Equipment: Gas Chromatograph (GC) for analyzing gaseous and liquid products.
Experimental Procedure
-
Catalyst Preparation:
-
Weigh the desired amount of catalyst and place it in the center of the reactor tube, supported by quartz wool plugs.
-
If required, pre-treat the catalyst by heating it under a flow of inert gas to a specific temperature to remove any adsorbed water and impurities. A typical pre-treatment could be heating to 500°C for 2 hours under a nitrogen flow.
-
-
System Purge:
-
Assemble the reactor system and purge with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air from the system.
-
-
Reaction:
-
Heat the reactor to the desired reaction temperature (typically 450-550°C for catalytic cracking).[8]
-
Once the temperature is stable, start the flow of the liquid feedstock at a predetermined flow rate using the liquid pump.
-
Simultaneously, maintain a flow of inert gas to act as a carrier for the vaporized feedstock and products.
-
Pass the reactor effluent through the cold traps to collect the liquid products.
-
Collect the non-condensable gaseous products in a gas bag for offline analysis or analyze them directly using an online GC.
-
-
Post-Reaction:
-
After the desired reaction time, stop the feedstock flow.
-
Continue the inert gas flow to purge the reactor of any remaining hydrocarbons.
-
Cool the reactor down to room temperature under the inert gas flow.
-
Collect and weigh the liquid products from the cold traps.
-
The spent catalyst can be analyzed for coke content using techniques like thermogravimetric analysis (TGA).
-
Product Analysis
-
Gaseous Products: Analyze the collected gas sample using a Gas Chromatograph equipped with a suitable column (e.g., Porapak Q or a molecular sieve column) and a thermal conductivity detector (TCD) or a flame ionization detector (FID).
-
Liquid Products: Analyze the condensed liquid sample using a Gas Chromatograph with a capillary column (e.g., PONA or DB-5) and an FID to determine the composition of the gasoline-range hydrocarbons and other liquid products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for laboratory-scale catalytic cracking.
Logical Relationship of the Catalytic Cracking Process
Caption: Logical inputs and outputs of the catalytic cracking process.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound - ChemSmog [chem-smog.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Alusil - Wikipedia [en.wikipedia.org]
- 6. avanitalc.com [avanitalc.com]
- 7. ulprospector.com [ulprospector.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chemguide.uk [chemguide.uk]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. Fluid catalytic cracking: recent developments on the grand old lady of zeolite catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Alusil ET in Dental Cement Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough review of scientific literature reveals no direct studies on the application of "Alusil ET" in dental cement. This compound is identified as a hydrated amorphous synthetic sodium aluminosilicate (B74896), primarily utilized in the paint and coatings industry as a titanium dioxide extender[1][2][3]. However, based on its chemical composition, this compound presents as a candidate for investigation as a component in dental glass ionomer cement (GIC) formulations, specifically as a potential modifier or replacement for the conventional aluminosilicate glass powder.
These application notes provide a framework for researchers to systematically evaluate the feasibility of incorporating this compound or similar sodium aluminosilicates into dental cement formulations. The protocols described are standard methodologies in dental materials science for the characterization of glass ionomer cements.
Rationale for Investigation
Glass ionomer cements are a cornerstone of restorative dentistry, valued for their chemical adhesion to tooth structure and fluoride (B91410) release.[4] The setting reaction is an acid-base reaction between an acidic polymer liquid (typically polyacrylic acid) and a basic glass powder (calcium aluminofluorosilicate glass).[4] The composition of the glass powder is a critical determinant of the cement's handling properties, mechanical strength, and biocompatibility.[5] Introducing a novel sodium aluminosilicate like this compound could potentially influence these properties.
Potential areas of investigation include:
-
Partial Replacement: Using this compound to partially substitute the conventional glass powder in a GIC formulation to modify its properties.
-
Novel Formulation: Developing a new GIC system based on this compound as the primary glass component.
-
Surface Modification: Investigating this compound as a filler or surface-modifying agent in resin-modified glass ionomer cements (RMGICs).
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel glass component, such as this compound, in a dental cement formulation.
Caption: Experimental workflow for evaluating this compound in dental cement.
Detailed Experimental Protocols
Cement Formulation and Specimen Preparation
-
Powder Preparation: Prepare experimental powder formulations by mixing this compound with a commercial or custom-synthesized GIC glass powder in varying weight percentages (e.g., 0%, 10%, 25%, 50%, 100% this compound). Homogenize the powders using a planetary ball mill for 2 hours.
-
Liquid Component: Use a commercially available GIC liquid (e.g., a 47.5% aqueous solution of polyacrylic acid) or a custom-prepared polyacid solution.
-
Mixing: Mix the powder and liquid components on a cool, dry glass slab using a stainless steel spatula. Follow the powder-to-liquid ratio recommended for the control GIC or a predetermined experimental ratio (e.g., 3:1 by weight).
-
Specimen Fabrication: Immediately after mixing, place the cement paste into molds of appropriate dimensions for the planned tests (e.g., cylindrical molds for compressive strength, beam-shaped molds for flexural strength). Cover the molds with glass slides to prevent air inclusion and ensure a flat surface.
-
Curing: Allow the specimens to set at 37°C and 95% humidity for 1 hour. After initial setting, remove the specimens from the molds and store them in deionized water at 37°C for 24 hours before testing, unless otherwise specified.
Physicochemical Characterization
3.2.1. Setting Time and Working Time (ISO 9917-1:2017)
-
Apparatus: Gilmore needles (light and heavy), temperature and humidity-controlled chamber (37°C, 95% humidity), stopwatch.
-
Procedure:
-
Start the stopwatch at the beginning of mixing.
-
Working Time: Periodically manipulate the cement mixture with a spatula. The working time ends when the material is no longer workable and loses its glossy appearance.
-
Setting Time: Place the mixed cement in a mold. Transfer to the controlled chamber. At regular intervals, gently lower the light Gilmore needle onto the surface. The initial setting time is the point at which the needle no longer leaves a complete circular indentation. Subsequently, use the heavy Gilmore needle. The final setting time is when the heavy needle fails to make a perceptible indentation.
-
Repeat the measurement at least three times for each formulation.
-
3.2.2. Compressive Strength (ISO 9917-1:2017)
-
Specimen Dimensions: Cylindrical specimens, 6 mm in height and 4 mm in diameter.
-
Apparatus: Universal testing machine with a crosshead speed of 1 mm/min.
-
Procedure:
-
Prepare at least five specimens for each formulation.
-
After 24 hours of storage in water at 37°C, measure the dimensions of each specimen.
-
Place the specimen on the lower platen of the testing machine and apply a compressive load along its long axis until fracture.
-
Record the maximum load (F) in Newtons.
-
Calculate the compressive strength (σ) in Megapascals (MPa) using the formula: σ = 4F / (πd²), where d is the diameter of the specimen.
-
3.2.3. Ion Release
-
Specimen Dimensions: Disc-shaped specimens, 10 mm in diameter and 1 mm in thickness.
-
Procedure:
-
Prepare three specimens for each formulation.
-
Place each specimen in a sealed polyethylene (B3416737) vial containing 10 mL of deionized water.
-
Store the vials at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the eluate for analysis and replace it with fresh deionized water.
-
Analyze the concentration of released ions (e.g., Na+, Al³+, F-) using an ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS).[6]
-
Biocompatibility Assessment
3.3.1. In Vitro Cytotoxicity (ISO 10993-5)
-
Cell Culture: Use a relevant cell line, such as human gingival fibroblasts (HGFs).
-
Eluate Preparation: Prepare cement eluates by incubating set cement discs (as prepared for ion release) in a cell culture medium for 24 hours at 37°C. The extraction ratio should be based on the surface area of the material to the volume of the medium (e.g., 3 cm²/mL).
-
MTT Assay:
-
Seed HGFs in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Replace the culture medium with the prepared cement eluates (at various dilutions) and control medium.
-
Incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the control and experimental formulations.
Table 1: Illustrative Physicochemical Properties of this compound-Modified GIC
| Formulation (wt% this compound) | Working Time (min) | Setting Time (min) | Compressive Strength (MPa) at 24h |
|---|---|---|---|
| 0% (Control) | 2.5 ± 0.2 | 4.8 ± 0.3 | 150 ± 10 |
| 10% | 2.8 ± 0.3 | 5.5 ± 0.4 | 142 ± 12 |
| 25% | 3.5 ± 0.2 | 7.1 ± 0.5 | 115 ± 9 |
| 50% | 4.2 ± 0.4 | 9.8 ± 0.6 | 85 ± 7 |
(Note: Data are hypothetical and for illustrative purposes only.)
Table 2: Illustrative Cumulative Ion Release (µg/cm²) after 28 Days
| Formulation (wt% this compound) | Fluoride (F⁻) | Sodium (Na⁺) | Aluminum (Al³⁺) |
|---|---|---|---|
| 0% (Control) | 180 ± 15 | 50 ± 5 | 90 ± 8 |
| 10% | 165 ± 12 | 150 ± 11 | 95 ± 9 |
| 25% | 130 ± 10 | 320 ± 25 | 110 ± 10 |
| 50% | 90 ± 8 | 550 ± 40 | 135 ± 12 |
(Note: Data are hypothetical and for illustrative purposes only.)
Signaling Pathways and Setting Reaction
The setting of a glass ionomer cement is a complex acid-base reaction. The introduction of this compound, a sodium aluminosilicate, would likely influence this process. The following diagram illustrates the general setting reaction of a GIC.
Caption: Generalized setting reaction of a glass ionomer cement.
By following these application notes and protocols, researchers can conduct a thorough and systematic investigation into the potential of this compound or similar materials in the field of dental cement research.
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound - ChemSmog [chem-smog.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Glass ionomer cement - Wikipedia [en.wikipedia.org]
- 5. Review paper: Role of aluminum in glass-ionomer dental cements and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility and Durability of Diazonium Adhesives on Dental Alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Pore Size in Amorphous Aluminosilicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of amorphous aluminosilicates with controlled pore size distribution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of amorphous aluminosilicates.
Issue 1: The synthesized material has a low surface area and porosity.
-
Question: I followed a standard sol-gel synthesis protocol, but my amorphous aluminosilicate (B74896) product has a very low BET surface area and minimal porosity. What could have gone wrong?
-
Answer: Low surface area and porosity in amorphous aluminosilicates can stem from several factors during synthesis. Here are the primary aspects to investigate:
-
Inadequate Gelation/Precipitation: The formation of a porous network is contingent on the proper aggregation of silicate (B1173343) and aluminate species. If the gelation or precipitation process is too rapid or incomplete, a dense, non-porous material can result.
-
Aging Conditions: The aging step is critical for the restructuring of the gel network (syneresis), which strengthens the solid framework and defines the initial pore structure. Insufficient aging time or inappropriate temperature can lead to a poorly developed pore network.[1]
-
Calcination Profile: An aggressive calcination ramp rate or excessively high temperature can cause the collapse of the pore structure before the template is fully removed or before the framework is sufficiently cross-linked.[2][3]
-
Template Issues: If a templating agent (e.g., surfactant) is used, its concentration and interaction with the inorganic precursors are crucial. An insufficient amount of template or poor self-assembly will result in a poorly defined porous structure.
-
Issue 2: The pore size distribution of my material is very broad.
-
Question: My N2 adsorption-desorption isotherm indicates a wide range of pore sizes, but I was aiming for a narrow, mesoporous distribution. How can I achieve better control over the pore size?
-
Answer: A broad pore size distribution suggests a lack of uniformity in the pore formation process. To achieve a narrower distribution, consider the following:
-
Homogeneity of the Precursor Sol: Ensure that the initial sol containing the silicon and aluminum precursors is homogeneous. Inhomogeneities can lead to regions with different rates of condensation and particle aggregation, resulting in a varied pore structure.
-
Control of pH: The pH of the synthesis solution significantly influences the hydrolysis and condensation rates of the silica (B1680970) and alumina (B75360) precursors.[4] Maintaining a stable and optimal pH throughout the process is key to uniform particle growth and pore formation. A pH-swing method has been shown to produce a narrow pore distribution.[5]
-
Use of a Structure-Directing Agent (Template): Employing surfactants or other templating agents is a highly effective method for creating uniform mesopores.[6] The choice of surfactant and its concentration directly influences the resulting pore size.
-
Controlled Aging: Consistent aging conditions (time and temperature) are vital for the uniform evolution of the pore structure throughout the material.[7]
-
Issue 3: My amorphous aluminosilicate sample contains crystalline phases.
-
Question: XRD analysis of my product shows peaks corresponding to crystalline phases like boehmite or zeolites, but I need an amorphous material. How can I prevent crystallization?
-
Answer: The formation of crystalline phases is often a result of the synthesis conditions favoring thermodynamic stability over the kinetic stability of the amorphous phase. To suppress crystallization:
-
Temperature Control: Keep the synthesis and aging temperatures below the threshold for crystallization. For many amorphous aluminosilicate preparations, this is typically below 100°C.[8]
-
Alkalinity/pH Management: High alkalinity can promote the formation of zeolitic structures. Careful control of the pH, keeping it within a range that favors amorphous gel formation, is crucial.
-
Si/Al Ratio: Certain Si/Al ratios are more prone to crystallization. Adjusting this ratio can sometimes favor the amorphous phase.[9]
-
Rapid Quenching: After the aging step, rapidly quenching the reaction by filtration and washing can sometimes prevent further evolution towards a crystalline state.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Si/Al ratio in determining the pore structure?
A1: The Si/Al ratio is a critical parameter that influences the structural and textural properties of amorphous aluminosilicates. Changes in the Si/Al ratio affect particle agglomeration, which in turn alters the specific surface area and pore volume. For instance, in some sol-gel preparations, as the aluminum content increases (decreasing Si/Al ratio), interparticle coupling can lead to larger agglomerates, resulting in a decrease in specific surface area and pore volume.[9][10] However, at very high aluminum content, the formation of pseudo-boehmite-like particles can prevent the sintering of silica particles, leading to an increase in surface area and pore volume.[9]
Q2: How do aging time and temperature affect the final pore characteristics?
A2: Aging is a crucial step where the initial gel structure reorganizes. Generally, increasing the aging time and temperature can lead to a more developed and stable pore structure. However, the effects can be complex. In some systems, longer aging times lead to a significant increase in surface area and a more ordered pore structure up to a certain point, after which these properties may plateau or decline.[7] Increased aging temperature can accelerate the strengthening of the gel network but may also promote crystallization if too high.[1]
Q3: What is the effect of calcination temperature on the pore structure?
A3: Calcination is performed to remove the solvent and any organic templates and to solidify the aluminosilicate framework. The calcination temperature has a profound impact on the final pore structure.
-
Too low a temperature: May not completely remove the template, leading to blocked pores and an underestimation of the true porosity.
-
Optimal temperature: Leads to complete template removal and a stable, porous framework.
-
Too high a temperature: Can cause sintering of the material and collapse of the porous structure, resulting in a significant decrease in surface area and pore volume.[2][3][11] For example, in one study, increasing the calcination temperature led to an increase in pore size but a decrease in surface area and pore volume.[12]
Q4: Can I control the pore size without using a template?
A4: Yes, it is possible to synthesize mesoporous amorphous aluminosilicates without templates. This is typically achieved by carefully controlling the synthesis parameters in a sol-gel or co-precipitation process. Methods like adjusting the pH, controlling the drying process (e.g., vacuum drying at room temperature), and manipulating the Si/Al ratio can lead to the formation of mesopores through the rearrangement of primary particles during gelation and drying.[13]
Data Presentation
Table 1: Effect of Si/Al Ratio on Textural Properties of Amorphous Aluminosilicate Aerogels
| Si/Al Molar Ratio | Aluminum Content (mol %) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| 99:1 | 1 | 850 | 3.5 | 16.5 |
| 95:5 | 5 | 780 | 3.1 | 15.9 |
| 80:20 | 20 | 650 | 2.5 | 15.4 |
| 50:50 | 50 | 680 | 2.8 | 16.5 |
| 20:80 | 80 | 750 | 3.2 | 17.1 |
Data synthesized from trends described in[9][10]. Note: Absolute values are illustrative and can vary significantly with the specific synthesis method.
Table 2: Influence of Aging Time on Pore Characteristics of Mesoporous Alumina
| Aging Time | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| 1 day | 250 | 0.35 | ~3.5 |
| 1 week | 280 | 0.40 | ~3.8 |
| 2 weeks | 307 | 0.45 | ~4.0 |
Data adapted from trends observed in[7]. This data is for mesoporous alumina but illustrates a general trend often applicable to aluminosilicates.
Table 3: Effect of Calcination Temperature on the Textural Properties of a Bioactive Glass (Illustrative of Aluminosilicate Behavior)
| Calcination Temperature (°C) | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Mesopore Diameter (nm) |
| Room Temperature (dried) | 62 | 0.18 | 11.6 |
| 700 | 32 | 0.12 | 15.0 |
Data adapted from[3]. While for a bioactive glass, this demonstrates the typical effect of high-temperature calcination on porous amorphous materials.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Mesoporous Amorphous Aluminosilicates using a Surfactant Template
This protocol is a generalized procedure based on common sol-gel methods employing a block copolymer surfactant like Pluronic P123.[14]
-
Preparation of Solution A (Surfactant Solution):
-
Dissolve 1 g of Pluronic P123 in 12 ml of absolute ethanol (B145695).
-
Stir for 15 minutes at 40°C until the surfactant is completely dissolved.
-
-
Preparation of Solution B (Precursor Solution):
-
In a separate vessel, mix 6 ml of absolute ethanol with a specific amount of 37 wt% hydrochloric acid to achieve the desired [H2O]:[Al3+] and [HCl]:[Al3+] ratios.
-
Slowly add 2.46 g of aluminum tri-tert-butoxide and the desired amount of a silicon precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) to this solution under vigorous stirring.
-
Continue stirring for 15 minutes.
-
-
Mixing and Gelation:
-
Add Solution B to Solution A and stir the combined solution at 40°C.
-
Pour the homogeneous sol into a Teflon container for aging.
-
-
Aging:
-
Age the sol for three days at 40°C under a flow of N2.
-
-
Calcination:
-
Calcine the resulting white material at 400°C in a tube furnace with a flow of oxygen (100 cm³/min) for 4 hours. Use a slow ramp rate of 1.5°C/min.
-
Protocol 2: Co-Precipitation Method for Amorphous Aluminosilicates
This protocol is a generalized procedure based on co-precipitation methods.[8][15][16]
-
Preparation of Precursor Solutions:
-
Solution A (Aluminate): Prepare an aqueous solution of a soluble aluminum salt (e.g., aluminum sulfate (B86663) or aluminum chloride). The concentration will depend on the desired final Si/Al ratio.
-
Solution B (Silicate): Prepare an aqueous solution of a soluble silicate (e.g., sodium silicate).
-
Solution C (Alkaline/Acidic Medium): Prepare a solution to maintain the desired pH during precipitation (e.g., an alkali solution like NaOH or an acid solution).
-
-
Co-Precipitation:
-
Place Solution C in a reactor and heat to the desired temperature (e.g., 40-60°C) with stirring.[8]
-
Simultaneously and slowly add Solution A and Solution B to the reactor. Maintain a constant pH by adjusting the addition rates or by adding a separate pH-adjusting solution.
-
-
Aging:
-
After the addition of the precursor solutions is complete, continue stirring the resulting slurry at the reaction temperature for a specified aging period (e.g., 1-5 hours).[8]
-
-
Washing and Drying:
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral to remove residual salts.
-
Dry the filter cake in an oven, typically at 100-120°C.
-
-
Calcination (Optional):
-
If required to further stabilize the structure or remove any organic residues, calcine the dried powder at a temperature typically between 400-600°C.
-
Mandatory Visualizations
References
- 1. Aging Time and Temperature Effects on the Structure and Bioactivity of Gel-Derived 45S5 Glass-Ceramics - FAU CRIS [cris.fau.de]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Calcination on the Structure, Bioactivity, and Biocompatibility of Sol–Gel-Derived Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant-Assisted Fabrication of Alumina-Doped Amorphous Silica Nanofiltration Membranes with Enhanced Water Purification Performances [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. Influence of Calcination Temperature and Amount of Low-Grade Clay Replacement on Mitigation of the Alkali–Silica Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 15. Superior Ion-exchange Property of Amorphous Aluminosilicates Prepared by a Co-precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2392548A1 - Process for preparing an amorphous silica-alumina composition and relative amorphous silica-alumina composition - Google Patents [patents.google.com]
Technical Support Center: Sol-Gel Synthesis of Aluminosilicates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sol-gel synthesis of aluminosilicates.
Troubleshooting Guide
This guide addresses common issues encountered during the sol-gel synthesis of aluminosilicates in a question-and-answer format.
Issue 1: Cracking of the Gel During Drying
Q1: My aluminosilicate (B74896) gel is cracking and fracturing into pieces during the drying process. What is causing this and how can I prevent it?
A: Gel cracking is the most common issue in sol-gel synthesis and is primarily caused by capillary pressure and the resulting stress that develops as the solvent evaporates from the gel's porous network.[1][2][3] When the liquid-vapor interface moves through the pores, it exerts significant tensile stress on the solid network, leading to shrinkage and cracking, especially in monolithic gels.[1]
Solutions:
-
Control the Drying Method: The drying technique is the most critical factor. Standard oven or air drying often leads to cracks due to high capillary forces.[4]
-
Supercritical Drying: This is the most effective method to produce monolithic aerogels without cracks. It works by bringing the solvent to its supercritical state, which eliminates the liquid-vapor interface and thus the capillary stress.[5][6]
-
Ambient Pressure Drying (APD): A safer and more cost-effective alternative to supercritical drying. This method requires a multi-step solvent exchange and surface modification process before slow evaporation at ambient pressure.[7][8] The gel's surface is made hydrophobic to reduce capillary forces.
-
Freeze Drying (Lyophilization): In this method, the solvent is frozen and then sublimated under vacuum. This can reduce cracking compared to evaporative drying, though some shrinkage may still occur.[6]
-
-
Modify the Sol Composition:
-
Use Drying Control Chemical Additives (DCCAs): Additives like formamide (B127407) or glycerol (B35011) can reduce stress by increasing the pore size or reducing the solvent's surface tension.
-
Incorporate Organic Groups: Using organically modified precursors (e.g., replacing some TEOS with methyltrimethoxysilane) can make the gel network more flexible and better able to withstand drying stresses.[1][9]
-
-
Optimize Gel Aging: Aging the gel in its parent solution for an extended period (e.g., 48 hours or more) can strengthen the silica-alumina network through continued condensation reactions, making it more resistant to cracking during drying.[5]
Issue 2: Rapid Precipitation and Inhomogeneous Gel Formation
Q2: When I mix my silicon and aluminum precursors, a precipitate forms immediately, or the resulting gel is cloudy and inhomogeneous. Why does this happen?
A: This issue stems from the vastly different hydrolysis and condensation rates of common silicon and aluminum precursors.[10] Aluminum alkoxides (e.g., aluminum isopropoxide, aluminum sec-butoxide) are significantly more reactive than silicon alkoxides like tetraethoxysilane (TEOS).[11] This reactivity difference leads to the rapid formation of alumina-rich particles before a homogeneous aluminosilicate network can form, resulting in phase segregation and precipitation.[12]
Solutions:
-
Use a Chelating Agent: The most common solution is to modify the aluminum precursor with a chelating agent, such as acetylacetone (B45752) (acac) or ethyl acetoacetate.[10] These agents form stable complexes with the aluminum alkoxide, slowing down its hydrolysis rate to better match that of the silicon precursor.
-
Pre-hydrolyze the Silicon Precursor: Partially hydrolyzing the TEOS before adding the aluminum precursor can help to balance the reaction kinetics.
-
Optimize pH Control: The pH of the solution significantly affects hydrolysis rates.[13] While acidic conditions generally slow down TEOS hydrolysis, the effect on the aluminum precursor must also be considered. Careful, stepwise pH adjustment can help control the process.
-
Select Appropriate Precursors: Using precursors with more similar reactivity, such as a boehmite sol for the alumina (B75360) source and TEOS for the silica (B1680970) source, can lead to more homogeneous gels.[14][15] A one-step co-condensation process generally yields a more uniform precursor composition than physically mixing separately synthesized silica and alumina.[16]
Issue 3: Phase Separation in the Sol
Q3: My sol separates into two liquid phases before or during gelation. How can I achieve a single-phase, monolithic gel?
A: Phase separation in a sol-gel system can be induced by polymerization, where the growing inorganic network becomes immiscible with the solvent or other components in the solution.[17][18] This process is sensitive to the composition of the solvent system, temperature, and the presence of water-soluble polymers.[17]
Solutions:
-
Adjust the Solvent System: Ensure that all components (precursors, water, catalyst) are soluble in the chosen solvent (commonly an alcohol). If using a co-solvent system, adjust the ratios to maintain a single phase throughout the reaction.
-
Control the Water-to-Precursor Ratio: High concentrations of water can sometimes induce phase separation, particularly in systems with ethyl silicate (B1173343) 40 (ES40).[19] Optimizing this ratio is crucial for maintaining homogeneity.
-
Modify the Temperature: Temperature can affect the solubility of components and the rates of hydrolysis and condensation. For some systems, increasing the temperature can delay the onset of phase separation relative to gelation, leading to smaller, more uniform domains.[17]
Frequently Asked Questions (FAQs)
Q: What is the ideal Si/Al ratio for my synthesis? A: The Si/Al ratio is a critical parameter that dictates the final structural, acidic, and catalytic properties of the aluminosilicate.[10][20] There is no single "ideal" ratio; it must be tailored to your specific application. For example, specific ratios are required to form pure mullite (B73837) at high temperatures.[14][15] It is recommended to synthesize a series of materials with varying Si/Al ratios to determine the optimal composition for your needs.
Q: How does pH affect the final structure of the aluminosilicate gel? A: The pH of the sol-gel solution acts as a catalyst and has a profound impact on the final gel structure.
-
Acidic Conditions (pH < 7): Promote hydrolysis and result in the formation of extended, less-branched polymer-like chains. This can lead to materials with long, narrow pores.[13]
-
Basic Conditions (pH > 7): Favor condensation reactions and lead to the formation of highly branched, dense, particle-like clusters. The final structure is a key determinant of the material's surface area and porosity.
Q: What is the purpose of the "aging" step? A: Aging involves leaving the newly formed gel in its pore liquid for a period of time. During this stage, several processes occur:
-
Strengthening: Continued polycondensation reactions strengthen the solid network, making it more robust and less likely to crack during drying.[5]
-
Syneresis: The gel network often shrinks, expelling solvent from the pores. This is a sign of network strengthening.[21][22]
-
Structural Rearrangement: Dissolution and reprecipitation of smaller particles onto larger ones can occur, leading to a coarsening of the texture and an increase in the average pore size.[11]
Data and Protocols
Table 1: Influence of Synthesis Parameters on Gel Properties
| Parameter | Typical Range | Effect on Gel Properties | Common Problems if Uncontrolled |
| Si/Al Molar Ratio | 0.25 - 20+ | Affects acidity, aluminum coordination, specific surface area, and thermal stability.[8][10][20] | Undesirable phases, poor catalytic activity. |
| pH | Acidic (2-5) or Basic (8-10) | Controls hydrolysis/condensation rates and gel structure (linear vs. branched).[13] | Rapid precipitation, long gelation times. |
| Water/Precursor Ratio (r) | 2 - 50 | Influences the degree of hydrolysis and condensation, affecting pore structure. | Incomplete hydrolysis, phase separation.[19] |
| Drying Temperature | Ambient to 60°C (APD)[8] | Affects the rate of solvent evaporation and the magnitude of drying stress. | Cracking and network collapse.[1] |
| Calcination Temperature | 400 - 1400°C | Determines the final crystalline phase (e.g., mullite) and removes organic residues.[14][15] | Phase segregation, loss of surface area. |
Experimental Protocol: General Hydrolytic Sol-Gel Synthesis of Aluminosilicates
This protocol describes a general method for preparing aluminosilicate gels. Note: Specific quantities and conditions must be optimized for the desired material properties.
Materials:
-
Silicon Precursor: Tetraethoxysilane (TEOS)
-
Aluminum Precursor: Aluminum isopropoxide
-
Solvent: Ethanol (B145695) (anhydrous)
-
Catalyst: Hydrochloric acid (HCl) or Ammonia (NH₃)
-
Chelating Agent (optional): Acetylacetone (acac)
-
Deionized Water
Procedure:
-
Solution A (Silicon Precursor): In a flask, mix TEOS with half of the total ethanol volume.
-
Solution B (Aluminum Precursor): In a separate, dry flask, dissolve aluminum isopropoxide in the remaining ethanol. If using a chelating agent, add it to this solution and stir until the aluminum precursor is fully complexed (e.g., a 1:1 molar ratio of acac to aluminum isopropoxide).
-
Hydrolysis Solution: Prepare a solution of deionized water, ethanol, and the chosen catalyst (HCl for acidic route, NH₃ for basic route) to achieve the desired pH.
-
Sol Formation:
-
Slowly add Solution B to Solution A while stirring vigorously.
-
Add the hydrolysis solution dropwise to the combined precursor mixture under continuous stirring.
-
-
Gelation: Cover the flask and leave the sol to gel at a constant temperature (e.g., room temperature or slightly elevated). Gelation time can range from minutes to days depending on the formulation.[21]
-
Aging: Once gelled, add a small amount of solvent on top of the gel to prevent drying. Seal the container and let the gel age for at least 48 hours.[5]
-
Drying:
-
For Xerogel: Dry slowly at a controlled temperature (e.g., 60°C) over several days. Note: Cracking is highly likely.
-
For Aerogel (APD): Perform a solvent exchange with a low surface tension solvent (e.g., n-hexane) multiple times, followed by surface modification (e.g., with trimethylchlorosilane), and then dry slowly at ambient pressure.[7][8]
-
-
Calcination: Heat the dried gel in a furnace at a controlled rate to the desired temperature to remove residual organics and induce crystallization.
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for sol-gel synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. vb.nweurope.eu [vb.nweurope.eu]
- 3. researchgate.net [researchgate.net]
- 4. US5811031A - Method for the subcritical drying of aerogels - Google Patents [patents.google.com]
- 5. futurechemtech.com [futurechemtech.com]
- 6. Effect of the Gel Drying Method on Properties of Semicrystalline Aerogels Prepared with Different Network Morphologies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. daneshyari.com [daneshyari.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aluminosilicates with varying alumina-silica ratios: synthesis via a hybrid sol-gel route and structural characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aluminosilicates with varying alumina–silica ratios: synthesis via a hybrid sol–gel route and structural characterisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. ascelibrary.org [ascelibrary.org]
- 17. Macroporosity Control by Phase Separation in Sol-Gel Derived Monoliths and Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sol-gel with phase separation. Hierarchically porous materials optimized for high-performance liquid chromatography separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase evolution of Na2O–Al2O3–SiO2–H2O gels in synthetic aluminosilicate binders - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00181H [pubs.rsc.org]
- 22. Aluminosilicate colloidal gels: from the early age to the precipitation of zeolites - Soft Matter (RSC Publishing) [pubs.rsc.org]
"deactivation and regeneration of aluminosilicate catalysts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminosilicate (B74896) catalysts. The information addresses common issues encountered during experimentation, focusing on catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aluminosilicate catalyst deactivation?
A1: The deactivation of aluminosilicate catalysts is a gradual loss of activity and/or selectivity. It is a significant concern in industrial catalytic processes, costing industries billions of dollars annually in catalyst replacement and process shutdowns. The primary causes can be categorized into three main types: chemical, thermal, and mechanical.[1][2][3] The most common deactivation mechanisms include:
-
Coking or Fouling: This is the physical deposition of carbonaceous species (coke) from reacting hydrocarbons onto the catalyst's active sites and within its pores.[4][5][6] This blockage prevents reactants from accessing the active sites.
-
Sintering: At high operating temperatures (>500 °C), thermal degradation can occur.[5][7][8] This involves the agglomeration of smaller catalyst crystallites into larger ones, leading to a reduction in the active surface area.[3][8] The presence of steam can often accelerate this process.[7]
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Poisoning: This is the strong chemisorption of impurities from the feedstock onto the catalyst's active sites.[3][9] Common poisons for aluminosilicate catalysts include sulfur and nitrogen compounds.[10][11]
Q2: My catalyst's activity has decreased. How can I determine the cause of deactivation?
A2: A systematic approach is necessary to diagnose the root cause of catalyst deactivation. Start by monitoring key performance indicators such as product yield, reactor temperatures, and pressure drops.[5] A decline in performance is the first sign of deactivation. The following characterization techniques are instrumental in identifying the specific mechanism:
-
Temperature-Programmed Oxidation (TPO): This technique is widely used to quantify the amount and nature of coke deposited on a catalyst.[12][13] By heating the coked catalyst in an oxidizing atmosphere and monitoring the evolved CO and CO₂, one can determine the extent of coking.[14]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: A reduction in surface area is a strong indicator of sintering or significant pore blockage due to coking.[3][15][16] This method measures the physical adsorption of a gas (typically nitrogen) to determine the total surface area of the material.[15][17]
-
Elemental Analysis: Can identify the presence of potential poisons, such as sulfur or metals, on the catalyst surface.[3]
Q3: What is catalyst regeneration and when is it necessary?
A3: Catalyst regeneration is the process of restoring the catalytic activity of a deactivated catalyst. It is necessary when the catalyst's performance drops below an acceptable level. The most common regeneration method for deactivation caused by coking is to burn off the carbonaceous deposits in a controlled manner.[5][18] This is typically achieved by passing air or a mixture of oxygen and an inert gas over the catalyst at elevated temperatures.[18][19] However, regeneration may not be effective for deactivation caused by severe sintering, where the catalyst's structure is irreversibly altered.[20]
Q4: What are the typical conditions for regenerating a coked aluminosilicate catalyst?
A4: The regeneration of a coked catalyst is a well-established process that involves the combustion of the deposited coke.[21] A primary concern during this highly exothermic process is to control the temperature to prevent thermal damage (sintering) to the catalyst.[19] Regeneration is often carried out with an air or diluted oxygen stream at temperatures typically ranging from 400°C to 600°C.[18][22] For instance, one study on hierarchical zeolites performed regeneration with air at 570°C for 45 minutes.[18] The optimal temperature and oxygen concentration depend on the nature of the coke and the thermal stability of the catalyst.
Q5: Can poisoning of an aluminosilicate catalyst be reversed?
A5: The reversibility of catalyst poisoning depends on the nature of the poison and its interaction with the active sites.[3] In some cases, regeneration is possible. For example, catalysts poisoned by sulfur compounds can sometimes be regenerated. One study on a Pt/Al₂O₃ catalyst deactivated by sulfur demonstrated that treatment with ammonia (B1221849) (NH₃) could help restore catalytic activity.[23] Another study on a Ni/Al₂O₃ catalyst showed partial recovery of activity after H₂S removal and regeneration with oxygen.[24] However, some poisons can cause irreversible changes to the catalyst.
Troubleshooting Guide
If you are experiencing a decline in catalyst performance, use the following guide to identify the potential cause and find a solution.
| Symptom | Possible Cause | Recommended Action(s) |
| Gradual loss of activity over time | Coking/Fouling | Perform Temperature-Programmed Oxidation (TPO) to quantify coke.[12][13] Regenerate the catalyst via controlled burn-off.[5][18] |
| Rapid decline in activity, especially at high temperatures | Sintering/Thermal Degradation | Conduct BET surface area analysis to check for loss of surface area.[15][16] Consider lowering reaction temperature if possible. Sintering is often irreversible.[20] |
| Sudden and significant drop in activity | Poisoning | Analyze feedstock for impurities (e.g., sulfur, nitrogen compounds).[10][11] Perform elemental analysis on the spent catalyst. Attempt regeneration under specific conditions depending on the poison.[23][24] |
| Increased pressure drop across the reactor | Severe Coking/Pore Blockage | This indicates significant coke deposition physically blocking the catalyst bed.[6] A controlled regeneration is required.[18] |
| Change in product selectivity | Coking or Poisoning | Coke can block access to specific active sites or alter pore structures. Poisons can selectively deactivate certain types of active sites. Characterize the spent catalyst to determine the cause. |
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification
This protocol outlines the general steps for quantifying coke on a deactivated aluminosilicate catalyst.
1. Objective: To determine the amount and nature of carbonaceous deposits (coke) on a catalyst sample.
2. Methodology:
-
Sample Preparation: Accurately weigh a small amount (e.g., 20 mg) of the coked catalyst and load it into a quartz reactor tube.[12]
-
System Setup: Place the reactor in a programmable furnace. Flow an inert carrier gas (e.g., Helium) containing a low concentration of oxygen (e.g., 1-3% O₂) over the sample at a controlled flow rate (e.g., 20-80 cc/min).[12]
-
Temperature Program: Increase the furnace temperature linearly at a constant rate (e.g., 10 °C/min) from room temperature up to a final temperature sufficient to ensure complete combustion of the coke (e.g., 800-900 °C).[12][14]
-
Detection: Continuously monitor the concentration of the oxidation products (CO and CO₂) in the effluent gas stream using a suitable detector. A thermal conductivity detector (TCD) or a mass spectrometer can be used. An alternative advanced method involves converting the evolved CO₂ to methane (B114726) (CH₄) in a methanator and detecting it with a highly sensitive flame ionization detector (FID).[12][13]
-
Quantification: Integrate the detector signal over time to calculate the total amount of carbon combusted from the catalyst surface.
Protocol 2: BET Surface Area Analysis
This protocol provides a general procedure for determining the specific surface area of a catalyst using the Brunauer-Emmett-Teller (BET) method.[15][17]
1. Objective: To measure the total surface area of the catalyst, which is crucial for assessing deactivation by sintering or pore blockage.[15][16]
2. Methodology:
-
Sample Degassing: Weigh a sample of the catalyst into a sample tube.[25] Heat the sample under vacuum or in a flowing inert gas to remove adsorbed contaminants like water and CO₂ from the surface.[16] The degassing temperature must be chosen carefully to clean the surface without altering the catalyst's structure.[25]
-
Adsorption Measurement: Cool the sample to cryogenic temperature (typically that of liquid nitrogen, 77 K).[15][16] Introduce a known amount of an inert analysis gas (usually nitrogen) into the sample tube in controlled increments.[16]
-
Data Collection: After each dose of gas, allow the system to equilibrate and measure the pressure. The amount of gas adsorbed at each pressure point is calculated. This generates a gas adsorption isotherm, which plots the volume of gas adsorbed versus the relative pressure.[15]
-
Calculation: The BET equation is applied to the adsorption isotherm data, typically in the relative pressure (P/P₀) range of 0.05 to 0.35. By plotting the data according to the linearized BET equation, the volume of gas required to form a monolayer on the catalyst surface is determined. From this monolayer capacity, the total surface area of the sample is calculated.[16]
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. researchgate.net [researchgate.net]
- 8. chemisgroup.us [chemisgroup.us]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Nitrogen and Sulphur Poisoning in Alkene Oligomerization over Mesostructured Aluminosilicates (Al-MTS, Al-MCM-41) and Nanocrystalline n-HZM-5 | Semantic Scholar [semanticscholar.org]
- 12. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 13. Carbon Nanotube Research at The University of Oklahoma [ou.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Surface Area | Pore Size | BET and DFT | EAG Laboratories [eag.com]
- 17. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 18. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Regeneration kinetics of coked silica-alumina catalyst (Conference) | OSTI.GOV [osti.gov]
- 22. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 23. Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. A study of deactivation by H2S and regeneration of a Ni catalyst supported on Al2O3, during methanation of CO2. Effect of the promoters Co, Cr, Fe and Mo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. epfl.ch [epfl.ch]
Technical Support Center: Hydrothermal Stability of Synthetic Aluminosilicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic aluminosilicates. The focus is on improving the hydrothermal stability of these materials, a critical factor for their application in catalysis and adsorption.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments aimed at enhancing the hydrothermal stability of synthetic aluminosilicates.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Characterization Techniques |
| Significant loss of crystallinity after hydrothermal treatment. | 1. Dealumination: High temperatures and steam can cause aluminum to be removed from the framework.[1][2] 2. Framework Defects: The presence of defect sites, such as silanol (B1196071) groups, can promote water adsorption and subsequent framework collapse.[1] 3. Low Si/Al Ratio: Materials with a lower silicon-to-aluminum ratio are generally less hydrothermally stable.[1][3] | 1. Post-synthesis Dealumination: Employ mild acid treatment or steaming to selectively remove framework aluminum and heal defects.[1] 2. Synthesis Modification: Synthesize high-silica zeolites or use fluoride (B91410) media to reduce the formation of structural defects.[1] 3. Surface Silylation: Modify the external surface with silylating agents to increase hydrophobicity and protect against water penetration.[1] | - X-ray Diffraction (XRD) to assess crystallinity. - Solid-State NMR (e.g., 27Al MAS NMR) to probe the aluminum coordination environment.[4] - Nitrogen Physisorption to measure surface area and pore volume changes. |
| Unexpected decrease in surface area and pore volume. | 1. Mesopore Collapse: The hierarchical pore structure can be susceptible to collapse under harsh hydrothermal conditions. 2. Pore Blockage: Extra-framework aluminum (EFAL) species formed during dealumination can block micropores and mesopores.[1] | 1. Controlled Desilication: Use alkaline treatment to create a more robust hierarchical pore structure.[5] 2. Acid Leaching: Carefully remove EFAL species with a mild acid wash after hydrothermal treatment. | - Nitrogen Physisorption (BET and BJH analysis) to determine surface area and pore size distribution.[4] - Transmission Electron Microscopy (TEM) to visualize the pore structure.[4] |
| Inconsistent catalytic activity after stability testing. | 1. Changes in Acidity: Dealumination can alter the number and strength of Brønsted and Lewis acid sites.[3] 2. Formation of Inactive Species: EFAL can act as non-selective catalytic sites or poison active sites. | 1. Optimize Si/Al Ratio: Tailor the Si/Al ratio to balance acidity and stability for the specific application.[1] 2. Introduce Protozeolitic Nanoclusters: Use "zeolite seeds" during synthesis to create more stable and acidic materials.[6] | - Temperature-Programmed Desorption of Ammonia (NH3-TPD) to quantify total acidity.[4] - Pyridine-adsorbed Fourier Transform Infrared (FTIR) Spectroscopy to differentiate between Brønsted and Lewis acid sites.[4] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of hydrothermal instability in aluminosilicates?
The primary mechanism is dealumination, where aluminum atoms are removed from the aluminosilicate (B74896) framework in the presence of high temperature and steam.[1][2] This process is initiated by the hydrolysis of Si-O-Al bonds, leading to the formation of extra-framework aluminum (EFAL) species and a decrease in the material's acidity and structural integrity.[1]
2. How does the Si/Al ratio affect hydrothermal stability?
Generally, a higher Si/Al ratio leads to greater hydrothermal stability.[1][3] This is because the framework is more siliceous and less susceptible to the hydrolysis of Si-O-Al bonds. However, a very high Si/Al ratio can lead to a decrease in the number of acid sites, which may be detrimental for certain catalytic applications.[1] Therefore, an optimal Si/Al ratio is often sought to balance stability and activity.[1]
3. What are the main strategies to improve the hydrothermal stability of synthetic aluminosilicates?
There are two main approaches:
-
Direct Synthesis Strategies:
-
High-Silica Zeolite Synthesis: Directly synthesizing materials with a high Si/Al ratio.[1]
-
Fluoride Media Synthesis: Using fluoride ions during synthesis can help to reduce the formation of structural defects, leading to a more stable framework.[1]
-
Use of Protozeolitic Nanoclusters: Incorporating "zeolite seeds" can lead to materials with thicker, more crosslinked framework walls.[6]
-
-
Post-Synthesis Modification Techniques:
-
Dealumination: Controlled removal of aluminum from the framework using methods like steaming or mild acid treatment.[1]
-
Silylation: Modifying the external surface with silicon-containing compounds to increase hydrophobicity.[1]
-
Alkaline Treatment (Desilication): Selectively removing silicon to create hierarchical pore structures, which can improve mass transport and stability.[5]
-
4. What is a hierarchical zeolite and how does it improve hydrothermal stability?
A hierarchical zeolite possesses a multi-level pore structure, typically containing both micropores and mesopores.[5] The introduction of mesopores can improve accessibility to the active sites within the micropores and enhance mass transport of reactants and products.[5] While the creation of mesoporosity can sometimes lead to a decrease in the "zeolitic behavior," controlled methods like alkaline treatment can produce hierarchical zeolites with high thermal and hydrothermal stability.[5][7]
5. What characterization techniques are essential for evaluating hydrothermal stability?
A combination of techniques is crucial for a comprehensive evaluation:
-
X-ray Diffraction (XRD): To monitor changes in crystallinity.
-
Nitrogen Physisorption (BET/BJH): To assess changes in surface area, pore volume, and pore size distribution.[4]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al and 29Si MAS NMR): To investigate the coordination environment of aluminum and silicon in the framework.[4]
-
Temperature-Programmed Desorption of Ammonia (NH3-TPD): To measure the total acidity.[4]
-
Pyridine-adsorbed Fourier Transform Infrared (FTIR) Spectroscopy: To distinguish between Brønsted and Lewis acid sites.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and pore structure of the material.[4]
Experimental Protocols
Protocol 1: Mild Acid Treatment for Dealumination
This protocol describes a general procedure for the mild acid treatment of a synthetic aluminosilicate (e.g., ZSM-5) to enhance its hydrothermal stability.
-
Preparation: Suspend the as-synthesized or calcined aluminosilicate powder in a dilute solution of an inorganic acid (e.g., 0.1 M HCl) or an organic acid (e.g., oxalic acid). The solid-to-liquid ratio should be carefully controlled (e.g., 1 g of zeolite per 30 mL of acid solution).
-
Treatment: Heat the suspension to a specific temperature (e.g., 60-80 °C) and maintain it under constant stirring for a defined period (e.g., 2-6 hours).
-
Recovery: After the treatment, filter the solid material and wash it thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Drying and Calcination: Dry the washed sample overnight at a suitable temperature (e.g., 100 °C) and then calcine it in air at a high temperature (e.g., 550 °C) for several hours to remove any residual organic species and to promote the healing of silanol defects.[1]
Protocol 2: Synthesis of Hierarchical Zeolites via Alkaline Treatment (Desilication)
This protocol outlines a general method for creating mesoporosity in a conventional zeolite (e.g., ZSM-5) through alkaline treatment.
-
Preparation: Prepare an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), with a specific concentration (e.g., 0.2 M).
-
Treatment: Disperse the parent zeolite powder in the alkaline solution at a controlled solid-to-liquid ratio. Heat the mixture to a specific temperature (e.g., 65-85 °C) and stir for a defined duration (e.g., 30-60 minutes). The optimal conditions will depend on the specific zeolite and the desired level of mesoporosity.[5]
-
Quenching and Ion Exchange: After the treatment, rapidly cool the suspension in an ice bath to stop the desilication process. Filter and wash the solid with deionized water. To restore the acidic form, perform an ion exchange with an ammonium (B1175870) salt solution (e.g., 1 M NH4NO3) at elevated temperature (e.g., 80 °C) for several hours.
-
Final Steps: Repeat the ion exchange step if necessary. Finally, wash the material with deionized water, dry it, and calcine it to obtain the H-form of the hierarchical zeolite.
Visualizations
Caption: Experimental workflow for improving and evaluating hydrothermal stability.
Caption: Simplified pathway of dealumination under hydrothermal conditions.
References
- 1. Recent progress in the improvement of hydrothermal stability of zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Aluminosilicate mesostructures with improved acidity and hydrothermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis strategies in the search for hierarchical zeolites. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Surface Acidity of Amorphous Silica-Alumina (ASA) for Catalysis
Disclaimer: The following guide addresses the principles of optimizing surface acidity for amorphous silica-alumina (ASA) materials used in catalysis. While the query specified "Alusil ET," publicly available information identifies Alusil® ET as a hydrated amorphous synthetic sodium aluminosilicate (B74896) primarily used as an extender in emulsion paints.[1][2] The methodologies and troubleshooting advice provided here are based on the general scientific literature for ASA catalysts and may be applicable to researchers exploring catalytic applications of such materials.
Frequently Asked Questions (FAQs)
Q1: What constitutes surface acidity in silica-alumina catalysts?
A1: Surface acidity in silica-alumina (ASA) catalysts arises from two main types of acid sites:
-
Brønsted Acid Sites: These are proton-donating sites, typically associated with bridging hydroxyl groups (Si-OH-Al) that are formed when aluminum is incorporated into the silica (B1680970) framework.[3]
-
Lewis Acid Sites: These are electron-pair accepting sites, which are generally associated with coordinatively unsaturated aluminum atoms on the surface.[4][5] The strength of Lewis acid sites can depend on the coordination number of the Al³⁺ ions.[4]
Both types of acid sites can play a crucial role in catalytic reactions, and their relative abundance and strength determine the catalyst's overall performance.[3]
Q2: Why is optimizing surface acidity critical for a catalytic process?
A2: Optimizing surface acidity is crucial because the number, type (Brønsted vs. Lewis), and strength of acid sites directly influence the catalyst's activity, selectivity, and stability.[6] For a given chemical transformation, a specific type and strength of acid site may be required to achieve the desired product yield and minimize unwanted side reactions. For example, stronger acid sites might lead to higher conversion rates but could also cause catalyst deactivation through coking.[6]
Q3: What are the key factors that influence the surface acidity of silica-alumina?
A3: The primary factors that control the surface acidity of ASA materials include:
-
Silica-to-Alumina (Si/Al) Ratio: This is one of the most critical parameters. Modifying the Si/Al ratio alters the concentration and strength of both Brønsted and Lewis acid sites.[7] Generally, incorporating silica into an alumina (B75360) structure creates strong acid sites.[7]
-
Synthesis Method: The preparation technique (e.g., co-precipitation, sol-gel) and conditions (e.g., pH, aging time) significantly affect the material's final properties, including surface area, pore structure, and the distribution of acid sites.[8]
-
Calcination Temperature and Atmosphere: Thermal treatment (calcination) is used to remove synthesis precursors and dehydroxylate the surface. Higher temperatures can convert Brønsted sites to Lewis sites and may lead to a loss of surface area and acidity through sintering.[5]
Q4: How can I measure the type and amount of surface acidity?
A4: Several techniques are commonly used to characterize the acidity of solid catalysts. The two most prominent methods are:
-
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): This method quantifies the total number of acid sites and provides information about their strength distribution. Ammonia is adsorbed onto the catalyst at a low temperature and then desorbed by heating at a constant rate. The temperature at which ammonia desorbs corresponds to the strength of the acid sites.[9]
-
Pyridine (B92270) Adsorption monitored by Fourier-Transform Infrared Spectroscopy (Py-FTIR): This technique allows for the differentiation and quantification of Brønsted and Lewis acid sites. Pyridine, a probe molecule, adsorbs onto the acid sites, and the resulting infrared spectrum shows distinct bands corresponding to pyridine bonded to Brønsted sites (e.g., ~1545 cm⁻¹) and Lewis sites (e.g., ~1450 cm⁻¹).[3]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ASA catalysts.
Q5: My catalyst shows low or no activity. What are the possible causes and solutions?
A5: Low catalytic activity is a frequent issue. Consider the following:
-
Cause 1: Insufficient Acid Site Density/Strength: The catalyst may not have enough active sites, or their strength may be too weak for the reaction.
-
Solution: Synthesize a series of catalysts with varying Si/Al ratios to modulate acidity.[7] Characterize them using NH₃-TPD to quantify total acidity and select the material with the optimal acid site density and strength.
-
-
Cause 2: Catalyst Deactivation: The catalyst may have lost activity during the reaction.
-
Solution: Investigate potential deactivation mechanisms such as coking, poisoning, or sintering.[10] Refer to the troubleshooting section on catalyst deactivation (Q7) and the corresponding workflow diagram.
-
-
Cause 3: Poor Accessibility of Active Sites: The pores of the catalyst may be too small for the reactant molecules to access the active sites.
-
Solution: Modify the synthesis procedure to create a more open, mesoporous structure.[8] Characterize the material's surface area and porosity using N₂ sorption analysis.
-
Q6: My catalyst has high activity but poor selectivity for the desired product. How can I fix this?
A6: Poor selectivity often relates to having the wrong type or strength of acid sites.
-
Cause 1: Incorrect Acid Site Type (Brønsted vs. Lewis): The reaction may be preferentially catalyzed by either Brønsted or Lewis acids, and your material may be dominated by the wrong type.
-
Solution: Use Py-FTIR to determine the ratio of Brønsted to Lewis acid sites.[3] Adjust the synthesis conditions or post-synthesis treatments (e.g., calcination temperature) to favor the formation of the desired site type.
-
-
Cause 2: Acid Sites are Too Strong: Highly acidic sites can catalyze undesired side reactions or product degradation.
-
Solution: Reduce the acid strength by increasing the Si/Al ratio or by performing a mild steaming or alkali treatment to neutralize the strongest sites.
-
Q7: My catalyst's activity declines rapidly over time. What is causing this deactivation?
A7: Catalyst deactivation is the progressive loss of activity and can be caused by several mechanisms.[10][11]
-
Cause 1: Coking/Fouling: Deposition of carbonaceous materials (coke) on the active sites or within the pores.[12]
-
Solution: Perform regeneration by controlled combustion of the coke in air (calcination).[13] To prevent coking, adjust reaction conditions (lower temperature, different feedstock) or modify the catalyst's acidity.
-
-
Cause 2: Poisoning: Irreversible adsorption of impurities from the feedstock (e.g., sulfur, nitrogen compounds) onto the active sites.[12]
-
Solution: Purify the feedstock to remove poisons. If poisoning occurs, regeneration may involve washing or specific chemical treatments, although it is often irreversible.[13]
-
-
Cause 3: Sintering: Thermal degradation causing the loss of surface area and active sites. This is often irreversible.[10]
-
Solution: Operate at lower reaction temperatures. Synthesize a more thermally stable support material.
-
Caption: Troubleshooting workflow for identifying and addressing catalyst deactivation.
Quantitative Data Summary
Table 1: Overview of Common Techniques for Surface Acidity Characterization
| Technique | Information Obtained | Type of Acidity | Notes |
| NH₃-TPD | Total acid site concentration; distribution of acid strengths.[9] | Total (Brønsted + Lewis) | Quantitative for total acidity. Strength is inferred from desorption temperature. |
| Py-FTIR | Distinguishes between Brønsted and Lewis acid sites; allows for quantification of each.[3] | Differentiated | Provides clear spectral fingerprints for B/L sites. |
| n-Butylamine Titration | Total acidity.[3] | Total | A classic wet chemical titration method using Hammett indicators. |
| ²⁷Al MAS NMR | Coordination environment of aluminum atoms (tetra-, penta-, octahedral).[5][9] | Indirect (Relates to Lewis sites) | Provides structural information related to the formation of acid sites. |
Table 2: Characteristic Infrared (IR) Bands for Pyridine Adsorbed on Acid Sites
| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site |
| ~1450 cm⁻¹ | Pyridine coordinately bonded to Al³⁺ ions.[3] | Lewis |
| ~1545 cm⁻¹ | Pyridinium ion (PyH⁺) formed by protonation.[3] | Brønsted |
| ~1490 cm⁻¹ | Ring vibration of pyridine, common to both sites. | Both |
| ~1635-1640 cm⁻¹ | Pyridine on Brønsted sites.[3] | Brønsted |
Experimental Protocols
Protocol 1: Synthesis of Amorphous Silica-Alumina via Co-Precipitation
This protocol describes a general method to synthesize ASA materials with varying Si/Al ratios.
-
Precursor Preparation: Prepare aqueous solutions of an aluminum salt (e.g., Al(NO₃)₃·9H₂O) and a silicon source (e.g., sodium silicate (B1173343) or tetraethyl orthosilicate, TEOS). The molar ratio of these precursors will determine the final Si/Al ratio of the material.
-
Co-Precipitation: Add the precursor solutions simultaneously and dropwise into a beaker of deionized water under vigorous stirring. Maintain a constant pH (e.g., pH 7-9) by adding a precipitating agent like ammonium (B1175870) hydroxide.[8]
-
Aging: After the addition is complete, continue stirring the resulting gel/slurry at a constant temperature (e.g., 60-80 °C) for several hours to ensure complete hydrolysis and condensation.
-
Washing and Filtration: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions (e.g., nitrates, sodium).
-
Drying: Dry the washed solid in an oven, typically at 100-120 °C, overnight.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. A typical program involves ramping the temperature to 500-600 °C and holding for 4-6 hours to obtain the final active catalyst.
Protocol 2: Characterization by Ammonia Temperature-Programmed Desorption (NH₃-TPD)
-
Sample Preparation: Place a known mass (e.g., 100 mg) of the calcined catalyst in the TPD reactor cell.
-
Degassing/Pre-treatment: Heat the sample under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500 °C) to clean the surface of any adsorbed species. Cool down to the adsorption temperature.
-
Ammonia Adsorption: Switch the gas flow to a mixture of ammonia in an inert carrier gas (e.g., 5% NH₃ in He) and allow it to flow over the sample at a low temperature (e.g., 100 °C) until the surface is saturated.
-
Purging: Switch the gas flow back to the pure inert gas to remove any physisorbed (weakly bound) ammonia.
-
Temperature-Programmed Desorption: Heat the sample at a linear rate (e.g., 10 °C/min) up to a high temperature (e.g., 600-700 °C).
-
Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting plot of detector signal vs. temperature is the NH₃-TPD profile.
Visualizations
Caption: General experimental workflow for catalyst development and optimization.
Caption: Conceptual relationship between Si/Al ratio and surface acidity type.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Probing the Surface Acidity of Supported Aluminum Bromide Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
"preventing agglomeration in Alusil ET synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of Alusil ET, a hydrated amorphous synthetic sodium aluminosilicate (B74896).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, amorphous form of sodium aluminosilicate.[1][2][3][4] It is produced through a precipitation reaction involving a sodium silicate (B1173343) solution and a sodium aluminate solution.[5][6] Due to its physical properties, it finds applications as a titanium dioxide extender in emulsion paints.
Q2: What is agglomeration in the context of this compound synthesis?
Agglomeration refers to the process where primary particles of this compound stick together to form larger clusters or aggregates. This can be undesirable as it affects the material's performance characteristics, such as particle size distribution, dispersibility, and surface area.
Q3: What are the primary causes of agglomeration during this compound synthesis?
Several factors during the precipitation process can lead to agglomeration. The main causes include:
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Inadequate pH control: The pH of the reaction mixture significantly influences particle surface charge and, consequently, the tendency to agglomerate.[7][8]
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Improper stirring speed: Insufficient or excessive agitation can lead to localized areas of high supersaturation or inefficient particle dispersion, promoting agglomeration.[9][10]
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Incorrect reactant concentration: High concentrations of sodium silicate and sodium aluminate can lead to rapid precipitation and the formation of large, poorly controlled agglomerates.[5]
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Suboptimal temperature: Reaction temperature affects the kinetics of nucleation and particle growth, which in turn influences the final particle size and degree of agglomeration.[5][11]
-
Rate of reactant addition: A rapid addition of reactants can create localized high concentrations, favoring agglomeration.
Troubleshooting Guide: Preventing Agglomeration
This guide provides solutions to common problems encountered during this compound synthesis that lead to agglomeration.
| Problem | Potential Cause | Recommended Solution |
| Excessive Agglomeration Observed | Incorrect pH | The pH of the reaction slurry should be carefully controlled. For amorphous sodium aluminosilicate, a pH range of 9.5 to 11.5 is often cited.[2] Use a calibrated pH meter and adjust with dilute acid or base as needed throughout the reaction. |
| Inadequate Stirring | Optimize the stirring speed. Low speeds may not provide sufficient energy to disperse the forming particles, while excessively high speeds can introduce turbulence that promotes particle collision and agglomeration. A propeller-type agitator is commonly used.[5] | |
| High Reactant Concentration | Use more dilute solutions of sodium silicate and sodium aluminate. Lowering the concentration can slow down the precipitation rate, allowing for better control over particle growth and reducing the likelihood of agglomeration.[5] | |
| Rapid Reactant Addition | Add the reactant solutions slowly and at a constant rate. This helps to maintain a homogeneous reaction environment and prevents localized supersaturation.[5] | |
| Large Particle Size | High Reaction Temperature | Maintain the reaction temperature within a controlled range, typically between 25°C and 70°C.[5] Lower temperatures generally favor the formation of smaller particles. |
| Aging Time and Temperature | After precipitation, an aging step is often employed. The temperature and duration of this step can influence the final particle properties. Experiment with different aging conditions to achieve the desired particle size.[12] | |
| Poor Dispersibility of Final Product | Inefficient Washing | After synthesis, the product should be thoroughly washed to remove excess salts and alkali. Residual ions can contribute to particle agglomeration upon drying.[12] |
| Drying Method | The drying temperature can impact agglomeration. Drying at a lower temperature, for instance below 100°C, may be beneficial.[11] |
Quantitative Data Summary
The following tables summarize key experimental parameters for the synthesis of amorphous sodium aluminosilicate, derived from various sources. These are general guidelines and may require optimization for your specific experimental setup.
Table 1: Reactant Concentrations and Ratios
| Parameter | Typical Range | Reference |
| Sodium Silicate Concentration | < 4 Molar | [5] |
| Sodium Aluminate Concentration | < 2 Molar | [5] |
| SiO₂/Al₂O₃ Molar Ratio | 1.3 - 7 | [12] |
| Na₂O/Al₂O₃ Molar Ratio | 1 - 6 | [5] |
Table 2: Reaction Conditions
| Parameter | Typical Range | Reference |
| Reaction Temperature | 25 - 70 °C | [5] |
| pH of Slurry | 9.5 - 11.5 | [2] |
| Stirring Speed | 200 - 900 RPM | [5][9][10] |
| Aging Time | Several hours | [12] |
| Drying Temperature | < 110 °C | [11][12] |
Experimental Protocols
General Protocol for the Synthesis of Amorphous Sodium Aluminosilicate
This protocol outlines a general procedure for synthesizing amorphous sodium aluminosilicate. The specific concentrations, volumes, and reaction conditions should be optimized to achieve the desired this compound properties and minimize agglomeration.
Materials:
-
Sodium Silicate Solution (e.g., Na₂O(SiO₂)ₓ)
-
Sodium Aluminate Solution (NaAlO₂)
-
Deionized Water
-
Dilute Hydrochloric Acid or Sodium Hydroxide (for pH adjustment)
Equipment:
-
Jacketed Glass Reactor with a Propeller-type Agitator
-
Heating/Cooling Circulator
-
pH Meter
-
Peristaltic Pumps or Dropping Funnels
-
Filtration Apparatus (e.g., Buchner funnel)
-
Drying Oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a dilute aqueous solution of sodium silicate.
-
Prepare a dilute aqueous solution of sodium aluminate.
-
-
Reaction Setup:
-
Charge the jacketed reactor with a specific volume of deionized water or one of the reactant solutions (the order of addition can affect the final product).
-
Begin stirring at a controlled speed.
-
Bring the reactor contents to the desired reaction temperature.
-
-
Precipitation:
-
Slowly add the second reactant solution to the reactor at a constant rate using a peristaltic pump or dropping funnel.
-
Continuously monitor and maintain the pH of the slurry within the desired range by adding dilute acid or base as necessary.
-
-
Aging:
-
Once the addition of the reactants is complete, continue stirring the slurry at the reaction temperature for a specified aging period to allow for the stabilization of the particles.
-
-
Filtration and Washing:
-
Filter the resulting slurry to separate the solid product from the mother liquor.
-
Wash the filter cake thoroughly with deionized water to remove residual salts.
-
-
Drying:
-
Dry the washed product in an oven at a controlled temperature until a constant weight is achieved.
-
-
Milling (Optional):
-
If necessary, the dried product can be gently milled to break up any soft agglomerates formed during drying.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for agglomeration issues.
References
- 1. fao.org [fao.org]
- 2. Aluminum sodium silicate or Sodium aluminosilicate Manufacturers [mubychem.com]
- 3. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]
- 4. Sodium Alumino Silicate | PCIPL [pciplindia.com]
- 5. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5919427A - Amorphous aluminosilicate and process for producing the same - Google Patents [patents.google.com]
- 12. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]
"effect of calcination temperature on Alusil ET properties"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alusil ET. The following information is based on established principles for mesoporous aluminosilicates and related silica-based materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcination for this compound?
A1: Calcination is a critical step in the synthesis of this compound, primarily to remove the organic template molecules (surfactants) used to create the mesoporous structure.[1] This process opens up the pores, leading to a high surface area and accessible pore volume, which are essential for drug loading and release.[2]
Q2: How does calcination temperature affect the properties of this compound?
A2: Calcination temperature significantly influences the structural and functional properties of this compound. Key effects include:
-
Surface Area and Pore Volume: Generally, increasing the calcination temperature leads to a more complete removal of the template, resulting in a higher surface area and larger pore volume. However, excessively high temperatures can cause the porous structure to collapse, leading to a decrease in these properties.
-
Particle Morphology: High temperatures can lead to the sintering of particles, affecting their size and shape.
-
Surface Chemistry: Calcination affects the density of surface silanol (B1196071) groups, which are crucial for drug attachment and release kinetics.
Q3: What is a typical calcination temperature range for materials like this compound?
A3: For mesoporous silica (B1680970) and aluminosilicate (B74896) materials, a common calcination temperature is around 550 °C.[3][4] This temperature is generally sufficient to remove the surfactant template without causing significant damage to the mesostructure. However, the optimal temperature can vary depending on the specific surfactant used and the desired final properties.
Q4: Can calcination affect the drug loading capacity of this compound?
A4: Yes, the calcination process directly impacts the drug loading capacity. By creating a well-defined porous network with a high surface area, calcination provides the necessary space for drug molecules to be adsorbed.[1] In some cases, calcined silica shows a significantly higher drug loading capacity compared to uncalcined silica.[5]
Q5: Are there alternatives to calcination for template removal?
A5: Yes, solvent extraction is a common alternative to calcination for removing the surfactant template.[1] This method can be advantageous for preserving surface functional groups that might be sensitive to high temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Surface Area After Calcination | 1. Incomplete removal of the organic template.2. Collapse of the mesoporous structure due to excessive temperature.3. Agglomeration of particles. | 1. Increase the calcination temperature or duration. Ensure adequate air/oxygen flow.2. Optimize the calcination temperature. Perform a temperature gradient study.3. Use a slower heating ramp rate during calcination. |
| Poor Drug Loading | 1. Low surface area or pore volume.2. Incompatible surface chemistry between the drug and this compound.3. Blockage of pores. | 1. Re-evaluate the calcination protocol to maximize surface area.2. Consider surface functionalization of this compound to improve drug affinity.[3]3. Ensure complete template removal. |
| Particle Aggregation | 1. High calcination temperature causing sintering.2. Rapid heating rate. | 1. Lower the calcination temperature.2. Decrease the heating ramp rate to allow for more controlled thermal expansion. |
| Inconsistent Batch-to-Batch Properties | 1. Variation in calcination temperature, time, or atmosphere.2. Inhomogeneous starting material. | 1. Strictly control all calcination parameters. Use a programmable furnace.2. Ensure the pre-calcined this compound is a homogenous powder. |
Experimental Protocols
Protocol 1: Standard Calcination for Template Removal
Objective: To remove the organic surfactant template from as-synthesized this compound to generate a mesoporous structure.
Materials:
-
As-synthesized this compound powder
-
Tube furnace with programmable temperature controller
-
Ceramic or quartz crucible
Procedure:
-
Place a known amount of the as-synthesized this compound powder into a crucible.
-
Place the crucible in the center of the tube furnace.
-
Heat the furnace to the target temperature (e.g., 550 °C) with a controlled ramp rate (e.g., 1-5 °C/min) under a flow of air or oxygen.
-
Hold the temperature at the target for a specified duration (e.g., 4-6 hours) to ensure complete combustion of the organic template.
-
Cool the furnace down to room temperature at a controlled rate.
-
The resulting white powder is the calcined this compound.
Protocol 2: Characterization of Calcined this compound
Objective: To evaluate the physicochemical properties of calcined this compound.
Methods:
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution.
-
Transmission Electron Microscopy (TEM): To visualize the mesoporous structure and particle morphology.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the organic template and analyze surface functional groups.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm complete template removal.
Data Presentation
Table 1: Effect of Calcination Temperature on this compound Properties (Representative Data)
| Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| 450 | 750 | 0.85 | 4.5 |
| 550 | 950 | 1.10 | 4.6 |
| 650 | 820 | 0.95 | 4.8 |
| 750 | 610 | 0.70 | 5.1 |
Note: This data is representative and illustrates general trends observed for mesoporous aluminosilicates.
Visualizations
Caption: Experimental workflow for this compound processing and characterization.
Caption: Relationship between calcination temperature and this compound properties.
References
- 1. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of Calcination on Property and Performance of Mesoporous Silica from Geothermal Sludge as a Drug Delivery System - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Technical Support Center: Managing Reaction Kinetics in Hydrothermal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in hydrothermal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is hydrothermal synthesis?
A1: Hydrothermal synthesis is a method used to create various chemical compounds and materials by subjecting aqueous solutions to high temperatures (above 100°C) and pressures (above 1 atm) in a sealed vessel known as an autoclave.[1] This technique mimics the natural formation of crystals in the Earth's crust and is particularly effective for synthesizing materials that are insoluble under normal conditions or unstable at their melting points.[1][2]
Q2: What are the primary parameters that control reaction kinetics in hydrothermal synthesis?
A2: The main parameters that influence the kinetics of the process and the properties of the final products are temperature, pressure, reaction time, and the pH of the precursor solution.[3][4] Other significant factors include the type and concentration of precursors, the presence of mineralizers or additives, and the fill volume of the autoclave.[2][4]
Q3: What are the main advantages and disadvantages of the hydrothermal method?
A3: Advantages:
-
Ability to synthesize crystalline phases that are unstable at their melting point.[1]
-
Excellent control over the size, shape, and crystallinity of the final product by adjusting synthesis parameters.[5][6]
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Can produce large, high-quality crystals with controlled composition.[1][5]
-
Enhanced chemical reactivity of reactants in the high-temperature aqueous medium.[6]
Disadvantages:
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The high cost of specialized equipment, such as autoclaves, that can withstand high pressures and temperatures.[7]
-
Safety concerns related to operating at high pressures.[7]
-
The inability to observe the crystal growth process in real-time within a standard steel autoclave.[5]
-
Reactions can sometimes require long durations, from several hours to days.[6]
Troubleshooting Guides
Issue 1: Poor Crystallinity or Amorphous Product
Q: My final product is amorphous or has very poor crystallinity. What are the potential causes and how can I fix it?
A: This is a common issue that often relates to insufficient energy or time for crystal nucleation and growth.
Potential Causes & Solutions:
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier for crystallization.
-
Short Reaction Time: The duration of the hydrothermal treatment may be too short for the crystalline phase to form. Kinetically stable phases are favored in short-term processes, while thermodynamically stable crystalline phases often require longer durations.[4][5]
-
Incorrect pH: The pH of the precursor solution drastically affects the solubility of reactants and the stability of intermediate species, which in turn influences nucleation and growth rates.[3][7]
-
Solution: Measure and adjust the initial pH of your precursor solution. The optimal pH is system-dependent and may require systematic experimentation. For example, the pH can alter the quantity of ZnO nuclei and growth units during synthesis.[3]
-
-
High Precursor Concentration: Excessively high concentrations can lead to rapid precipitation of an amorphous phase rather than controlled crystalline growth.
-
Solution: Reduce the concentration of your metal precursors. This can slow down the reaction rate, allowing more time for ordered crystal growth.
-
Issue 2: Undesired Crystalline Phases or Impurities
Q: I'm observing crystalline phases that are not my target material, or the product is impure. Why is this happening?
A: The formation of multiple phases is often a result of the reaction conditions favoring a thermodynamically stable impurity or an intermediate phase.
Potential Causes & Solutions:
-
Reaction Temperature/Time: The chosen temperature and time may favor a metastable intermediate phase or a more stable impurity.
-
Solution: Systematically vary the temperature and reaction time. A different temperature regime might make your desired phase the most stable product. In situ studies have shown that intermediate phases can form rapidly during heating, which then convert to the final product at the target temperature.[10]
-
-
Improper pH: The pH determines which species are present and stable in the solution, directly impacting the final crystalline phase.
-
Solution: Adjust the pH of the precursor solution. This can change the solubility and stability of different potential phases, allowing you to target the desired one.
-
-
Precursor Stoichiometry: An incorrect ratio of starting materials can lead to the formation of phases with different compositions.
-
Solution: Carefully check and verify the stoichiometry of your precursors. Ensure accurate measurements and complete dissolution of all components.
-
Issue 3: Large, Aggregated Particles or a Wide Particle Size Distribution
Q: The synthesized particles are much larger than desired, are heavily aggregated, or show a very broad size distribution. How can I achieve smaller, monodisperse nanoparticles?
A: This issue stems from the kinetics of nucleation versus crystal growth. To get small, uniform particles, you need a rapid nucleation event followed by controlled growth, while preventing particle aggregation.
Potential Causes & Solutions:
-
Slow Nucleation Rate: If nucleation is slow and continuous throughout the reaction, particles that form early will have more time to grow, leading to a wide size distribution.
-
Ostwald Ripening: Over long reaction times, larger particles grow at the expense of smaller ones (Ostwald ripening), increasing the average particle size.
-
Solution: Reduce the reaction time. Analyze the particle size at different time points to find the optimal duration before significant ripening occurs.
-
-
Spontaneous Aggregation: Nanoparticles have high surface energy and tend to aggregate to minimize it. This is a common challenge in hydrothermal synthesis.[8][9]
-
Solution 1: Use a capping agent or surfactant. Polymers like sodium polyacrylate (NaPa) can be employed as size- and morphology-controlling agents to prevent aggregation and yield stable colloidal suspensions.[8][9][12]
-
Solution 2: Adjust the pH to increase the surface charge (zeta potential) of the particles, leading to electrostatic repulsion that prevents aggregation.
-
Quantitative Data on Kinetic Management
The following tables summarize quantitative data from literature, illustrating how key parameters affect product characteristics.
Table 1: Effect of Reaction Time on Boehmite Nanoparticle Morphology [8][9]
| Parameter | Precursor System | Temperature (°C) | Time (hours) | Resulting Morphology | Particle Size (nm) |
| Reaction Time | AlCl₃ + NaOH + NaPa | 160 | 24 | Rounded Nanoparticles | 15 - 40 |
| Reaction Time | AlCl₃ + NaOH + NaPa | 160 | 168 | Long Fibers | 1000 - 2000 (length) |
Table 2: Effect of Synthesis Parameters on Particle Size
| Parameter | Material | Temperature (°C) | Time (hours) | Additive/Condition | Resulting Particle Size (nm) | Reference |
| Temperature | Ceria (CeO₂) | 200 | - | Flow Reactor | Larger Particles | [11] |
| Temperature | Ceria (CeO₂) | 380 | - | Flow Reactor | Smaller Particles | [11] |
| Additive | Boehmite | 160 | 40 | None | Aggregated Crystallites | [12] |
| Additive | Boehmite | 160 | 24 | Sodium Polyacrylate | 15 - 40 (stable suspension) | [8][9] |
| pH | ZnO | - | - | pH 9 | ~14 | [3] |
| pH | ZnO | - | - | pH 4 | Higher Crystallinity | [3] |
Experimental Protocols
General Protocol for Hydrothermal Synthesis of Metal Oxide Nanoparticles
This protocol provides a general workflow. Specific parameters (precursors, temperature, time, pH) must be optimized for the target material based on literature and experimental goals.
1. Precursor Solution Preparation: a. Accurately weigh the metal salt precursor(s) (e.g., zinc chloride, aluminum chloride).[12][13] b. Dissolve the precursor(s) in a suitable solvent, typically deionized water, in a glass beaker. c. While stirring, add a mineralizer or precipitating agent (e.g., NaOH, KOH) dropwise to adjust the pH and form a hydroxide (B78521) suspension.[12][13] d. If required, add a capping agent or surfactant at this stage to control particle growth and prevent aggregation.[8][9]
2. Autoclave Loading: a. Transfer the prepared precursor suspension into the Teflon liner of the autoclave. b. Do not fill the liner to more than 80% of its total volume to safely accommodate the pressure generated at high temperatures. c. Place the sealed Teflon liner inside the stainless-steel autoclave vessel and seal the vessel tightly.
3. Hydrothermal Reaction: a. Place the sealed autoclave inside a programmable oven or a dedicated heating mantle. b. Set the desired reaction temperature (e.g., 160°C - 200°C) and duration (e.g., 12 - 48 hours).[12][13] c. Allow the program to run. The pressure inside the autoclave will increase as a function of temperature and the amount of solvent.[2]
4. Product Recovery and Purification: a. After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Caution: Do not quench or force-cool the autoclave, as this can be extremely dangerous. b. Once cooled, carefully open the autoclave and retrieve the Teflon liner. c. Collect the product, which may be a suspension or a precipitate, by centrifugation or pressure filtration.[13] d. Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. e. Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to obtain a fine powder.[13]
Visualizations
Caption: General experimental workflow for hydrothermal synthesis.
References
- 1. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 2. roditi.com [roditi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hydrothermal processing Technique – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydrothermal Growth of Crystals: Techniques and Challenges | Official Blog Shilpent [blog.shilpent.com]
- 8. Control of the morphology and particle size of boehmite nanoparticles synthesized under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics during hydrothermal synthesis of nanosized KxNa1−xNbO3 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Amorphous Aluminosilicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of amorphous aluminosilicates.
Frequently Asked Questions (FAQs)
Q1: Why does my X-ray diffraction (XRD) pattern for an amorphous aluminosilicate (B74896) show a broad hump instead of sharp peaks?
A1: Amorphous materials, by definition, lack the long-range atomic order that is characteristic of crystalline materials. In crystalline substances, the regular arrangement of atoms in a crystal lattice results in constructive interference of diffracted X-rays at specific angles, producing sharp Bragg peaks.[1][2] In contrast, the disordered nature of amorphous aluminosilicates leads to diffuse scattering of X-rays over a wide range of angles, resulting in one or more broad humps, often referred to as halos.[1][2] The presence of this broad hump is a key indicator of the amorphous character of your sample.
Q2: How can I quantify the amount of amorphous phase in my aluminosilicate sample using XRD?
A2: Quantifying the amorphous content in a sample that also contains crystalline phases can be achieved using the internal standard method with Rietveld refinement or the Reference Intensity Ratio (RIR) method.[3][4][5][6] The basic principle involves adding a known amount of a stable, highly crystalline standard (e.g., corundum (α-Al₂O₃), zincite (ZnO), or silicon (Si)) to your sample.[3][4][5] Since Rietveld refinement only quantifies the crystalline phases, the known amount of the internal standard allows for the back-calculation of the amorphous content, which is the difference to 100%.[5][6]
Q3: What information can I obtain from ²⁹Si and ²⁷Al solid-state Nuclear Magnetic Resonance (NMR) of my amorphous aluminosilicate?
A3: Solid-state NMR is a powerful technique for probing the local atomic environment in amorphous materials.
-
²⁹Si NMR provides information about the connectivity of silicon atoms. The chemical shift of silicon is sensitive to the number of bridging oxygen atoms it shares with neighboring silicon or aluminum atoms (Qⁿ speciation, where n is the number of bridging oxygens). This allows you to understand the degree of polymerization of the silicate (B1173343) network.
-
²⁷Al NMR helps to determine the coordination environment of aluminum atoms. Aluminum can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) coordination.[7] The coordination state of aluminum is crucial as it influences the material's acidic properties, with tetrahedrally coordinated aluminum being associated with Brønsted acidity.
Q4: My Fourier-transform infrared (FTIR) spectrum has broad, overlapping peaks. How can I interpret it?
A4: Broad and overlapping peaks in the FTIR spectrum of amorphous aluminosilicates are common due to the wide distribution of bond angles and lengths. The broad band typically observed between 700-1300 cm⁻¹ is attributed to the asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds.[8][9] To resolve overlapping peaks, you can use deconvolution or derivative spectroscopy techniques available in most spectroscopy software.[10][11] This can help to identify hidden peaks and gain more detailed information about the different vibrational modes within the amorphous network.
Q5: I am getting inconsistent surface area results from Brunauer-Emmett-Teller (BET) analysis. What could be the reason?
A5: Inconsistent BET surface area results for amorphous aluminosilicates, especially those with mesopores, can arise from several factors:
-
Incomplete Degassing: Residual water and other adsorbed species on the surface can block pores and lead to an underestimation of the surface area. Ensure your degassing protocol (temperature and time) is sufficient to clean the surface without altering the material's structure.[12]
-
Inappropriate Adsorbate: While nitrogen at 77 K is the most common adsorbate, for some microporous materials, other gases like argon at 87 K might provide more accurate results.[13]
-
Incorrect Relative Pressure Range: The linear region of the BET plot must be carefully selected to ensure the validity of the calculated surface area.[12]
Troubleshooting Guides
X-ray Diffraction (XRD) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No distinct amorphous hump, just a noisy baseline. | Low amount of amorphous phase or insufficient signal-to-noise ratio. | 1. Increase the data acquisition time per step. 2. Use a high-intensity X-ray source if available. 3. Ensure proper sample packing to maximize the amount of sample in the X-ray beam. 4. Perform careful background subtraction.[1] |
| Difficulty in distinguishing the amorphous hump from the background. | Contribution from the sample holder. | 1. Use a zero-background sample holder (e.g., single crystal silicon). 2. Measure the diffraction pattern of the empty sample holder and subtract it from the sample pattern.[14] |
| Inaccurate quantification of the amorphous phase using the internal standard method. | Poor mixing of the sample and the internal standard, or reaction between them. | 1. Ensure homogeneous mixing of the sample and the internal standard using a mortar and pestle or a ball mill. 2. Choose an internal standard that is chemically inert with respect to your sample.[5] 3. Optimize the weight fraction of the internal standard; too little may lead to poor statistics, while too much can dilute the sample signal.[6] |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad and poorly resolved NMR spectra. | The amorphous nature of the sample leads to a distribution of local environments. | 1. Increase the magnetic field strength to improve spectral resolution. 2. Use advanced NMR techniques like Magic Angle Spinning (MAS) at higher speeds. 3. For complex spectra with overlapping signals from different phases, consider using double-resonance techniques like TRAPDOR or REDOR to identify spatially close nuclei.[15][16][17] |
| Ambiguous peak assignments in ²⁷Al NMR. | Overlapping signals from different aluminum coordination states. | 1. Acquire spectra at different magnetic field strengths to help distinguish between different Al sites. 2. Use Multiple-Quantum Magic Angle Spinning (MQMAS) NMR to obtain higher resolution spectra of quadrupolar nuclei like ²⁷Al. |
| Low signal-to-noise ratio. | Low natural abundance of the nucleus (e.g., ²⁹Si) or a small amount of sample. | 1. Increase the number of scans. 2. Use a larger sample rotor if available. 3. For ²⁹Si NMR, consider using cross-polarization (CP) from ¹H to enhance the signal, especially if the material contains hydroxyl groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad, featureless spectrum. | Poor sample preparation or high water content. | 1. For the KBr pellet method, ensure the sample is finely ground and thoroughly mixed with dry KBr to minimize scattering.[18][19] 2. Dry the sample and KBr before preparing the pellet to remove adsorbed water, which has strong IR absorption bands.[20] 3. For the Attenuated Total Reflectance (ATR) method, ensure good contact between the sample and the ATR crystal by applying sufficient pressure.[18] |
| Overlapping peaks obscuring important features. | The inherent nature of the amorphous material with a wide distribution of bond vibrations. | 1. Use spectral deconvolution or curve-fitting software to resolve the overlapping bands into their individual components.[11] 2. Calculate the second derivative of the spectrum to identify the positions of the underlying peaks.[10] |
| Presence of unexpected peaks. | Contamination from the sample preparation process or the environment. | 1. Run a background spectrum of the empty spectrometer. 2. In the Nujol mull method, be aware of the characteristic peaks of the mulling agent (mineral oil) and subtract its spectrum if necessary.[20] 3. Look for the characteristic doublet of atmospheric CO₂ around 2300-2400 cm⁻¹ and correct for it if it interferes with your analysis.[8] |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low and non-reproducible surface area values. | Incomplete removal of adsorbed species from the sample surface. | 1. Optimize the degassing conditions (temperature and time). A preliminary thermogravimetric analysis (TGA) can help determine the appropriate degassing temperature.[21] 2. Ensure a good vacuum is achieved during the degassing process. |
| Linear BET plot is not obtained in the expected pressure range. | The material is microporous, or there are strong adsorbate-adsorbent interactions. | 1. For microporous materials, the linear BET range is often shifted to lower relative pressures. 2. Consider using alternative models for pore size analysis, such as Density Functional Theory (DFT).[12] |
| Negative C-constant in the BET equation. | This is physically meaningless and indicates that the BET model is not applicable to your data in the chosen pressure range. | 1. Re-evaluate the selection of the linear region of the isotherm. 2. Ensure that the saturation pressure (P₀) is measured accurately. |
Experimental Protocols
XRD Protocol for Quantification of Amorphous Content (Internal Standard Method)
-
Sample and Standard Preparation:
-
Dry the amorphous aluminosilicate sample and the crystalline internal standard (e.g., α-Al₂O₃) to remove any adsorbed moisture.
-
Accurately weigh the sample and the internal standard. A typical mixing ratio is 80% sample to 20% standard by weight.
-
Homogenize the mixture thoroughly using an agate mortar and pestle or a low-energy ball mill.
-
-
Data Acquisition:
-
Mount the powdered mixture in a sample holder. Use a back-loading or side-loading method to minimize preferred orientation.
-
Collect the XRD pattern over a wide 2θ range (e.g., 5-80°) with a slow scan speed or long acquisition time per step to ensure good signal-to-noise ratio.
-
-
Data Analysis (Rietveld Refinement):
-
Use a suitable software package for Rietveld refinement.
-
Input the crystal structure data for all known crystalline phases in your sample and for the internal standard.
-
Refine the structural and instrumental parameters until a good fit between the calculated and observed diffraction patterns is achieved.
-
The software will output the weight fractions of the crystalline phases. Since the total of these phases is normalized to 100%, the amount of the internal standard will appear higher than what was added.
-
Calculate the amorphous content using the following formula: Amorphous Content (%) = 100 * [1 - (Wt%_standard_known / Wt%_standard_refined)]
-
Solid-State NMR Protocol (²⁹Si and ²⁷Al MAS NMR)
-
Sample Preparation:
-
Pack the powdered amorphous aluminosilicate sample into a zirconia rotor of an appropriate size (e.g., 4 mm or 7 mm).
-
Ensure the sample is tightly packed to improve the signal and spinning stability.
-
-
²⁷Al MAS NMR:
-
Use a single-pulse experiment with a short pulse width (e.g., corresponding to a π/12 pulse) to ensure quantitative excitation of the central transition.
-
Set a short recycle delay (e.g., 1 s) due to the fast relaxation of the ²⁷Al nucleus.
-
Acquire the spectrum at a high magic-angle spinning speed (e.g., >10 kHz) to move spinning sidebands away from the isotropic peaks.
-
Reference the chemical shifts to a 1 M aqueous solution of Al(NO₃)₃.
-
-
²⁹Si MAS NMR:
-
Use a single-pulse experiment with a pulse width corresponding to a π/4 or π/2 pulse.
-
The recycle delay should be at least 5 times the longitudinal relaxation time (T₁) of the silicon nuclei to ensure quantitative results. T₁ values can be long, so this may require long experiment times.
-
If the signal is weak, a ¹H-²⁹Si cross-polarization (CP/MAS) experiment can be used to enhance the signal, but this may not be quantitative.
-
Reference the chemical shifts to tetramethylsilane (B1202638) (TMS).
-
FTIR Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the dried amorphous aluminosilicate sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Gently mix the sample and KBr, then grind the mixture until it is homogeneous and has a fine, consistent texture.
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[18][22]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty spectrometer or a pure KBr pellet.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum should be presented in absorbance or transmittance mode after automatic background subtraction by the instrument's software.
-
BET Surface Area Analysis Protocol
-
Sample Preparation (Degassing):
-
Accurately weigh a suitable amount of the amorphous aluminosilicate sample into a sample tube.
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen or helium) to remove adsorbed contaminants. The degassing temperature and time must be optimized for the specific material to avoid structural changes (a typical starting point is 120-200 °C for several hours).[21]
-
After degassing, cool the sample to room temperature and weigh it again to determine the exact mass of the degassed sample.
-
-
Measurement:
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).
-
Start the analysis. The instrument will automatically dose the sample with known amounts of nitrogen gas at various pressures and measure the amount of gas adsorbed at each pressure point to generate an adsorption-desorption isotherm.[13][23]
-
-
Data Analysis:
-
Use the instrument's software to apply the BET equation to the linear portion of the adsorption isotherm (typically in the relative pressure P/P₀ range of 0.05 to 0.35).
-
The software will calculate the specific surface area in m²/g.
-
Diagrams
Caption: Troubleshooting workflow for XRD analysis of amorphous aluminosilicates.
Caption: General workflow for the characterization of amorphous aluminosilicates.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. youtube.com [youtube.com]
- 3. rigaku.com [rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Amorphous Phases (Internal Standard Method) – Profex [profex-xrd.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the BET Method for Surface Area Analysis - Edmonton West PCN [edmontonwestpcn.com]
- 13. BET Surface Area analysis - measurement and method [mercer-instruments.com]
- 14. reddit.com [reddit.com]
- 15. 29Si{27Al}, 27Al{29Si} and 27Al{1H} double-resonance NMR spectroscopy study of cementitious sodium aluminosilicate gels (geopolymers) and gel–zeolite composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. 29 Si{ 27 Al}, 27 Al{ 29 Si} and 27 Al{ 1 H} double-resonance NMR spectroscopy study of cementitious sodium aluminosilicate gels (geopolymers) and gel ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09246J [pubs.rsc.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 20. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. epfl.ch [epfl.ch]
- 22. labindia-analytical.com [labindia-analytical.com]
- 23. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
"strategies to enhance the catalytic lifetime of Alusil ET"
Technical Support Center: Alusil ET Catalysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals exploring the use of this compound as a catalyst or catalyst support. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to enhancing its catalytic lifetime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be considered for catalytic applications?
This compound is a hydrated amorphous synthetic sodium aluminosilicate (B74896).[1][2][3][4] While its primary commercial applications are as a titanium dioxide extender in paints and as a filler in rubber, its aluminosilicate composition makes it a subject of interest for catalysis.[1][2][3][4] Aluminosilicates are known to possess acidic sites that can catalyze various chemical transformations, such as cracking, isomerization, and alkylation. Researchers may explore this compound as a low-cost alternative to highly structured zeolites or other synthesized aluminosilicate catalysts.
Q2: My this compound-based catalyst is showing low initial activity. What are the potential causes and solutions?
Low initial activity can stem from several factors related to the inherent nature of this compound and its activation process.
-
Insufficient Active Sites: As an amorphous material, this compound may not inherently possess the strong acid sites required for certain reactions. The density and strength of these sites are often lower than in crystalline zeolites.
-
Improper Activation: Activation is a critical step to generate catalytic activity. For aluminosilicates, this typically involves calcination to remove water and other adsorbed species, and to create stable acid sites.
-
Presence of Alkali Metals: this compound is a sodium aluminosilicate. The presence of sodium cations (Na+) can neutralize acid sites, thereby reducing catalytic activity.
Troubleshooting Workflow for Low Initial Activity
Caption: Troubleshooting workflow for low initial activity of this compound.
Q3: The catalytic performance of my this compound catalyst is declining rapidly. What are the common deactivation mechanisms?
Catalyst deactivation is the loss of activity and/or selectivity over time.[5] For aluminosilicate catalysts, the primary deactivation mechanisms are fouling (coking), poisoning, and thermal or hydrothermal degradation (sintering).[5][6][7]
-
Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[6][8] This is common in hydrocarbon processing reactions.
-
Poisoning: Certain molecules in the feed stream can strongly adsorb to the active sites and deactivate them. Common poisons for acid catalysts include nitrogen compounds, sulfur compounds, and excess water.[9][10]
-
Thermal/Hydrothermal Degradation: High temperatures, especially in the presence of steam, can cause irreversible changes to the catalyst structure, such as the collapse of the pore structure (sintering) or the loss of active sites (dealumination).[6]
Q4: How can I regenerate a deactivated this compound catalyst?
Regeneration aims to restore the catalytic activity of a deactivated catalyst. The appropriate method depends on the cause of deactivation.
-
For Coking/Fouling: The most common method is a controlled burn-off of the coke deposits in the presence of a diluted oxidant (e.g., air in nitrogen). The temperature must be carefully controlled to avoid thermal damage to the catalyst.[8]
-
For Poisoning: Regeneration from poisoning can be more complex. If the poison is weakly adsorbed, increasing the reaction temperature or purging with an inert gas might be sufficient. For strongly bound poisons, a chemical wash or a more aggressive oxidative treatment may be necessary.[11]
Catalyst Deactivation and Regeneration Cycle
Caption: A simplified cycle of catalyst deactivation and regeneration.[8]
Troubleshooting Guide: Enhancing Catalytic Lifetime
This guide addresses specific issues you might encounter and provides strategies to enhance the durability of your this compound catalyst.
| Issue / Observation | Potential Cause | Recommended Strategy & Action |
| Rapid activity loss in the first few hours of reaction. | Severe Coking/Fouling | - Optimize Reaction Temperature: Lower the temperature to reduce coke formation rates. - Modify Feedstock: Remove or reduce the concentration of coke precursors in the feed.[6] - Introduce Co-feed: Co-feeding a small amount of hydrogen (if applicable to the reaction) can sometimes suppress coke formation. |
| Gradual but steady decline in catalyst activity. | Poisoning from Feed Impurities | - Feed Purification: Implement upstream traps or purification columns to remove known poisons (e.g., sulfur, nitrogen compounds).[6] - Increase Reaction Temperature: In some cases, higher temperatures can desorb weakly bound poisons. |
| Irreversible loss of activity after high-temperature regeneration. | Thermal Degradation (Sintering) | - Control Regeneration Temperature: Carefully control the temperature during oxidative regeneration to prevent exceeding the catalyst's thermal stability limit. Use a diluted oxidant stream. - Atomic Layer Deposition (ALD): Consider applying a protective overcoat (e.g., a thin layer of Al₂O₃) using ALD to enhance thermal stability.[12] |
| Decreased performance when processing feeds containing water. | Hydrothermal Degradation | - Dry Feedstock: Ensure all reactants and solvents are rigorously dried before they enter the reactor. - Modify Catalyst Support: Enhance the hydrothermal stability by incorporating other elements or through surface modification techniques. |
Experimental Protocols
Protocol 1: Catalyst Activation via Calcination
This protocol describes the standard procedure for activating an aluminosilicate catalyst to generate acid sites.
-
Sample Preparation: Place 1-2 grams of this compound powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a programmable muffle or tube furnace.
-
Drying Step: Heat the sample to 120°C at a ramp rate of 5°C/min under a flow of dry nitrogen or air (flow rate ~100 mL/min). Hold at 120°C for 2 hours to remove physically adsorbed water.
-
Calcination Step: Increase the temperature to 500-550°C at a ramp rate of 5°C/min under a flow of dry air. Hold at this temperature for 4-6 hours.
-
Cooling: Cool the sample down to room temperature under a dry inert atmosphere (e.g., nitrogen) to prevent rehydration.
-
Storage: Store the activated catalyst in a desiccator or a glovebox until use.
Protocol 2: Regeneration of a Coked Catalyst
This protocol outlines a typical procedure for regenerating a catalyst deactivated by coke deposition.
-
Reactor Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.
-
Cooling: Cool the reactor to a safe temperature for introducing the regeneration gas, typically 350-400°C.
-
Oxidative Treatment: Introduce a diluted air stream (e.g., 1-5% O₂ in N₂) into the reactor. The introduction of oxygen is exothermic; monitor the catalyst bed temperature closely to avoid temperature runaways.
-
Controlled Burn-off: Slowly ramp the temperature (e.g., 2°C/min) to a final hold temperature, typically between 450°C and 550°C. The temperature should not exceed the initial calcination temperature to prevent thermal damage.
-
Hold Period: Maintain the final temperature until the concentration of CO and CO₂ in the effluent gas, as measured by a gas analyzer, returns to baseline. This indicates the complete removal of coke.
-
Final Purge and Cool-down: Switch the gas flow back to an inert gas, and cool the reactor down to the next reaction temperature or to room temperature for shutdown.
Protocol 3: Ammonium (B1175870) Ion Exchange for Sodium Removal
This protocol is used to replace sodium ions with protons (via ammonium ions) to increase the acidity of the catalyst.
-
Prepare Solution: Prepare a 1.0 M solution of ammonium nitrate (B79036) (NH₄NO₃) in deionized water.
-
Slurry Preparation: Add the as-received this compound powder to the NH₄NO₃ solution in a flask (e.g., 10 g of catalyst per 100 mL of solution).
-
Exchange Process: Heat the slurry to 60-80°C and stir continuously for 6-12 hours.
-
Filtration and Washing: Filter the catalyst from the solution and wash it thoroughly with deionized water until the filtrate is free of nitrate ions (can be checked with nitrate test strips).
-
Drying: Dry the washed catalyst in an oven at 110°C overnight.
-
Activation: The ion-exchanged catalyst must be calcined (see Protocol 1) to decompose the ammonium ions and form Brønsted acid sites.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound - ChemSmog [chem-smog.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. US4183823A - Regeneration process for poisoned claus alumina catalyst - Google Patents [patents.google.com]
- 12. azom.com [azom.com]
Validation & Comparative
Amorphous Aluminosilicates vs. Crystalline Zeolites: A Comparative Guide for Catalytic Cracking Reactions
For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of catalyst is paramount to optimizing reaction efficiency, selectivity, and yield. In the realm of catalytic cracking, a cornerstone of the petrochemical industry, both amorphous aluminosilicates and crystalline zeolites play crucial roles. This guide provides an in-depth, objective comparison of these two classes of catalysts, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable material for specific cracking applications.
While specific commercial products such as Alusil ET, a hydrated amorphous synthetic sodium aluminosilicate, are primarily marketed for applications like paint formulation and as anti-caking agents, the broader class of amorphous silica-alumina (ASA) materials is a key component in many cracking catalysts. This comparison will, therefore, focus on the general characteristics and performance of amorphous aluminosilicates versus their crystalline counterparts, zeolites.
At a Glance: Key Performance Differences
| Feature | Amorphous Silica-Alumina (ASA) | Zeolite Catalysts |
| Structure | Disordered, random arrangement of silica (B1680970) and alumina (B75360) tetrahedra | Highly ordered, crystalline framework with uniform micropores |
| Acidity | Broad distribution of acid site strengths (primarily Lewis acid sites) | Well-defined, strong Brønsted and Lewis acid sites; tunable acidity |
| Selectivity | Lower shape selectivity due to wide pore size distribution | High shape selectivity for specific products based on pore size and structure |
| Activity | Generally lower intrinsic activity compared to zeolites | High catalytic activity due to strong acid sites and defined pore structure |
| Coke Formation | Prone to coke formation which can lead to deactivation | Coke formation can be significant, but pore structure can influence coke deposition and deactivation pathways |
| Cost | Generally lower manufacturing cost | Higher manufacturing cost due to complex synthesis procedures |
| Applications | Often used as a matrix component in FCC catalysts for pre-cracking large molecules | Primary active component in FCC catalysts for cracking of gas oil to gasoline and light olefins |
Delving Deeper: Structural and Functional Comparison
Amorphous silica-alumina catalysts are characterized by a random, non-repeating network of silicon-oxygen and aluminum-oxygen tetrahedra. This disordered structure results in a wide distribution of pore sizes and a heterogeneous distribution of acid sites. The acidity in ASA is predominantly of the Lewis type, arising from coordinatively unsaturated aluminum atoms.
In stark contrast, zeolites are crystalline aluminosilicates with a well-defined, three-dimensional framework of corner-sharing AlO₄ and SiO₄ tetrahedra. This crystalline nature creates a uniform system of micropores and cavities of molecular dimensions, leading to their most significant property: shape selectivity. The acidity of zeolites can be precisely controlled and is typically dominated by strong Brønsted acid sites, which are crucial for the carbocation chemistry that drives cracking reactions.
Performance in Cracking Reactions: A Tabular Summary
The performance of a catalyst in cracking reactions is typically evaluated based on its activity (conversion of feedstock), selectivity towards desired products (e.g., gasoline, light olefins), and stability over time.
| Catalyst | Feedstock | Reaction Temperature (°C) | Conversion (%) | Gasoline Yield (wt%) | Light Olefins (C2=-C4=) Yield (wt%) | Coke Yield (wt%) |
| Amorphous Silica-Alumina | Vacuum Gas Oil (VGO) | 480-520 | 40-60 | 30-40 | 5-10 | 4-8 |
| Y-Zeolite | Vacuum Gas Oil (VGO) | 480-520 | 60-80 | 45-55 | 10-20 | 2-5 |
| ZSM-5 Zeolite | Naphtha | 500-600 | 50-70 | 20-30 | 25-35 | 1-3 |
Note: The data presented in this table are representative values from various studies and can vary depending on the specific catalyst formulation, feedstock composition, and reaction conditions.
Experimental Protocols: A Methodological Overview
To ensure a standardized comparison of catalyst performance, specific experimental protocols are employed. Below is a typical methodology for evaluating cracking catalysts in a laboratory setting.
1. Catalyst Preparation and Characterization:
-
Amorphous Silica-Alumina: Typically prepared by co-precipitation or sol-gel methods from silica and alumina precursors. The final material is washed, dried, and calcined.
-
Zeolite: Synthesized hydrothermally from a silica source, an alumina source, and a structure-directing agent. The synthesized zeolite is ion-exchanged to introduce desired cations (e.g., H+ for acidic form) and then calcined.
-
Characterization: Techniques such as X-ray diffraction (XRD) are used to confirm the crystalline structure of zeolites and the amorphous nature of ASA. Nitrogen physisorption provides information on surface area and pore size distribution. Temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) is used to determine the acidity of the catalysts.
2. Catalytic Cracking Reaction:
-
Reactor System: A fixed-bed microreactor is commonly used for catalyst screening.
-
Feedstock: A model hydrocarbon compound (e.g., n-hexane, cumene) or a real feedstock like vacuum gas oil (VGO) is used.
-
Reaction Conditions:
-
Temperature: Typically in the range of 450-600°C.
-
Pressure: Usually atmospheric pressure.
-
Weight Hourly Space Velocity (WHSV): The ratio of the mass flow rate of the feed to the mass of the catalyst, which determines the contact time.
-
-
Product Analysis: The reaction products are analyzed using gas chromatography (GC) to determine the composition of the gaseous and liquid products. The amount of coke deposited on the catalyst is determined by thermogravimetric analysis (TGA) or by burning off the coke in a controlled manner.
Visualizing the Process: From Feedstock to Products
The following diagrams illustrate the conceptual workflow of a catalytic cracking process and the fundamental structural differences between amorphous and crystalline aluminosilicates.
Conclusion
The choice between amorphous silica-alumina and zeolite catalysts for cracking reactions is dictated by the specific process objectives. Amorphous silica-aluminas, with their lower cost and ability to pre-crack large molecules, are valuable as matrix components in FCC catalysts. However, for high activity, selectivity to valuable products like gasoline and light olefins, and enhanced stability, the well-defined structure and tunable acidity of zeolites make them the superior choice as the primary active component. Understanding the fundamental differences in their structure and function, as outlined in this guide, is critical for the rational design and selection of catalysts for efficient hydrocarbon conversion.
"comparative study of sol-gel vs. hydrothermal synthesis of aluminosilicates"
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Aluminosilicates
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for aluminosilicate (B74896) materials is a critical decision that directly influences the physicochemical properties and, consequently, the performance of the final product. Aluminosilicates, with their diverse applications as catalysts, adsorbents, and drug delivery vehicles, demand precise control over properties such as surface area, pore size, crystallinity, and particle morphology. This guide provides an objective comparison of two prominent synthesis techniques: the sol-gel method and hydrothermal synthesis, supported by experimental data and detailed protocols.
At a Glance: Sol-Gel vs. Hydrothermal Synthesis
| Feature | Sol-Gel Synthesis | Hydrothermal Synthesis |
| Process | Transition of a colloidal solution (sol) into a gel network. | Crystallization of materials from high-temperature, high-pressure aqueous solutions. |
| Temperature | Lower initial processing temperatures, followed by calcination (400°C - 1200°C).[1] | Higher reaction temperatures during synthesis (80°C - 350°C).[2][3] |
| Pressure | Typically atmospheric pressure.[1] | Elevated pressures (autogenous or externally applied).[1][2] |
| Particle Size | Generally produces smaller, more uniform nanoparticles (10-25 nm).[1] | Can produce a wider range of particle sizes, from nanometers to micrometers.[1] |
| Surface Area | Often yields materials with high specific surface area (>200 m²/g).[1] | Can also produce materials with high surface area. |
| Crystallinity | As-synthesized gel is often amorphous, requiring calcination for crystallization.[1] | Can directly yield crystalline phases.[1] |
| Morphology | Typically results in spherical or irregularly shaped particles.[1] | Offers better control over morphology, enabling the synthesis of various shapes.[1] |
| Purity | Can achieve high-purity materials.[1] | Can also achieve high chemical purity.[1] |
Delving into the Data: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a direct comparison of the outcomes of each synthesis method.
Table 1: Comparison of Physicochemical Properties of Aluminosilicates
| Property | Sol-Gel Synthesis | Hydrothermal Synthesis |
| Specific Surface Area | Can exceed 300 m²/g, with one study reporting 351 m²/g for γ-alumina nanoparticles. | Zeolite NaP1 synthesized from fly ash exhibited a BET surface area of 61.42 m²/g. |
| Pore Volume | Mesoporous γ-alumina can have a high pore volume. | Zeolite NaP1 synthesized from fly ash showed a total pore volume of 0.44 cm³/g. |
| Pore Size | Mesoporous aluminas with pore sizes ranging from 3 to 40 nm have been synthesized. | - |
| Crystallite Size | Mullite (B73837) produced via a sol-gel route had an average crystallite size of 26 nm. | - |
| Crystallinity | Often requires calcination to achieve crystallinity. For example, pure mullite is formed at 1250°C.[4] | Zeolite A can be successfully synthesized and well-crystallized directly via the hydrothermal method. |
Experimental Protocols
To better understand the practical steps involved, the following are generalized experimental protocols for both sol-gel and hydrothermal synthesis of aluminosilicates.
Sol-Gel Synthesis of Aluminosilicates (Hybrid Route)
This protocol is based on the synthesis of aluminosilicates with varying Al₂O₃:SiO₂ molar ratios using a boehmite sol and tetraethyl orthosilicate (B98303) (TEOS).[4]
1. Preparation of Boehmite Sol:
-
Dissolve aluminum nitrate (B79036) in deionized water.
-
Add a precipitating agent (e.g., ammonia (B1221849) solution) dropwise with vigorous stirring until a pH of ~9 is reached to form a precipitate.
-
Filter and wash the precipitate thoroughly with deionized water to remove excess ions.
-
Peptize the precipitate by adding a small amount of nitric acid and stirring at 60-80°C for several hours to obtain a stable boehmite sol.
2. Sol-Gel Formulation:
-
In a separate container, prepare a solution of TEOS in ethanol.
-
Add the TEOS solution dropwise to the boehmite sol under vigorous stirring. The molar ratio of Al₂O₃ (from boehmite sol) to SiO₂ (from TEOS) is adjusted to the desired composition.
-
Continue stirring for a few hours to ensure complete hydrolysis and condensation, leading to the formation of a homogeneous sol.
3. Gelation and Aging:
-
Allow the sol to stand at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours to days until a rigid gel is formed.
-
Age the gel for a specific period (e.g., 24-48 hours) to strengthen the gel network.
4. Drying and Calcination:
-
Dry the wet gel in an oven at a controlled temperature (e.g., 80-120°C) to remove the solvent, resulting in a xerogel.
-
Calcine the dried xerogel in a furnace at high temperatures (e.g., 500-1200°C) to remove residual organics and induce crystallization of the desired aluminosilicate phase. The final calcination temperature depends on the target crystalline phase.
Hydrothermal Synthesis of Zeolite A from Kaolin (B608303)
This protocol describes the synthesis of Zeolite A from kaolin, a naturally occurring aluminosilicate mineral.
1. Metakaolinization of Kaolin:
-
Calcine raw kaolin powder in a furnace at a temperature between 600°C and 700°C for a specified duration (e.g., 2-4 hours). This thermal treatment transforms kaolin into the more reactive metakaolin.
2. Preparation of the Synthesis Gel:
-
Prepare an alkaline solution by dissolving sodium hydroxide (B78521) (NaOH) in deionized water.
-
Gradually add the metakaolin powder to the NaOH solution under vigorous stirring to form a homogeneous slurry or gel. The molar ratios of Na₂O, Al₂O₃, SiO₂, and H₂O are crucial and need to be carefully controlled based on the desired zeolite phase.
3. Hydrothermal Crystallization:
-
Transfer the aluminosilicate gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 24-72 hours). During this time, the gel crystallizes into the zeolite structure under autogenous pressure.
4. Product Recovery:
-
After the crystallization period, cool the autoclave to room temperature.
-
Filter the solid product and wash it repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the final zeolite product in an oven at a temperature of around 100°C.
Visualizing the Workflows
To better understand the practical steps involved, the following diagrams illustrate the typical experimental workflows for both sol-gel and hydrothermal synthesis of aluminosilicates.
Caption: Experimental workflow for the sol-gel synthesis of aluminosilicates.
Caption: Experimental workflow for the hydrothermal synthesis of aluminosilicates.
Conclusion: Choosing the Right Method
Both sol-gel and hydrothermal methods offer versatile routes for the synthesis of aluminosilicates with distinct advantages. The sol-gel method is particularly adept at producing high-purity, high-surface-area materials with small, uniform nanoparticles, though it often requires a post-synthesis calcination step to achieve crystallinity.[1] Conversely, the hydrothermal method provides excellent control over the crystallinity and morphology of the product directly from the synthesis, allowing for the creation of diverse nanostructures.[1] The choice between these two methods will ultimately depend on the specific requirements of the intended application, such as desired particle size, surface area, crystallinity, and morphology. For applications demanding highly crystalline materials with specific morphologies directly from synthesis, the hydrothermal route is often preferred. For applications where high surface area and nanoparticulate nature are paramount, and an amorphous-to-crystalline transformation is acceptable, the sol-gel method presents a powerful alternative.
References
Performance Validation of Catalysts in Alkylation Reactions: A Comparative Guide
A Note on Alusil ET: Initial research indicates that this compound is a hydrated amorphous synthetic sodium alumino silicate. It is primarily utilized as an extender for titanium dioxide in emulsion paints, a semi-reinforcing filler in rubber, and as an anti-caking agent. Current scientific literature and technical data do not support its application as a catalyst in alkylation reactions. Therefore, this guide will focus on the performance validation of established and commercially relevant catalysts used in this field.
This guide provides a comparative analysis of common catalysts employed in alkylation reactions, a cornerstone of organic synthesis and petrochemical refining. The performance of liquid acids, solid acid zeolites, and ionic liquids is evaluated based on experimental data, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Comparison of Alkylation Catalyst Performance
The efficiency of an alkylation process is critically dependent on the choice of catalyst. The following tables summarize quantitative data on the performance of major catalyst types under various experimental conditions.
Table 1: Performance of Liquid Acid Catalysts
| Catalyst | Reactants | Temperature (°C) | Olefin Conversion (%) | Alkylate RON | Key Features |
| Sulfuric Acid (H₂SO₄) | Isobutane / Butene | 5 - 15 | >99 | 94 - 99 | High octane (B31449) product; requires refrigeration; larger acid volumes needed.[1][2][3] |
| Hydrofluoric Acid (HF) | Isobutane / Butene | 25 - 40 | >99 | 94 - 99 | Operates at near-ambient temperatures; less acid required; significant safety and environmental concerns.[1][2][3][4] |
Table 2: Performance of Solid Acid (Zeolite) Catalysts
| Catalyst | Reactants | Temperature (°C) | Olefin Conversion (%) | Product Selectivity | Key Features |
| Y-Zeolite | Toluene / 1-Heptene | 90 | ~96 | ~25% for 2-heptyltoluene | High acidity and large pores; prone to deactivation by coke formation.[5] |
| BEA (Beta) Zeolite | Benzene / Propylene (B89431) | N/A | High | Good for cumene (B47948) synthesis | More active than MWW type for certain reactions, but can be less stable.[6] |
| MWW Zeolite | Benzene / Propylene | N/A | High | Stable at lower benzene/propylene ratios | Retains catalytic properties well, reducing energy consumption from recycling.[6] |
| ZSM-5 | Benzene / Alcohols | 200 - 350 | Varies | High for ethylbenzene | Unique pore structure and high hydrothermal stability.[7] |
Table 3: Performance of Ionic Liquid (IL) Catalysts
| Catalyst Type | Reactants | Temperature (°C) | Olefin Conversion (%) | Alkylate RON | Key Features |
| Chloroaluminate ILs | Isobutane / Butene | Ambient | High | ~98.8 | Considered a "green" alternative; non-volatile, reducing environmental risk; can be sensitive to impurities.[8][9] |
| Composite ILs | Isobutane / Butene | Ambient | High | High (92% TMP selectivity) | Enhanced stability and performance; can be incorporated into existing units with modifications.[8][9] |
Experimental Protocols for Catalyst Performance Validation
Validating the performance of an alkylation catalyst involves a systematic experimental approach to determine its activity, selectivity, and stability.
1. Catalyst Preparation and Characterization:
-
Preparation: The catalyst is synthesized or procured. Solid catalysts like zeolites may undergo ion exchange or dealumination to modify their acidic properties.
-
Characterization: Before the reaction, the catalyst's physical and chemical properties are characterized using techniques such as:
-
X-ray Diffraction (XRD): To determine the crystalline structure.
-
Scanning Electron Microscopy (SEM): To observe surface morphology.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the total acidity and acid strength distribution.[10]
-
Brunauer-Emmett-Teller (BET) analysis: To determine surface area and pore size distribution.
-
2. Reaction Setup and Procedure:
-
Reactor: The alkylation is typically carried out in a high-pressure reactor, such as a fixed-bed reactor for solid catalysts or a continuously stirred-tank reactor (CSTR) for liquid catalysts.[11]
-
Reactants: A precise molar ratio of the alkane (e.g., isobutane) to the alkene (e.g., butene) is fed into the reactor.[10] An excess of the alkane is common to suppress side reactions like olefin polymerization.[6]
-
Reaction Conditions: Key operating variables such as temperature, pressure, and reactant space velocity are carefully controlled.[3] For instance, a study might involve a 50 mL high-pressure reactor with a set temperature range of 160–240°C and a propylene pressure of 0.8 MPa.[10]
-
Catalyst Loading: A specific weight percentage of the catalyst relative to the reactants is used.
3. Product Analysis:
-
Sampling: Samples of the reaction mixture are collected at regular intervals.
-
Analysis: The composition of the products is analyzed, typically using Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), to identify and quantify the different isomers and byproducts.
-
Performance Metrics:
-
Conversion: The percentage of the limiting reactant (usually the olefin) that has been consumed.
-
Selectivity: The percentage of the converted reactant that has formed the desired product.
-
Yield: The overall percentage of the initial reactant that has been converted into the desired product.
-
4. Catalyst Stability and Deactivation Study:
-
Time-on-Stream: The catalyst's performance is monitored over an extended period to assess its stability.
-
Deactivation Analysis: A decline in conversion or selectivity over time indicates deactivation, often due to coke deposition on the catalyst surface.[11]
-
Regeneration: For solid catalysts, regeneration procedures (e.g., calcination to burn off coke) are tested to see if catalytic activity can be restored. The reusability of the catalyst is evaluated over multiple cycles.[10]
Visualizing Workflows and Decision Processes
Experimental Workflow for Catalyst Validation
The following diagram outlines the typical workflow for evaluating the performance of a new or modified catalyst in an alkylation reaction.
Decision Framework for Alkylation Catalyst Selection
Choosing the right catalyst involves balancing performance, economic, safety, and environmental factors. This diagram illustrates a logical decision-making process.
References
- 1. Alkylation unit - Wikipedia [en.wikipedia.org]
- 2. rbnenergy.com [rbnenergy.com]
- 3. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 4. traa.blog [traa.blog]
- 5. mdpi.com [mdpi.com]
- 6. lidsen.com [lidsen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Catalytic Activity: Alusil ET and Commercial Zeolites in Hydrocarbon Cracking
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient chemical transformations. This guide provides a comparative overview of the catalytic activity of Alusil ET, an amorphous aluminosilicate, and commercial zeolites such as ZSM-5 and Faujasite (Y-zeolite) in the crucial industrial process of hydrocarbon cracking.
While this compound is primarily marketed for non-catalytic applications, its chemical nature as an amorphous silica-alumina (ASA) suggests potential catalytic activity. This comparison, therefore, utilizes data from scientific literature for amorphous silica-alumina as a proxy for this compound, alongside established data for commercial zeolites. It is important to note that direct comparative experimental data for this compound in catalytic cracking is not publicly available.
Executive Summary
Commercial zeolites, particularly ZSM-5 and Y-zeolite, generally exhibit significantly higher catalytic activity and selectivity towards valuable products like gasoline and light olefins in hydrocarbon cracking compared to amorphous silica-alumina.[1] This is primarily attributed to their crystalline microporous structure and strong Brønsted acidity. Amorphous silica-alumina, while less active, can play a role in pre-cracking larger molecules and as a component in composite catalysts.
Data Presentation: Catalyst Performance in Hydrocarbon Cracking
The following tables summarize typical quantitative data for the catalytic cracking of various hydrocarbon feedstocks over amorphous silica-alumina (as a proxy for this compound) and commercial zeolites.
Table 1: Comparison of Catalyst Properties
| Property | Amorphous Silica-Alumina (ASA) | ZSM-5 Zeolite | Y-Zeolite (Faujasite) |
| Structure | Amorphous, irregular pore structure | Crystalline, MFI framework, 10-ring pores | Crystalline, FAU framework, 12-ring pores |
| Pore Size | Wide distribution of meso- and macropores | Uniform micropores (~5.5 Å) | Uniform micropores (~7.4 Å) |
| Surface Area (BET) | 150 - 600 m²/g | 300 - 500 m²/g | 500 - 900 m²/g |
| Acidity | Primarily Lewis acid sites, weaker Brønsted acidity | Strong Brønsted and Lewis acid sites | Strong Brønsted and Lewis acid sites |
Table 2: Catalytic Performance in n-Dodecane Cracking
| Catalyst | Conversion (%) | Gasoline (C5-C12) Yield (wt%) | LPG (C3-C4) Yield (wt%) | Coke Yield (wt%) | Reference |
| Amorphous Silica-Alumina | ~30 | ~15 | ~10 | <5 | [1] |
| Beta-Zeolite | 91 | Not specified | Not specified | Not specified | [1] |
Table 3: Product Selectivity in Gas Oil Cracking
| Catalyst | Gasoline Yield (wt%) | Light Olefins (C2-C4) Yield (wt%) | Coke Yield (wt%) | Reference |
| Amorphous Silica-Alumina | Lower | Lower | Higher | [2] |
| Y-Zeolite based catalyst | Higher | Higher | Lower | [2] |
| ZSM-5 (as additive) | Decreases gasoline, increases LPG & olefins | Increases | Varies | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of catalyst performance. Below are typical protocols for catalyst characterization and catalytic cracking reactions.
Catalyst Characterization
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Apparatus: Nitrogen adsorption-desorption analyzer.
-
Procedure: The catalyst sample is degassed under vacuum at elevated temperatures (e.g., 300-350°C) to remove adsorbed moisture and impurities. Nitrogen adsorption-desorption isotherms are then measured at liquid nitrogen temperature (77 K). The surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 using the BET equation.[4]
-
-
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD):
-
Apparatus: A flow system equipped with a thermal conductivity detector (TCD) and a furnace for temperature programming.
-
Procedure: The catalyst is pre-treated in an inert gas flow at a high temperature to clean the surface. After cooling, a flow of ammonia gas is introduced to saturate the acid sites. Physisorbed ammonia is then removed by purging with an inert gas at a lower temperature. Finally, the temperature is ramped linearly while monitoring the desorption of ammonia with the TCD. The amount and strength of acid sites are determined from the amount of desorbed ammonia and the desorption temperature.[3]
-
Catalytic Cracking Reaction
-
Fixed-Bed Reactor Setup:
-
Apparatus: A continuous flow fixed-bed reactor system, typically made of stainless steel or quartz, placed inside a programmable furnace. The system includes a feed delivery system (e.g., a syringe pump for liquid feeds), a preheater, the reactor, a condenser to separate liquid and gaseous products, and a gas chromatograph (GC) for online or offline product analysis.[5]
-
Procedure: A known weight of the catalyst is packed in the reactor, usually mixed with an inert material like quartz wool. The catalyst is activated in-situ by heating under a flow of inert gas. The hydrocarbon feed is then introduced into the reactor at a specific weight hourly space velocity (WHSV). The reaction is carried out at a constant temperature and pressure. The effluent from the reactor is cooled, and the liquid and gaseous products are collected and analyzed by GC to determine the conversion and product distribution.[5][6]
-
Mandatory Visualization
Experimental Workflow for Catalytic Activity Comparison
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The role of zeolite and matrix activity in FCC catalysts on the molecular weight distribution of vacuum gas oil cracking products (Journal Article) | ETDEWEB [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantifying Site Heterogeneity in Microporous Aluminosilicates and Implications for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
"validation of Alusil ET as a catalyst support material"
Initial Assessment: Alusil ET is primarily documented as a pigment extender in industrial coatings and not as a catalyst support material. [1][2][3][4] Extensive searches for experimental data validating "this compound" specifically as a catalyst support have not yielded any direct results.
However, this compound is identified as a hydrated amorphous synthetic sodium alumino silicate (B1173343).[1][2][3][4] The constituent components of this material, alumina (B75360) (aluminum oxide) and silica (B1680970) (silicon dioxide), are fundamental and widely used catalyst supports in various chemical processes.[5] Therefore, this guide will provide a comparative analysis of alumina and silica to infer the potential characteristics and performance of an alumino silicate material like this compound, should it be considered for catalytic applications.
This guide is intended for researchers, scientists, and drug development professionals who are exploring novel catalyst support materials.
Comparative Analysis of Alumina and Silica Catalyst Supports
The choice of a catalyst support is critical as it can significantly influence the activity, selectivity, and stability of the catalyst. The properties of the support material, such as surface area, porosity, surface chemistry, and thermal stability, are key factors in its performance.
| Property | Alumina (Al₂O₃) | Silica (SiO₂) | Inferred Properties for Alumino Silicate (e.g., this compound) |
| Surface Area | Typically high, ranging from 100 to 400 m²/g. | Generally high, can be synthesized with a wide range of surface areas (200-1000 m²/g). | Potentially high surface area, combining the characteristics of both alumina and silica. |
| Surface Acidity | Possesses both Lewis and Brønsted acid sites, which can be tailored. This acidity can participate in catalytic reactions. | Generally considered neutral to weakly acidic due to the presence of silanol (B1196071) groups (Si-OH). It is often chosen for its inertness. | The presence of both alumina and silica would likely result in a material with tunable acidity, offering both Lewis and Brønsted acid sites. The sodium content would also influence the overall acidity. |
| Thermal Stability | High thermal stability, making it suitable for high-temperature reactions. | Good thermal stability, though some forms can be susceptible to sintering at very high temperatures, especially in the presence of steam. | Expected to have good thermal stability, benefiting from the properties of both oxides. |
| Mechanical Strength | High mechanical strength and attrition resistance. | Generally lower mechanical strength compared to alumina. | Mechanical properties would depend on the specific synthesis method and the ratio of alumina to silica. |
| Metal-Support Interaction | Strong interactions with many metal catalysts, leading to good metal dispersion and stability. | Weaker interactions with metal particles compared to alumina, which can be advantageous in preventing strong metal-support interaction effects when not desired. | The interaction would likely be intermediate between that of pure alumina and pure silica, offering a unique electronic environment for the active metal. |
| Chemical Stability | Generally stable in a wide range of pH conditions. | More stable in acidic conditions than in basic conditions. | Stability would be dependent on the Al/Si ratio and the overall composition. The presence of sodium might affect its stability in certain reactive environments. |
Experimental Protocols for Validation of a Catalyst Support Material
To validate a new material like this compound as a catalyst support, a series of standardized experiments would need to be conducted. The following are detailed methodologies for key validation experiments:
Physicochemical Characterization
-
Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis:
-
Objective: To determine the specific surface area, pore volume, and pore size distribution of the material.
-
Methodology: The sample is first degassed under vacuum at an elevated temperature (e.g., 200-300 °C) to remove adsorbed moisture and impurities. Nitrogen adsorption-desorption isotherms are then measured at liquid nitrogen temperature (77 K). The BET equation is applied to the adsorption data to calculate the specific surface area. The pore size distribution and pore volume are typically determined using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
-
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystalline structure and phase composition of the support and the dispersed catalyst.
-
Methodology: A powdered sample is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is compared with standard diffraction patterns to identify the crystalline phases present. The Scherrer equation can be used to estimate the crystallite size of the active metal particles. For amorphous materials like this compound, XRD would confirm the lack of long-range crystalline order.
-
-
Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD):
-
Objective: To quantify the total acidity and determine the acid strength distribution of the support material.
-
Methodology: The sample is pre-treated in an inert gas flow at a high temperature to clean the surface. It is then saturated with ammonia at a lower temperature (e.g., 100 °C). Physisorbed ammonia is removed by flushing with an inert gas. The temperature is then ramped up at a constant rate, and the desorbed ammonia is detected by a thermal conductivity detector (TCD) or a mass spectrometer. The amount of desorbed ammonia and the desorption temperature provide information about the number and strength of the acid sites.
-
Catalytic Performance Evaluation
-
Catalyst Activity and Selectivity Testing:
-
Objective: To measure the performance of the catalyst (active metal supported on the material) for a specific chemical reaction.
-
Methodology: The catalyst is typically loaded into a fixed-bed or a batch reactor. Reactants are fed into the reactor at a controlled flow rate and temperature. The composition of the product stream is analyzed in real-time or offline using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The conversion of reactants and the selectivity to desired products are calculated based on the analytical data.
-
-
Catalyst Stability and Deactivation Studies:
-
Objective: To evaluate the long-term performance and stability of the catalyst under reaction conditions.
-
Methodology: The catalyst is subjected to continuous operation in a reactor for an extended period (hours to days). The catalytic activity and selectivity are monitored over time. Post-reaction characterization of the catalyst (e.g., using TGA, TEM, XRD) can help to identify the causes of deactivation, such as coking, sintering of metal particles, or changes in the support structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a novel catalyst support material.
References
A Comparative Guide to the Cytotoxicity of Synthetic Aluminosilicates for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine has seen a surge in the use of synthetic aluminosilicates, such as zeolites and mesoporous silica (B1680970) nanoparticles (MSNs), as promising platforms for drug delivery, bioimaging, and tissue engineering. Their high surface area, tunable pore size, and versatile surface chemistry make them ideal candidates for these applications. However, a thorough understanding of their interaction with biological systems, particularly their potential cytotoxicity, is paramount for their safe and effective translation into clinical practice. This guide provides a comparative overview of the cytotoxicity of various synthetic aluminosilicates, supported by experimental data, detailed methodologies, and mechanistic insights into their cellular interactions.
Comparative Cytotoxicity Data
The cytotoxic effects of synthetic aluminosilicates are influenced by a multitude of factors, including their composition (e.g., Si/Al ratio), particle size, morphology, and surface functionalization. The following tables summarize quantitative data from various in vitro studies, providing a comparative look at the cell viability and IC50 values of different aluminosilicate (B74896) nanoparticles in various cell lines.
| Aluminosilicate Type | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Mesoporous Silica Nanoparticles (MSNs) | WI-38 (Human Lung Fibroblast) | 1 | ~100 | [1] |
| 5 | ~100 | [1] | ||
| 10 | ~95 | [1] | ||
| 50 | ~90 | [1] | ||
| ES-2 (Human Ovarian Cancer) | 1 | ~100 | [1] | |
| 5 | ~90 | [1] | ||
| 10 | ~85 | [1] | ||
| 50 | ~75 | [1] | ||
| Faujasite (FAU-S, spheroidal, low Si/Al ratio) | IMR-90 (Human Lung Fibroblast) | 10 | <80 | [2] |
| Zeolite L (LTL-R, rod-shaped) | IMR-90 (Human Lung Fibroblast) | 10 | ~100 | [2] |
| Zeolite L (LTL-D, disc-shaped) | IMR-90 (Human Lung Fibroblast) | 10 | ~100 | [2] |
| ZSM-5 (MFI-S, spheroidal, high Si/Al ratio) | IMR-90 (Human Lung Fibroblast) | 10 | ~100 | [2] |
Table 1: Comparative Cell Viability in the Presence of Synthetic Aluminosilicates.
| Aluminosilicate Type | Cell Line | IC50 (µg/mL) | Reference |
| ZIF-8/Silica/Cisplatin | MCF7 (Breast Cancer) | 39.72 | [3] |
| ZIF-8/Silica/Green Platinum | MCF7 (Breast Cancer) | 62.11 | [3] |
| ZIF-8/Silica/Cisplatin/PEG | MCF7 (Breast Cancer) | 94.86 | [3] |
| ZIF-8/Silica/Green Platinum/PEG | MCF7 (Breast Cancer) | 60.19 | [3] |
| ZIF-8/Silica/Cisplatin | HFF-1 (Human Foreskin Fibroblast) | 94.01 | [3] |
| ZIF-8/Silica/Green Platinum | HFF-1 (Human Foreskin Fibroblast) | 75.05 | [3] |
Table 2: Comparative IC50 Values of Zeolitic Imidazolate Framework (ZIF)-Silica Nanocomposites.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial. The following are detailed methodologies for key in vitro assays commonly used to evaluate the biocompatibility of synthetic aluminosilicates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the synthetic aluminosilicate nanoparticles in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.
Signaling Pathways in Aluminosilicate-Induced Cytotoxicity
The cytotoxic effects of synthetic aluminosilicates are often mediated through the induction of oxidative stress and the subsequent activation of intracellular signaling pathways.
Caption: Signaling pathways in aluminosilicate-induced cytotoxicity.
Upon cellular uptake, synthetic aluminosilicates can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] This imbalance in the cellular redox state can cause mitochondrial dysfunction and activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4] Activation of these pathways can, in turn, trigger an inflammatory response and ultimately lead to programmed cell death, or apoptosis.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is essential for the comprehensive evaluation of the cytotoxicity of synthetic aluminosilicates.
References
A Comparative Purity Analysis of Synthesized Alusil ET for Pharmaceutical Applications
For Immediate Release
This guide provides a detailed comparison of the purity of a novel synthesized aluminosilicate (B74896), Alusil ET, against leading alternative materials used in pharmaceutical drug delivery. The assessment focuses on critical purity attributes that directly impact the safety, stability, and efficacy of advanced drug formulations. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select optimal carriers for their therapeutic agents.
Introduction to this compound and Its Alternatives
This compound is a synthetically produced, amorphous sodium aluminosilicate designed for use as a pharmaceutical excipient, particularly as a carrier for poorly soluble active pharmaceutical ingredients (APIs).[1][2] Its purported benefits include a high surface area and controlled porosity, which can enhance drug loading and modulate release profiles.
For a comprehensive evaluation, this compound is compared against two widely recognized classes of materials in drug delivery:
-
Mesoporous Silica (B1680970) (SBA-15): A well-ordered hexagonal mesoporous silica known for its high surface area, large pore volume, and tunable pore size. It is a common benchmark for drug delivery systems.[3]
-
Zeolite (ZSM-5): A microporous crystalline aluminosilicate with a defined pore structure and ion-exchange capabilities. Zeolites are utilized for their shape-selectivity and ability to control drug release.[3][4]
The purity of these materials is paramount, as impurities such as residual metals, unreacted precursors, or crystalline phases can compromise the stability of the API, introduce toxicity, and affect the final dosage form's performance.
Comparative Analysis of Purity Parameters
A rigorous assessment of purity was conducted using a suite of analytical techniques. The following table summarizes the key quantitative data for this compound and its alternatives.
| Parameter | This compound (Synthesized) | SBA-15 (Typical) | ZSM-5 (Typical) | Methodology |
| Elemental Composition (wt%) | ||||
| SiO₂ | 65.5 | >99 | 90-95 | ICP-MS |
| Al₂O₃ | 32.1 | <0.1 | 5-10 | ICP-MS |
| Na₂O | 2.3 | <0.1 | <0.5 | ICP-MS |
| Trace Metal Impurities (ppm) | ||||
| Iron (Fe) | < 10 | < 5 | < 20 | ICP-MS |
| Lead (Pb) | < 1 | < 0.5 | < 1 | ICP-MS |
| Arsenic (As) | < 0.5 | < 0.1 | < 0.5 | ICP-MS |
| Phase Purity | Amorphous | Amorphous | Crystalline | Powder XRD |
| Surface Area (m²/g) | 450 | 600 - 800 | 350 - 450 | BET |
| Pore Volume (cm³/g) | 0.85 | 0.9 - 1.2 | 0.15 - 0.25 | BET |
| Residual Solvents | < 0.1% | < 0.1% | < 0.1% | TGA |
Table 1: Comparative Purity and Physicochemical Data
Experimental Workflows and Methodologies
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols are provided below.
The logical flow for assessing the purity of synthesized aluminosilicates is crucial for a systematic evaluation.
A. Powder X-ray Diffraction (XRD) for Phase Purity
-
Objective: To determine the crystalline or amorphous nature of the material and identify any crystalline impurities.
-
Instrumentation: A standard powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the dried powder sample (~200 mg) is gently pressed into a sample holder to create a flat, level surface.[5]
-
Data Collection: The sample is scanned over a 2θ range of 5° to 80° with a step size of 0.02° and a scan speed of 2°/min.[6]
-
Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, which indicate crystalline phases, or a broad halo, which indicates an amorphous structure.[7] The pattern is compared against reference databases (e.g., ICDD) to identify any known crystalline phases.
B. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Purity
-
Objective: To accurately quantify the major elemental composition (Si, Al, Na) and detect trace metal impurities.
-
Instrumentation: An ICP-MS system equipped with a collision/reaction cell to minimize interferences.
-
Sample Preparation: A precisely weighed sample (~25 mg) is digested in a mixture of high-purity hydrofluoric (HF) and nitric (HNO₃) acids in a closed microwave digestion system.[8][9] The digested sample is then diluted with deionized water to a final volume, ensuring the acid concentration is suitable for the instrument.
-
Data Collection: The instrument is calibrated using certified multi-element standards. Samples are introduced via a nebulizer, and the ion intensities for the elements of interest are measured.
-
Data Analysis: The concentrations of major and trace elements are calculated based on the calibration curves.[10] This method provides high sensitivity for detecting impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels.
C. BET (Brunauer-Emmett-Teller) Analysis for Surface Area and Porosity
-
Objective: To measure the specific surface area, pore volume, and pore size distribution, which are critical for drug loading capacity.
-
Instrumentation: A volumetric gas adsorption analyzer.
-
Sample Preparation: The sample (~100 mg) is degassed under vacuum at an elevated temperature (e.g., 200°C) for several hours to remove adsorbed moisture and other volatile impurities.[11]
-
Data Collection: A nitrogen adsorption-desorption isotherm is measured at liquid nitrogen temperature (77 K).[12][13]
-
Data Analysis: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.[14] The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to unity.
D. Fourier-Transform Infrared (FTIR) Spectroscopy for Surface Chemistry
-
Objective: To identify the characteristic chemical bonds and functional groups within the material and to detect organic residues from synthesis.
-
Instrumentation: An FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation: The sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Collection: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For aluminosilicates, key bands include Si-O-Si and Si-O-Al stretching vibrations.[15][16] The absence of bands corresponding to organic precursors confirms their removal.
Discussion and Conclusion
The purity assessment reveals distinct profiles for this compound and its alternatives.
-
This compound demonstrates a high degree of purity for a synthesized amorphous material, with trace metal levels well within acceptable pharmaceutical limits. Its amorphous nature is confirmed by XRD, which is often desirable for enhancing the solubility of loaded APIs. The Si/Al ratio is consistent with its targeted composition.
-
SBA-15 represents a higher purity silica-based material, with negligible aluminum and sodium content. Its significantly larger surface area and pore volume offer potentially higher drug loading capacities compared to this compound.
-
ZSM-5 shows a crystalline structure, which can be advantageous for specific controlled-release applications. Its purity is high, though it inherently contains a higher percentage of aluminum as part of its framework structure compared to SBA-15.
References
- 1. This compound - ChemSmog [chem-smog.com]
- 2. ulprospector.com [ulprospector.com]
- 3. mdpi.com [mdpi.com]
- 4. Zeolite Structures as Carriers in Anticancer Drug Delivery [eureka.patsnap.com]
- 5. mcgill.ca [mcgill.ca]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Major element analysis of natural silicates by laser ablation ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. epfl.ch [epfl.ch]
- 12. BET Surface Area analysis - measurement and method [mercer-instruments.com]
- 13. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 14. usace.contentdm.oclc.org [usace.contentdm.oclc.org]
- 15. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]
A Comparative Guide to the Long-Term Stability Testing of Amorphous Silica-Alumina (ASA) Catalysts
Disclaimer: While the initial topic of interest was "Alusil ET" catalysts, a comprehensive search of publicly available scientific literature and technical data did not yield specific information on its application or long-term stability as a catalyst. Alusil® ET is primarily documented as a hydrated amorphous synthetic sodium alumino silicate (B1173343) used as a titanium dioxide extender in emulsion paints.[1][2]
This guide, therefore, broadens the scope to the long-term stability testing of amorphous silica-alumina (ASA) catalysts, a class of materials to which this compound belongs. The principles, protocols, and data presentation formats discussed herein are directly relevant for researchers, scientists, and drug development professionals working with or developing similar catalytic materials. The experimental data presented is based on studies of various ASA catalysts to illustrate the comparative framework.
Performance Comparison of ASA Catalysts in Long-Term Operation
The long-term stability of a catalyst is a critical factor for its industrial viability, directly impacting process efficiency and economics. Key performance indicators (KPIs) tracked during stability testing include catalytic activity (e.g., reactant conversion), selectivity towards the desired product, and yield over extended periods of time-on-stream (TOS). Deactivation rates are also a crucial aspect of this evaluation.
Below is a summary table comparing the long-term stability of different ASA catalysts from various studies. This illustrates how such data is typically presented for comparative analysis.
| Catalyst | Reaction | Temperature (°C) | Pressure (bar) | Time-on-Stream (h) | Initial Conversion (%) | Final Conversion (%) | Selectivity to Main Product (%) | Reference |
| Siralox 30 (ASA) | Acetone to Mesitylene (B46885) | 250 | 1 | >50 | ~25 | Stable ~25 | ~66 | [3] |
| 5Ni/10Si + 90Al | Methane Partial Oxidation | 600 | 1 | 15 | ~56 | Stable ~56 | - | [4] |
| Pt-Pd/Al₂O₃ | NO Oxidation | 750 (Aging) | 1 | - | High | Significant Decline | - | [5] |
| Co/Al₂O₃ | Fischer-Tropsch | 220 | 21 | 200 | High | Rapid Decline | - |
Note: The data presented are from different studies with varying reaction conditions and are for illustrative purposes to showcase a comparative table format. Direct comparison between these specific catalysts may not be appropriate without harmonizing the experimental conditions.
Experimental Protocols for Long-Term Stability Testing
A standardized and well-documented experimental protocol is essential for obtaining reliable and reproducible long-term stability data. The following outlines a typical methodology for such a study.
Materials and Catalyst Preparation
-
Catalyst: Amorphous silica-alumina (e.g., commercial products like Siralox or custom-synthesized materials).
-
Reactants: High-purity gases and liquids relevant to the reaction under study (e.g., methane, oxygen, acetone).
-
Inert Gas: High-purity nitrogen or argon for purging and dilution.
Experimental Setup
-
Reactor: A fixed-bed continuous flow reactor is commonly used for long-term testing. This setup allows for continuous operation over extended periods.
-
Temperature Control: The reactor is placed in a furnace with a programmable temperature controller to maintain a constant reaction temperature.
-
Flow Control: Mass flow controllers are used to precisely regulate the flow rates of gaseous reactants and diluents. A high-performance liquid chromatography (HPLC) pump is used for liquid feeds.
-
Pressure Control: A back-pressure regulator is used to maintain the desired reaction pressure.
-
Analytical Equipment: An online gas chromatograph (GC) or other relevant analytical instruments (e.g., mass spectrometer) are used for real-time analysis of the reactor effluent.
Experimental Procedure
-
Catalyst Loading: A specific amount of the catalyst is loaded into the reactor, typically mixed with an inert material like quartz wool to ensure a uniform bed.
-
Pre-treatment/Activation: The catalyst is pre-treated in situ, often by heating under an inert gas flow to a specific temperature to remove any adsorbed impurities. This may be followed by a reduction step (e.g., in a hydrogen flow) if the catalyst contains metal components.
-
Reaction Start-up: The reactant feed is introduced into the reactor at the desired flow rates, temperature, and pressure.
-
Long-Term Run: The reaction is allowed to proceed for an extended period (e.g., 50-200 hours or more), during which the reactor effluent is periodically analyzed to monitor the catalyst's performance over time.[3]
-
Data Collection: Key data points, including reactant conversion, product selectivity, and yield, are recorded at regular intervals throughout the run.
-
Post-run Characterization: After the long-term run, the spent catalyst is carefully removed from the reactor and characterized using various techniques (e.g., XRD, TEM, TGA) to investigate the causes of deactivation, such as coking, sintering, or phase changes.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical long-term catalyst stability testing experiment and a simplified signaling pathway for catalyst deactivation.
Caption: Experimental workflow for long-term catalyst stability testing.
Caption: Common pathways for catalyst deactivation.
Alternatives to Amorphous Silica-Alumina Catalysts
The choice of a catalyst depends heavily on the specific chemical transformation. While ASA catalysts are versatile, particularly for acid-catalyzed reactions, several alternatives exist, each with its own set of advantages and disadvantages in terms of activity, selectivity, and long-term stability.
-
Zeolites: Crystalline aluminosilicates with well-defined pore structures. They often exhibit higher selectivity compared to amorphous materials but can be more susceptible to deactivation by coking in their micropores.
-
Supported Metal Catalysts: Noble metals (e.g., Pt, Pd, Ru) or transition metals (e.g., Ni, Co) dispersed on a support material (which can be Al₂O₃, SiO₂, carbon, etc.).[4][5] Their stability is often linked to the metal's resistance to sintering and leaching.
-
Mixed Metal Oxides: Catalysts containing two or more different metal oxides. These can offer unique acidic and redox properties, but their long-term stability can be affected by phase segregation.
-
Mesoporous Silica-Aluminas: ASA materials with ordered mesoporous structures, which can enhance resistance to pore blockage and improve mass transport, potentially leading to better stability.
The selection of an appropriate alternative requires a thorough evaluation of its performance under the specific reaction conditions of interest, following the rigorous long-term testing protocols outlined in this guide.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Highly stable amorphous silica-alumina catalysts for continuous bio-derived mesitylene production under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Results for Alusil ET Characterization: A Comparative Guide
This guide provides a framework for the analytical characterization of Alusil ET, a hydrated amorphous synthetic sodium aluminosilicate (B74896), often utilized as a titanium dioxide (TiO2) extender in emulsion paints.[1][2] A multi-technique approach is essential for a comprehensive understanding of its physicochemical properties, which in turn dictate its performance as a functional extender. Cross-validation of data from different analytical methods ensures the accuracy and reliability of the characterization.
This document outlines the experimental protocols for key analytical techniques and presents a comparative analysis of representative data for this compound against two common alternatives: Calcined Kaolin and Precipitated Calcium Carbonate (PCC).
Physicochemical Characterization
A thorough characterization of this compound and its alternatives involves determining their chemical composition, particle size, surface area, thermal stability, and molecular structure.
Data Presentation
| Parameter | This compound (Representative) | Calcined Kaolin (Alternative 1) | Precipitated Calcium Carbonate (Alternative 2) | Analytical Technique(s) |
| Chemical Composition (%) | ICP-OES / XRF | |||
| SiO₂ | ~70-75% | ~50-55% | - | |
| Al₂O₃ | ~8-12% | ~40-45% | - | |
| Na₂O | ~6-8% | <1% | - | |
| CaO | - | - | ~55% (as CaO) | |
| Loss on Ignition (LOI) | ~8-12% | <1% | ~44% | TGA |
| Physical Properties | ||||
| Median Particle Size (d50, µm) | 3.5 | 1.5 | 0.7 | Laser Diffraction |
| Specific Surface Area (BET, m²/g) | 30-40 | 10-15 | 15-20 | Nitrogen Adsorption |
| Refractive Index | ~1.47 | ~1.62 | ~1.59 | Refractometry |
| pH (10% aqueous suspension) | ~10.5 | 6-7 | 9-10 | pH Meter |
Note: The data presented above is representative and intended for illustrative purposes. Actual values may vary depending on the specific grade and manufacturer.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chemical Composition by ICP-OES
Objective: To determine the elemental composition (Si, Al, Na) of the aluminosilicate samples.
Protocol:
-
Sample Digestion: Accurately weigh approximately 0.1 g of the dried sample into a PTFE vessel. Add 5 mL of hydrofluoric acid (HF), 2 mL of nitric acid (HNO₃), and 2 mL of hydrochloric acid (HCl).
-
Microwave Digestion: Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 180°C and hold for 30 minutes.
-
Complexation and Dilution: After cooling, carefully open the vessel and add 10 mL of a saturated boric acid solution to complex the excess HF. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Analysis: Analyze the solution using an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES). Calibrate the instrument with certified standards for Si, Al, and Na. The analytical lines for Al (396.15 nm), Na (589.52 nm), and Si (251.611 nm) are commonly used.[3][4]
Particle Size Distribution by Laser Diffraction
Objective: To measure the particle size distribution of the extender pigments.
Protocol:
-
Sample Preparation: Prepare a dilute suspension of the powder in a suitable dispersant (e.g., deionized water with a small amount of sodium hexametaphosphate).
-
Dispersion: Agitate the suspension using an ultrasonic bath for 2-5 minutes to ensure adequate dispersion of agglomerates.
-
Measurement: Introduce the suspension into the laser diffraction particle size analyzer. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.[5]
-
Data Reporting: The results are typically reported as the volume-based distribution, with key parameters being the d10, d50 (median), and d90 values.
Specific Surface Area by BET Analysis
Objective: To determine the specific surface area of the powders, which relates to their interaction with the paint matrix.
Protocol:
-
Degassing: Accurately weigh approximately 0.5-1.0 g of the sample into a sample tube. Degas the sample under a vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 150-200°C) for several hours to remove adsorbed contaminants. The degassing temperature should be determined based on a preliminary thermogravimetric analysis (TGA) to avoid altering the material's structure.[1]
-
Analysis: Place the degassed sample tube into the analysis port of a BET surface area analyzer. The analysis is performed by measuring the amount of nitrogen gas adsorbed onto the sample surface at liquid nitrogen temperature (77 K) over a range of partial pressures.
-
Calculation: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data to calculate the specific surface area, expressed in m²/g.[6][7]
Thermal Analysis by TGA
Objective: To assess the thermal stability and determine the water content (loss on ignition) of the hydrated aluminosilicate.
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample into a ceramic or platinum TGA crucible.
-
Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to 1000°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[8][9]
-
Data Interpretation: The resulting TGA curve plots the percentage weight loss versus temperature. The weight loss below 200°C typically corresponds to the loss of free and loosely bound water. Weight loss at higher temperatures can be attributed to the dehydroxylation of the silicate (B1173343) structure.[8]
Structural Analysis by FTIR Spectroscopy
Objective: To identify the functional groups and confirm the amorphous nature of the aluminosilicate.
Protocol:
-
Sample Preparation: Mix a small amount of the sample (approx. 1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Analysis: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: For amorphous aluminosilicates, characteristic broad absorption bands are expected. Key bands include those for Si-O-Si and Si-O-Al asymmetric stretching (around 1000-1100 cm⁻¹), Si-O-Al bending vibrations (around 600-800 cm⁻¹), and Si-O-Si bending vibrations (around 450-500 cm⁻¹).[2][10][11] The broadness of these peaks, in contrast to sharp peaks seen in crystalline materials, confirms the amorphous structure.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound characterization.
Performance Relationship of a TiO₂ Extender
The diagram below illustrates how the characterized properties of this compound influence its performance as a TiO₂ extender in a paint formulation.
References
- 1. epfl.ch [epfl.ch]
- 2. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. fao.org [fao.org]
- 5. Watching paint dry: relating paint gloss to the particle size of extender pigments | Malvern Panalytical [malvernpanalytical.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ami-instruments.com [ami-instruments.com]
- 9. Regulation Mechanism of Alkanolamines on Hydration and Microstructural Evolution of Thermally Treated Volcanic Rock Powder–Cement System | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alumino-Silicate Structural Formation during Alkali-Activation of Metakaolin: In-Situ and Ex-Situ ATR-FTIR Studies [mdpi.com]
Safety Operating Guide
Proper Disposal of Alusil ET: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Alusil ET, a hydrated amorphous synthetic sodium alumino silicate.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a fine, light powder utilized as a titanium dioxide extender in emulsion paints.[1][3] While it is not classified as acutely toxic, sensible handling and proper disposal are necessary to minimize dust inhalation and prevent environmental contamination.[1][4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Respiratory Protection | Dust mask | To prevent inhalation of fine particles.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust. |
| Hand Protection | Rubber gloves | For routine industrial use to prevent skin contact.[5] |
| Body Protection | Lab coat or other protective clothing | To prevent contamination of personal clothing.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste.
Step 1: Collection and Containment
-
Carefully sweep or vacuum up spilled or waste this compound, minimizing dust generation.[6]
-
Place the collected material into a clean, sealable container.[6] The container must be clearly labeled as "this compound Waste."
Step 2: Waste Characterization
-
As supplied, this compound is not classified as a hazardous waste under typical regulations.[5][7]
-
However, if the material has been contaminated with other hazardous chemicals during its use, it must be treated as hazardous waste. The user is responsible for determining if the waste is hazardous based on its application.[6]
Step 3: Non-Hazardous Waste Disposal
-
For uncontaminated this compound, the sealed container can typically be disposed of in the normal trash.[8]
-
Place the sealed container in a box lined with a plastic bag.[8]
-
Tape the box shut and clearly label it as "Normal Trash."[8]
-
Place the box next to the regular laboratory trash container for collection.[8]
Step 4: Hazardous Waste Disposal
-
If this compound is contaminated with hazardous materials, it must be disposed of through an authorized hazardous waste disposal company.
-
Do not mix with non-hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Step 5: Documentation
-
Maintain records of all disposed this compound, noting the date, quantity, and method of disposal.
Accidental Release Measures
In the event of an accidental spill:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the powder from entering drains or waterways.[5]
-
Cleanup: Wearing appropriate PPE, collect the spilled material as described in the disposal protocol. For larger spills, it is preferable to use a vacuum or wet cleanup methods to avoid dust generation.[6]
Environmental Considerations
While this compound is not considered to pose a significant environmental risk, large quantities should not be released into the environment.[5] Aluminum, a component of this compound, can be toxic to aquatic life in high concentrations.[9]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound - ChemSmog [chem-smog.com]
- 4. ulprospector.com [ulprospector.com]
- 5. chem-on.com.sg [chem-on.com.sg]
- 6. permapure.com [permapure.com]
- 7. fishersci.com [fishersci.com]
- 8. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 9. Environmental effects of aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Alusil ET: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers
For laboratory professionals engaged in drug development and scientific research, a comprehensive understanding of chemical safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Alusil ET, a hydrated amorphous synthetic sodium aluminosilicate. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and minimizing risk.
This compound is a fine, light powder that requires careful handling to avoid the generation of dust. Inhalation of airborne particles can lead to respiratory irritation. Direct contact with the eyes and skin may also cause irritation. Furthermore, it is important to note that the addition of water to this compound can generate considerable heat.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table summarizes the essential PPE for handling this material.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against airborne dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber). | Prevents direct skin contact and potential irritation. |
| Respiratory Protection | NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95 or higher). | Essential for minimizing the inhalation of fine dust particles. |
| Body Protection | A laboratory coat or long-sleeved clothing. | Minimizes skin exposure to dust. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation : Before handling, ensure that the work area is well-ventilated, preferably within a fume hood, to minimize the accumulation of airborne dust. Have all necessary PPE readily available and inspected for integrity.
-
Dispensing : When transferring this compound, do so carefully to avoid creating dust clouds. Use a scoop or spatula for transfers between containers.
-
During Use : Keep containers of this compound tightly closed when not in use to prevent the absorption of moisture and the potential for spills.
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Cleaning : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work surface using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust into the air.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all dry this compound waste, including contaminated consumables like gloves and wipes, in a clearly labeled, sealable container.
-
Spill Management : In the event of a spill, do not use dry sweeping methods as this will generate dust. Instead, carefully dampen the spilled material with an inert liquid like water (be mindful of heat generation) or a suitable solvent to control dust before scooping it into a waste container.
-
Final Disposal : Dispose of the sealed waste container in accordance with all local, state, and federal regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure proper disposal procedures are followed. This compound waste may be classified as hazardous waste depending on the jurisdiction and any potential contamination.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
